molecular formula C4H5ClN2S B1600031 4-Chloro-3-methyl-1,2-thiazol-5-amine CAS No. 96841-04-2

4-Chloro-3-methyl-1,2-thiazol-5-amine

Cat. No.: B1600031
CAS No.: 96841-04-2
M. Wt: 148.61 g/mol
InChI Key: XDMQUGBVBORFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methyl-1,2-thiazol-5-amine is a useful research compound. Its molecular formula is C4H5ClN2S and its molecular weight is 148.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQUGBVBORFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459711
Record name 4-chloro-3-methyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96841-04-2
Record name 4-chloro-3-methyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methyl-1,2-thiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine, a valuable heterocyclic building block in medicinal and agrochemical research. The document details the predominant synthetic strategy, starting from the commercially available 5-amino-3-methylisothiazole hydrochloride. A thorough examination of the reaction mechanism, experimental protocols, safety considerations, and characterization of the final product is presented. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and a self-validating framework for the described protocols.

Introduction: The Significance of Substituted Isothiazoles

The isothiazole nucleus is a privileged scaffold in modern chemistry, renowned for its diverse biological activities. Derivatives of this heterocyclic system are integral components in a wide array of pharmaceuticals and agrochemicals. The introduction of specific substituents onto the isothiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, in particular, serves as a versatile intermediate. The presence of a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 5-position provides two orthogonal handles for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic or pesticidal applications. The thiazole moiety is a key structural feature in numerous drugs and biologically active agents, contributing to a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially viable approach to the synthesis of this compound involves the electrophilic chlorination of a pre-existing 3-methyl-1,2-thiazol-5-amine core. This strategy is advantageous as it builds upon a readily accessible starting material.

retrosynthesis target This compound intermediate 5-Amino-3-methylisothiazole target->intermediate Electrophilic Chlorination starting_material β-Iminothiobutyramide intermediate->starting_material Oxidative Cyclization

Figure 1: Retrosynthetic pathway for this compound.

Synthesis of the Starting Material: 5-Amino-3-methylisothiazole

The precursor for the final chlorination step is 5-Amino-3-methylisothiazole. A reliable method for its preparation involves the oxidative cyclization of β-iminothiobutyramide.[1]

Reaction Scheme: Synthesis of 5-Amino-3-methylisothiazole

synthesis_starting_material β-Iminothiobutyramide β-Iminothiobutyramide 5-Amino-3-methylisothiazole 5-Amino-3-methylisothiazole β-Iminothiobutyramide->5-Amino-3-methylisothiazole Oxidizing Agent (e.g., Chloramine)

Figure 2: Oxidative cyclization to form 5-Amino-3-methylisothiazole.
Experimental Protocol: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

The following protocol is adapted from established patent literature.[1]

Materials:

  • β-Iminothiobutyramide

  • Chloramine T trihydrate

  • Sodium hydroxide

  • Water

  • Ether

  • Dry Hydrogen Chloride

Procedure:

  • A solution of chloramine T trihydrate and sodium hydroxide in water is prepared.

  • β-Iminothiobutyramide is added to the solution, and the mixture is shaken for several hours.

  • The resulting clear solution is extracted with ether.

  • The combined ether extracts are dried and then treated with dry hydrogen chloride gas.

  • The precipitated crude 5-amino-3-methylisothiazole hydrochloride is collected. The free base can be obtained by dissolving the hydrochloride salt in water, making the solution alkaline with sodium hydroxide, and extracting with ether.

Core Synthesis: Chlorination of 5-Amino-3-methylisothiazole

The key transformation in this synthesis is the regioselective chlorination of 5-Amino-3-methylisothiazole at the 4-position. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this step, offering high efficiency and good yields.

Reaction Scheme: Synthesis of this compound

synthesis_final_product 5-Amino-3-methylisothiazole\nHydrochloride 5-Amino-3-methylisothiazole Hydrochloride This compound This compound 5-Amino-3-methylisothiazole\nHydrochloride->this compound SO₂Cl₂ Dichloromethane or Acetonitrile

Figure 3: Chlorination of 5-Amino-3-methylisothiazole hydrochloride.
Mechanistic Insights

The chlorination of the amino-substituted isothiazole ring with sulfuryl chloride proceeds via an electrophilic aromatic substitution mechanism. The isothiazole ring, being electron-rich, is susceptible to attack by an electrophilic chlorine species generated from sulfuryl chloride. The amino group at the 5-position is a strong activating group, directing the incoming electrophile to the adjacent 4-position.

Experimental Protocol

The following protocols are based on a well-documented patent.

Protocol A: Using Dichloromethane as Solvent

Materials:

  • 5-Amino-3-methylisothiazole hydrochloride

  • Dichloromethane (DCM)

  • Sulfuryl chloride (SO₂Cl₂)

  • Aqueous potassium carbonate solution

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Suspend 5-Amino-3-methylisothiazole hydrochloride in dichloromethane in a suitable reactor.

  • Cool the suspension to approximately 8-10°C.

  • Add sulfuryl chloride dropwise to the stirred suspension over a period of about 1 hour, maintaining the temperature between 10 and 15°C.

  • After the addition is complete, stir the reaction mixture at room temperature for approximately 2.5 hours.

  • Carefully basify the reaction mixture with an aqueous potassium carbonate solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

Protocol B: Using Acetonitrile as Solvent

Materials:

  • 5-Amino-3-methylisothiazole hydrochloride

  • Acetonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Diethyl ether (for extraction)

Procedure:

  • Suspend 5-Amino-3-methylisothiazole hydrochloride in acetonitrile in a reactor and cool to 3°C.

  • Slowly add sulfuryl chloride to the reactor over approximately 75 minutes.

  • Allow the reaction mixture to warm to room temperature while stirring (approximately 2 hours).

  • An aliquot of the reaction mixture can be basified with saturated sodium bicarbonate solution and extracted with diethyl ether to monitor the reaction progress.

  • Upon completion, the reaction is worked up as described in Protocol A.

ParameterProtocol AProtocol B
Solvent DichloromethaneAcetonitrile
Initial Temp. 8-10°C3°C
Addition Time ~1 hour~75 minutes
Reaction Time ~2.5 hours~2 hours (warming)
Work-up Base Aq. K₂CO₃Sat. NaHCO₃
Characterization of this compound

While comprehensive spectral data is not widely available in the public domain, the key characterization points from the primary patent are:

  • Melting Point: 69-71°C

  • ¹H NMR (CDCl₃): δ 4.6 (broad s, 2H, NH₂), 2.30 (s, 3H, CH₃)

It is strongly recommended that researchers undertaking this synthesis perform a full suite of analytical characterization, including ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm the identity and purity of the final product.

Safety Considerations: Handling Sulfuryl Chloride

Sulfuryl chloride is a highly corrosive and reactive chemical that requires strict safety protocols.

  • Handling: Always handle sulfuryl chloride in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[2] For situations with potential vapor exposure, a full-face respirator with an acid gas cartridge is essential.[2]

  • Storage: Store sulfuryl chloride in a cool, dry, and well-ventilated area, away from water, bases, alcohols, and amines.[2] Containers should be tightly sealed.

  • Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use water , as it reacts violently with sulfuryl chloride, producing hazardous acidic fumes.[2] Neutralize with sodium carbonate or lime.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.

    • In all cases of exposure, seek immediate medical attention.

Potential Applications and Future Directions

While specific applications of this compound are not extensively documented in publicly accessible literature, its structure suggests significant potential as a key intermediate in the synthesis of bioactive molecules. The 2-aminothiazole moiety is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The chlorine substituent at the 4-position can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening in drug discovery and agrochemical development programs. Future research could focus on exploring the derivatization of this versatile building block to generate novel compounds with enhanced biological efficacy.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on the electrophilic chlorination of 5-amino-3-methylisothiazole. This guide has provided a detailed, step-by-step protocol based on established literature, along with insights into the reaction mechanism and critical safety considerations for handling the key reagent, sulfuryl chloride. The resulting compound is a valuable intermediate for further synthetic elaborations, holding promise for the development of new therapeutic agents and agrochemicals. Researchers are encouraged to perform comprehensive characterization of the final product to ensure its identity and purity.

References

"4-Chloro-3-methyl-1,2-thiazol-5-amine chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Amino-4-chloro-3-methylisothiazole

Executive Summary: This document provides a comprehensive technical overview of 5-Amino-4-chloro-3-methylisothiazole (also known as 4-Chloro-3-methyl-1,2-thiazol-5-amine), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isothiazole scaffold is a crucial component in various biologically active molecules. This guide details the compound's core physicochemical properties, provides validated synthesis protocols, discusses its spectral characteristics and chemical reactivity, and outlines essential safety and handling procedures. The information is tailored for professionals requiring a deep, practical understanding of this valuable synthetic building block.

Introduction and Nomenclature

5-Amino-4-chloro-3-methylisothiazole is a substituted five-membered heterocyclic compound containing adjacent sulfur and nitrogen atoms. Its structure features an amino group at the C5 position, a chlorine atom at the C4 position, and a methyl group at the C3 position. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures. The precursor, 5-Amino-3-methyl-isothiazole, has been identified as a key starting material for the synthesis of various inhibitors, including those targeting Aurora kinases and MMP12, as well as for developing N-heterocyclic indolyl glyoxylamides as potential anticancer agents. The introduction of a chlorine atom at the C4 position further modulates the electronic properties of the ring and provides an additional reactive handle for synthetic transformations.

Primary IUPAC Name: 5-Amino-4-chloro-3-methylisothiazole Synonym: this compound CAS Number: 105798-88-3

Caption: Chemical structure of 5-Amino-4-chloro-3-methylisothiazole.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Molecular Formula C₄H₅ClN₂SCalculated
Molecular Weight 148.61 g/mol [1]
Appearance Red/brown solid[2]
Melting Point 69-71 °C[2]
Solubility Soluble in dichloromethane, ethyl acetate, acetonitrile.[2]Patent[2]

Synthesis and Purification

The most direct and commonly cited method for preparing 5-Amino-4-chloro-3-methylisothiazole is through the electrophilic chlorination of its precursor, 5-Amino-3-methylisothiazole. The amino group at the C5 position is an activating group that directs the incoming electrophile (from sulfuryl chloride) to the adjacent C4 position.

Rationale for Experimental Choices

The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is effective for this transformation on an electron-rich heterocyclic system. Dichloromethane is selected as the solvent due to its inertness under the reaction conditions and its ability to suspend the starting hydrochloride salt. Running the reaction at a reduced temperature (10-15°C) is crucial for controlling the exothermicity of the reaction and minimizing the formation of potential side products.[2] The subsequent workup involving basification with an aqueous potassium carbonate solution is designed to neutralize the hydrochloric acid formed during the reaction and deprotonate the product, facilitating its extraction into an organic solvent like ethyl acetate or dichloromethane.[2]

Detailed Synthesis Protocol

This protocol is adapted from the procedure described in patent WO2000068214A1.[2]

Materials and Equipment:

  • 5-Amino-3-methylisothiazole hydrochloride

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous potassium carbonate solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Jacketed reactor or round-bottom flask with a cooling bath

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

Procedure:

  • Preparation: Suspend 5-Amino-3-methylisothiazole hydrochloride (1.0 eq) in dichloromethane (approx. 5 mL per gram of starting material) in a jacketed reactor.

  • Cooling: Begin stirring the suspension and cool the reactor to 8-10°C.

  • Reagent Addition: Add sulfuryl chloride (1.1 eq) dropwise to the suspension over approximately 1 hour. It is critical to maintain the internal temperature of the reaction mixture between 10 and 15°C during the addition.[2]

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2.5 hours.

  • Workup: Carefully basify the reaction mixture by adding an aqueous potassium carbonate solution until the pH is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic extracts.

  • Purification: Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Further dry the resulting solid in a desiccator under vacuum to yield the final product, 5-Amino-4-chloro-3-methylisothiazole, as a red/brown solid.[2] A reported yield for a similar procedure is 93%.[2]

start Suspend 5-Amino-3-methyl- isothiazole HCl in CH₂Cl₂ cool Cool to 10-15°C start->cool add Add SO₂Cl₂ dropwise cool->add react Stir at RT for 2.5h add->react workup Basify with K₂CO₃(aq) & Extract with EtOAc react->workup purify Dry & Concentrate Organic Phase workup->purify end_node Isolate Product: 5-Amino-4-chloro- 3-methylisothiazole purify->end_node

Caption: Workflow for the synthesis of 5-Amino-4-chloro-3-methylisothiazole.

Spectroscopic Characterization

Structural confirmation is essential for any synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For 5-Amino-4-chloro-3-methylisothiazole, the following assignments have been reported in CDCl₃:[2]

    • δ 4.6 ppm (broad singlet, 2H): This signal corresponds to the two protons of the primary amine (-NH₂) group. The broadness of the signal is characteristic of amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

    • δ 2.30 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl (-CH₃) group attached to the C3 position of the isothiazole ring.

  • Further Characterization (Expected):

    • ¹³C NMR: A carbon NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

    • Infrared (IR) Spectroscopy: An IR spectrum would reveal characteristic absorption bands, including N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region) and C=C/C=N stretching vibrations for the heterocyclic ring.

    • Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M⁺). Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Chemical Reactivity and Applications

The reactivity of 5-Amino-4-chloro-3-methylisothiazole is governed by its primary functional groups: the nucleophilic amino group and the chloro-substituted isothiazole ring.

Reactivity Profile
  • Amino Group Reactions: The C5-amino group is a potent nucleophile and can undergo a variety of standard amine reactions, including acylation, sulfonylation, and alkylation. These reactions allow for the straightforward introduction of diverse functional groups, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).

  • Reactions at the Chloro Group: The chlorine atom at the C4 position can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, although the specific reactivity would depend on the attacking nucleophile and reaction conditions. Such displacement reactions provide a pathway to introduce other substituents at this position.

  • Diazotization: The primary amino group can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide range of other functionalities (e.g., -Br, -CN, -OH) at the C5 position.[3]

cluster_reactions Potential Reactions of the Amino Group parent 5-Amino-4-chloro- 3-methylisothiazole acylation Acylation Product (Amide) parent->acylation RCOCl sulfonylation Sulfonylation Product (Sulfonamide) parent->sulfonylation RSO₂Cl diazotization Diazonium Salt (Sandmeyer Precursor) parent->diazotization NaNO₂, HCl

Caption: Potential reaction pathways for 5-Amino-4-chloro-3-methylisothiazole.

Applications in Medicinal Chemistry

Substituted isothiazoles are recognized for their broad biological activity.[4] 5-Amino-4-chloro-3-methylisothiazole serves as a highly valuable scaffold in drug discovery. Its utility stems from its role as a building block for larger, more complex molecules with therapeutic potential. By modifying the amine and chloro positions, medicinal chemists can systematically alter the compound's properties to optimize its interaction with biological targets, such as enzymes or receptors.

Safety and Handling

Recommended Safety Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[7]

    • Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA approved respirator.[7]

  • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water/shower. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

References

An In-Depth Technical Guide to 4-Chloro-3-methyl-1,2-thiazol-5-amine: Elucidation of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Scientific Audience:

Extensive database searches, including CAS registry and scientific literature, for "4-Chloro-3-methyl-1,2-thiazol-5-amine" have not yielded a registered CAS number or specific synthesis and characterization data for this exact molecule. The information available pertains to structurally related isomers and analogues, such as 4-Chloro-3-methylisoxazol-5-amine and various other substituted thiazoles.

This guide, therefore, is presented as a prospective analysis for researchers, scientists, and drug development professionals. It is a forward-looking document that outlines a proposed synthesis, characterization, and potential applications of this novel chemical entity based on established principles of organic chemistry and medicinal chemistry. The protocols and pathways described herein are predictive and are intended to serve as a foundational framework for the actual synthesis and investigation of this compound in a laboratory setting.

Introduction: The Potential of Substituted 1,2-Thiazoles in Medicinal Chemistry

The 1,2-thiazole scaffold is a privileged heterocyclic motif in drug discovery, known for its diverse pharmacological activities. The introduction of specific substituents, such as a chloro group, a methyl group, and an amine group, at defined positions on the thiazole ring can significantly modulate the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the hypothetical compound, this compound, a molecule poised for exploration in various therapeutic areas. The strategic placement of the chloro and amine functionalities suggests its potential as a versatile building block for the synthesis of novel bioactive compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, leveraging known transformations in heterocyclic chemistry. The proposed retrosynthetic analysis is depicted below.

Retrosynthetic Analysis

G target This compound intermediate1 3-Methyl-5-amino-1,2-thiazol-4-one target->intermediate1 Chlorination intermediate2 3-Methyl-1,2-thiazol-5-amine intermediate1->intermediate2 Hydroxylation starting_material Propionitrile & Sulfuryl Chloride intermediate2->starting_material Cyclization G compound This compound interaction H-bond (Amine) Hydrophobic (Methyl) Halogen Bond (Chloro) compound->interaction kinase Kinase ATP Binding Site interaction->kinase

Spectroscopic Profile of 4-Chloro-3-methyl-1,2-thiazol-5-amine: A Predictive and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4-Chloro-3-methyl-1,2-thiazol-5-amine. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a detailed and scientifically grounded predictive spectroscopic profile. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering foundational insights for the identification, characterization, and quality control of this compound should it be synthesized.

Introduction: The Significance of this compound and the Role of Spectroscopy

The 1,2-thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The specific substitution pattern of this compound, featuring a halogen, a methyl group, and an amino group, suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The precise elucidation of its chemical structure is paramount for any future research and development, a task for which spectroscopic methods are indispensable.

This guide addresses a critical knowledge gap by providing a robust, predictive analysis of the spectroscopic data for this compound. By examining the expected spectral signatures, we can establish a benchmark for future experimental verification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from structurally related compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the methyl and amino protons.

  • Methyl Protons (-CH₃): A singlet is predicted in the upfield region, likely between δ 2.2-2.5 ppm . This chemical shift is influenced by the electron-donating nature of the methyl group and its attachment to the C3 position of the thiazole ring. In the analogous compound 5-amino-3-methyl-1,2,4-thiadiazole, the methyl protons appear at δ 2.23 ppm (in DMSO-d₆) and δ 2.31 ppm (in CD₃OD), supporting this prediction.[1]

  • Amino Protons (-NH₂): A broad singlet is expected for the two equivalent amino protons, likely in the range of δ 5.0-7.0 ppm . The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly dependent on the solvent and concentration. For comparison, the amino protons in 5-amino-3-methyl-1,2,4-thiadiazole appear as a broad singlet at δ 7.82 ppm in DMSO-d₆.[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃2.2 - 2.5Singlet3H
-NH₂5.0 - 7.0Broad Singlet2H
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

  • Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest chemical shift), predicted to be in the range of δ 15-20 ppm . The methyl carbon in 5-amino-3-methyl-1,2,4-thiadiazole is observed at δ 18.7 ppm (in DMSO-d₆) and δ 18.5 ppm (in CD₃OD).[1]

  • Thiazole Ring Carbons (C3, C4, C5): The chemical shifts of the thiazole ring carbons are influenced by the attached substituents and the heteroatoms within the ring.

    • C3: Attached to the methyl group, this carbon is predicted to resonate in the range of δ 150-160 ppm .

    • C4: Bonded to the chlorine atom, this carbon is expected to be significantly deshielded and appear in the region of δ 125-135 ppm .

    • C5: Attached to the amino group, this carbon is predicted to have a chemical shift in the range of δ 165-175 ppm . In 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons appear at δ 183.2 and 169.2 ppm in DMSO-d₆.[1]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃15 - 20
C4125 - 135
C3150 - 160
C5165 - 175
Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ .

  • C-H Stretching: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ .

  • C=N and C=C Stretching: The thiazole ring will have characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1500-1650 cm⁻¹ .

  • N-H Bending: A bending vibration for the amino group is expected around 1600 cm⁻¹ .

  • C-Cl Stretching: A C-Cl stretching absorption is predicted in the lower frequency region of the fingerprint, typically between 600-800 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Methyl)2850 - 3000
C=N / C=C Stretch (Thiazole)1500 - 1650
N-H Bend (Amine)1580 - 1650
C-Cl Stretch600 - 800
Predicted Mass Spectrometry (MS)

The mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

  • Molecular Ion (M⁺): The nominal molecular weight of C₄H₅ClN₂S is 148.61 g/mol . The mass spectrum should exhibit a molecular ion peak at m/z 148 .

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks: M⁺ at m/z 148 and [M+2]⁺ at m/z 150 , with a relative intensity ratio of approximately 3:1.

  • Major Fragmentation Patterns: Fragmentation is likely to involve the loss of small, stable molecules or radicals. Predicted fragmentation pathways include:

    • Loss of the chlorine atom: [M-Cl]⁺ at m/z 113.

    • Loss of the methyl group: [M-CH₃]⁺ at m/z 133.

    • Cleavage of the thiazole ring.

Methodologies for Spectroscopic Analysis

While experimental data is not currently available, this section outlines the standard methodologies that would be employed for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse sequences would be used. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment would be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation: The IR spectrum would be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be ideal for accurate mass determination. Electron Ionization (EI) would be suitable for observing fragmentation patterns.

  • Data Acquisition: The instrument would be operated in positive ion mode to observe the molecular ion and fragment ions.

Visualization of Structure and Predictive Workflow

To aid in the understanding of the molecule and the predictive process, the following diagrams are provided.

Caption: Chemical structure of this compound.

workflow cluster_input Input Data cluster_process Predictive Analysis cluster_output Output target Target Molecule: This compound nmr_pred ¹H & ¹³C NMR Prediction (Substituent Effects) target->nmr_pred ir_pred IR Prediction (Functional Group Analysis) target->ir_pred ms_pred MS Prediction (Isotopic Patterns & Fragmentation) target->ms_pred analog_data Spectroscopic Data of Analogous Compounds (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) analog_data->nmr_pred Comparative Analysis analog_data->ir_pred Comparative Analysis analog_data->ms_pred Comparative Analysis tech_guide Comprehensive Technical Guide with Predicted Spectra nmr_pred->tech_guide ir_pred->tech_guide ms_pred->tech_guide

Caption: Workflow for the prediction of spectroscopic data.

Conclusion

This technical guide provides a detailed and scientifically rigorous prediction of the spectroscopic profile of this compound. While awaiting experimental validation, this document serves as an essential preliminary resource for researchers. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined methodologies, will facilitate the unambiguous identification and characterization of this compound in future synthetic endeavors. This work underscores the power of predictive spectroscopy in modern chemical research, enabling progress even in the absence of physical samples.

References

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Chloro-3-methyl-1,2-thiazol-5-amine.

A Predictive Exploration into the Bioactivity of a Novel Thiazole Derivative

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is a novel or not extensively studied entity with no specific data on its mechanism of action available in public literature. This guide, therefore, presents a scientifically-grounded yet predictive analysis based on the well-documented biological activities of the broader class of aminothiazole derivatives. The proposed mechanisms and experimental workflows are intended to serve as a foundational resource for initiating research into this and similar molecules.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents. The 2-aminothiazole moiety, in particular, is a recurring motif in compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6]

The subject of this guide, this compound, is a substituted aminothiazole. While direct experimental data for this specific compound is not available, its structural features—a chloro group at position 4, a methyl group at position 3, and an amine group at position 5—suggest a high potential for biological activity. This document will explore the plausible mechanisms of action of this compound by drawing parallels with structurally related and well-characterized aminothiazole derivatives.

Postulated Mechanisms of Action: A Multi-target Hypothesis

Based on the extensive literature on aminothiazole derivatives, this compound is likely to exhibit a polypharmacological profile, potentially interacting with multiple biological targets. The following sections outline the most probable mechanisms of action.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The thiazole scaffold is present in a significant number of anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[7] The anticancer effects of aminothiazoles are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition: A primary and well-established mechanism for many anticancer aminothiazoles is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. The aminothiazole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. The substituents on the thiazole ring then dictate the selectivity and potency for specific kinases. It is plausible that this compound could inhibit kinases such as:

    • Receptor Tyrosine Kinases (RTKs): e.g., VEGFR, EGFR, FGFR, which are often dysregulated in cancer.

    • Non-receptor Tyrosine Kinases: e.g., Src family kinases, Abl kinase.

    • Serine/Threonine Kinases: e.g., CDKs, Aurora kinases, which are critical for cell cycle progression.

  • Induction of Apoptosis: Aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

  • Inhibition of Angiogenesis: Some thiazole derivatives can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. This is often achieved through the inhibition of kinases like VEGFR.

The chloro and methyl substituents on this compound would play a critical role in defining its kinase inhibitory profile. The chloro group, being an electron-withdrawing and lipophilic moiety, can enhance binding affinity and cellular permeability. The methyl group can provide steric hindrance or favorable van der Waals interactions within the kinase active site, contributing to selectivity.

Kinase Inhibition by this compound cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Chloro-3-methyl- 1,2-thiazol-5-amine Inhibitor->RTK Inhibition Experimental Workflow cluster_screening Phase 1: In Vitro Screening cluster_target_id Phase 2: Target Identification & Validation cluster_invivo Phase 3: In Vivo Studies Start Start: 4-Chloro-3-methyl- 1,2-thiazol-5-amine KinasePanel Broad Kinase Panel (>300 kinases) Start->KinasePanel Antimicrobial Antimicrobial Susceptibility (Bacteria & Fungi Panel) Start->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) Start->Cytotoxicity IC50 IC50 Determination for Hit Kinases KinasePanel->IC50 Infection Infection Models Antimicrobial->Infection Cytotoxicity->IC50 CellularAssays Cell-based Assays (Western Blot, Apoptosis) IC50->CellularAssays TargetEngagement Direct Target Engagement (CETSA, SPR) CellularAssays->TargetEngagement Xenograft Cancer Xenograft Models TargetEngagement->Xenograft Tox Pharmacokinetics & Toxicology Xenograft->Tox Infection->Tox

References

An In-Depth Technical Guide to the Biological Activity of a Chlorinated Methylaminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial research for "4-Chloro-3-methyl-1,2-thiazol-5-amine" did not yield specific biological or synthetic data in the public domain. Consequently, this guide will focus on a closely related and publicly documented isomer, 5-Chloro-4-methyl-1,3-thiazol-2-amine (CAS 5316-76-7) . This substitution allows for a scientifically grounded exploration of a representative chlorinated methylaminothiazole, with the acknowledgment that direct extrapolation of data between isomers should be done with caution.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. The incorporation of a 2-amino group, a methyl substituent, and a chlorine atom creates a unique electronic and steric profile that can drive interactions with various biological targets. This guide provides a comprehensive overview of the known and potential biological activities of 5-Chloro-4-methyl-1,3-thiazol-2-amine, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-4-methyl-1,3-thiazol-2-amine is presented in the table below. These properties are crucial for understanding its potential pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
Molecular Formula C₄H₅ClN₂S[1]
Molecular Weight 148.61 g/mol [1]
IUPAC Name 5-chloro-4-methyl-1,3-thiazol-2-amine[1]
CAS Number 5316-76-7[1]
SMILES CC1=C(S/C(N)=N/1)Cl

Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole core.[2][3] A plausible synthetic route to 5-Chloro-4-methyl-1,3-thiazol-2-amine, based on this methodology, is outlined below.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis would likely involve the reaction of a suitable α-haloketone with a thiourea derivative.

Hantzsch Synthesis reactant1 α-Haloketone intermediate Thiazoline Intermediate reactant1->intermediate Condensation reactant2 Thiourea reactant2->intermediate product 5-Chloro-4-methyl- 1,3-thiazol-2-amine intermediate->product Dehydration/ Aromatization

Caption: Proposed Hantzsch synthesis of 5-Chloro-4-methyl-1,3-thiazol-2-amine.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of thiourea in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1.0 equivalent of a suitable α-haloketone (e.g., a chlorinated derivative of 3-buten-2-one).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 2-aminothiazole.

Biological Activities and Potential Mechanisms of Action

While specific biological data for 5-Chloro-4-methyl-1,3-thiazol-2-amine is limited, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing significant potential in oncology and infectious diseases.[4][5]

Anticancer Activity

2-Aminothiazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4][6]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many 2-aminothiazole compounds act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Aurora kinases and those in the PI3K/Akt/mTOR pathway.[7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[8]

Anticancer Mechanism cluster_0 Cell Signaling cluster_1 Apoptotic Pathway Aminothiazole Aminothiazole Kinases (e.g., PI3K, Aurora) Kinases (e.g., PI3K, Aurora) Aminothiazole->Kinases (e.g., PI3K, Aurora) Inhibition Bcl-2 family modulation Bcl-2 family modulation Aminothiazole->Bcl-2 family modulation Proliferation & Survival Proliferation & Survival Kinases (e.g., PI3K, Aurora)->Proliferation & Survival Promotes Caspase Activation Caspase Activation Bcl-2 family modulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Chloro-4-methyl-1,3-thiazol-2-amine and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[5][14][15][16]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Aminothiazoles can inhibit essential bacterial enzymes, such as β-ketoacyl-ACP synthase (KAS), which is involved in fatty acid synthesis.[17]

  • Disruption of Cell Processes: These compounds may interfere with other vital cellular processes, leading to the inhibition of microbial growth.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18][19][20][21][22]

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of 5-Chloro-4-methyl-1,3-thiazol-2-amine in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

References

A-Technical-Guide-to-4-Chloro-3-methyl-1,2-thiazol-5-amine:-Synthesis-Properties-and-Applications-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of 4-Chloro-3-methyl-1,2-thiazol-5-amine, a key heterocyclic building block in medicinal chemistry. We will explore its synthesis, physicochemical properties, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction

The isothiazole ring system is a prominent scaffold in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. Within this class, this compound (also known as 5-amino-4-chloro-3-methylisothiazole) has emerged as a valuable intermediate. Its strategic placement of chloro, methyl, and amino functional groups allows for diverse chemical modifications, paving the way for the synthesis of complex molecules with significant therapeutic potential. The thiazole moiety, a related heterocyclic system, is also a cornerstone in the development of various drugs, including kinase inhibitors.[2][3] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this important molecule.

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is the direct chlorination of its precursor, 5-amino-3-methylisothiazole.

Key Synthetic Pathway: Electrophilic Chlorination

The most common laboratory and industrial-scale synthesis involves the reaction of 5-amino-3-methylisothiazole or its hydrochloride salt with a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂).[4] This reaction is an electrophilic aromatic substitution where the isothiazole ring is activated by the amino group, directing the incoming electrophile to the C4 position.

Synthesis 5-Amino-3-methylisothiazole 5-Amino-3-methylisothiazole This compound This compound 5-Amino-3-methylisothiazole->this compound SO₂Cl₂ Solvent (e.g., DCM, Acetonitrile)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[4]

Materials:

  • 5-Amino-3-methylisothiazole hydrochloride

  • Dichloromethane (DCM) or Acetonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Aqueous potassium carbonate or sodium hydroxide solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Magnesium sulfate (anhydrous)

  • Hexane

Procedure:

  • Suspend 5-amino-3-methylisothiazole hydrochloride in a suitable solvent such as dichloromethane or acetonitrile in a reaction vessel equipped with a stirrer and under an inert atmosphere.[4]

  • Cool the suspension to a low temperature, typically between 0-10°C, using an ice bath.[4]

  • Slowly add sulfuryl chloride dropwise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.[4]

  • The reaction is then carefully quenched by basification with an aqueous potassium carbonate or sodium hydroxide solution.

  • The aqueous layer is extracted with an organic solvent like ethyl acetate or diethyl ether.[4]

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[4]

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude solid can be further purified by trituration with a non-polar solvent like hexane to afford the desired this compound as a solid.[4]

Physicochemical Properties and Characterization

The proper characterization of this compound is crucial for its use in further synthetic steps. The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₄H₅ClN₂SN/A
Molecular Weight 148.61 g/mol N/A
Appearance Brown to red/brown solid[4]
Melting Point 69-71°C[4]
¹H NMR (CDCl₃) δ 4.6 (broad s, 2H, NH₂), 2.30 (s, 3H, CH₃)[4]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three functional groups: the primary amine, the chloro group, and the methyl group on the isothiazole ring.

  • The Amino Group: The 5-amino group is a key handle for derivatization. It can readily undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.[5] These reactions are fundamental to incorporating the isothiazole scaffold into larger molecules.

  • The Chloro Group: The chlorine atom at the 4-position is less reactive than the amino group but can participate in nucleophilic aromatic substitution reactions under certain conditions. This allows for the introduction of other functionalities at this position.

  • The Isothiazole Ring: The isothiazole ring itself is relatively stable but can be cleaved under harsh reductive or oxidative conditions.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents, most notably kinase inhibitors.[6] The thiazole and benzothiazole scaffolds are known to be present in a wide array of biologically active compounds with activities ranging from anticancer to antimicrobial.[7][8]

Role as a Scaffold in Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] The 2-aminothiazole moiety has been identified as a novel template for Src family kinase inhibitors.[3][10] this compound provides a decorated isothiazole core that can be elaborated to target the ATP-binding site of various kinases.

KinaseInhibitor cluster_0 Synthesis of Kinase Inhibitor cluster_1 Mechanism of Action This compound This compound Intermediate Intermediate This compound->Intermediate Acylation/Coupling Reaction Final Kinase Inhibitor Final Kinase Inhibitor Intermediate->Final Kinase Inhibitor Further Modifications Kinase ATP Binding Site Kinase ATP Binding Site Final Kinase Inhibitor->Kinase ATP Binding Site Binds to Inhibition of Kinase Activity Inhibition of Kinase Activity Kinase ATP Binding Site->Inhibition of Kinase Activity Leads to Therapeutic Effect Therapeutic Effect Inhibition of Kinase Activity->Therapeutic Effect Results in

Caption: Workflow from intermediate to therapeutic action.

Other Potential Applications

Beyond kinase inhibitors, the isothiazole scaffold is found in compounds with a wide range of biological activities, including:

  • Antiproliferative agents: Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have shown antiproliferative activity against various cancer cell lines.[6]

  • Fungicidal and Antibacterial agents: The isothiazole ring is a component of some biocides.[1] The reactivity of the 5-amino group allows for the synthesis of derivatives with potential antimicrobial properties.[11]

  • Agrochemicals: Thiazole derivatives are used in agrochemicals, for instance as insecticides.[12][13]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined reactivity and the biological significance of the isothiazole scaffold make it an important intermediate for drug discovery and development. The ability to readily modify its functional groups provides a robust platform for the generation of diverse chemical libraries, particularly in the search for novel kinase inhibitors and other therapeutic agents. This guide has provided a foundational understanding of its synthesis, properties, and applications, which should serve as a valuable resource for researchers in the field.

References

Navigating the Nucleophilic Landscape: An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The reactivity of the exocyclic amine group at the 4-position is a critical determinant of its synthetic utility and its role as a pharmacophore. This in-depth technical guide provides a comprehensive exploration of the chemical behavior of this amine group, delving into its electronic properties, basicity, and participation in a range of pivotal organic transformations. By synthesizing field-proven insights with detailed experimental protocols and mechanistic discussions, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of 4-aminothiazoles in the pursuit of novel therapeutics.

The Electronic Character and Basicity of the 4-Amino Group

The reactivity of the amine group in 4-aminothiazole is intrinsically linked to the electronic nature of the thiazole ring. Unlike its 2-amino isomer, which benefits from significant resonance stabilization, the 4-aminothiazole nucleus is more susceptible to hydrolysis.[1] This lability underscores the unique electronic environment of the 4-amino substituent.

A critical aspect of 4-aminothiazole chemistry is its propensity for tautomerism and subsequent hydrolysis in aqueous media. The molecule can exist in equilibrium between the amino and the imino tautomeric forms. In aqueous solutions, this equilibrium can shift, leading to the formation of a thiazoline intermediate that is susceptible to hydrolysis, ultimately resulting in ring-opened products.[2] This instability is a crucial consideration in the design of synthetic routes and the handling of these compounds.

Caption: Tautomerism and subsequent hydrolysis pathway of 4-aminothiazole in aqueous media.

Key Reactions of the 4-Amino Group

The nucleophilic character of the exocyclic amine group in 4-aminothiazoles allows it to participate in a variety of important chemical transformations.

Acylation Reactions

Acylation of the 4-amino group is a fundamental transformation used for the introduction of a wide range of functional groups and for the synthesis of amide derivatives with potential biological activity.[3] This reaction typically proceeds by treating the 4-aminothiazole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of Aminothiazoles

Acylating AgentBaseSolventProductYieldReference
Acetylsulfanilyl chloridePyridinePyridineN-(4-Thiazolyl)acetylsulfanilamide86%[1]
Chloroacetyl chlorideSodium carbonateDichloromethaneN-(4-Arylthiazol-2-yl)chloroacetamideGood[4]
Acyl halidesPyridinePyridineN-(Thiazol-2-yl)amidesHigh[3]
  • Reaction Setup: In a suitable reaction vessel, dissolve 1.60 g (0.016 mole) of 4-aminothiazole in 20 ml of dry pyridine.

  • Addition of Acylating Agent: Cool the solution and add 4.0 g (0.017 mole) of acetylsulfanilyl chloride in small portions over 15 minutes with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 48 hours.

  • Work-up and Purification: Slowly dilute the red solution with 120 ml of water and then cool in an ice-bath for 1.5 hours. Collect the crystalline precipitate by filtration, wash with a small amount of cold dilute hydrochloric acid followed by several portions of water. The air-dried product yields 4.10 g (86%) of N-(4-thiazolyl)acetylsulfanilamide.

Caption: Experimental workflow for the acylation of 4-aminothiazole.

Alkylation and Arylation Reactions

Direct N-alkylation and N-arylation of the 4-amino group provide access to a diverse range of substituted aminothiazoles. While direct alkylation can be challenging due to the potential for over-alkylation and reaction at the ring nitrogen, specific conditions can be employed.[5] Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, offer powerful tools for the construction of C-N bonds, enabling the arylation of the 4-amino position.[6][7]

A general method for the N-alkylation of aminothiazoles involves the use of an alkylating agent (e.g., alkyl halide) in the presence of a base to scavenge the generated acid. The choice of solvent and base is crucial to control the selectivity and yield of the reaction.[5]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[6] To synthesize N-aryl-4-aminothiazoles, one would couple 4-aminothiazole with an appropriate aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

References

Electrophilic Substitution on the 4-Chloro-3-methyl-1,2-thiazol-5-amine Ring: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted 1,2-thiazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding their reactivity is paramount for the development of novel analogues and drug candidates. This guide provides an in-depth analysis of the potential for electrophilic substitution on the 4-Chloro-3-methyl-1,2-thiazol-5-amine ring. We dissect the complex interplay of the substituents—a powerful activating amino group, a weakly activating methyl group, and a deactivating chloro group—to predict the regioselectivity and feasibility of common electrophilic aromatic substitution (EAS) reactions. This document moves beyond theoretical principles to provide actionable, field-proven insights and detailed experimental protocols for researchers in drug development and synthetic organic chemistry.

The 1,2-Thiazole Ring: A Primer on Reactivity

The 1,2-thiazole (isothiazole) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. In the unsubstituted ring, the electron density is highest at the C5 position, making it the most probable site for electrophilic attack.[2] The reactivity is governed by the polarization of the ring system and the mesomeric and inductive effects of the heteroatoms. However, the introduction of substituents dramatically alters this landscape. The properties of 1,2-thiazole are influenced by the nitrogen at position 3, which tends to be electron-withdrawing, and the sulfur at position 1, which can act as an electron donor.[2]

Substrate Analysis: Deconstructing this compound

The reactivity of the target molecule is dictated by the cumulative electronic effects of its three substituents. The directing influence of these groups must be carefully weighed to predict the outcome of an electrophilic attack.

  • 5-Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiazole ring through resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions. In this ring system, the C4-position is ortho to the amino group.

  • 3-Methyl Group (-CH₃): This is a weakly activating group that operates through hyperconjugation and a weak inductive effect (+I effect). It also directs ortho and para.

  • 4-Chloro Group (-Cl): This substituent has opposing effects. It is deactivating due to its strong electron-withdrawing inductive effect (-I effect). However, through resonance (+R effect), its lone pairs can be donated to the ring, making it an ortho-, para-director.[3]

Cumulative Effect and Predicted Regioselectivity:

The 5-amino group is the most influential substituent and will dominate the directing effects.[4] It powerfully activates the ring, particularly at the C4 position (ortho). However, the C4 position is sterically blocked by the chloro substituent. This presents a significant challenge for conventional electrophilic substitution.

Given this substitution pattern, two primary outcomes are possible:

  • No Reaction on the Ring: The high activation at C4 is met with steric and electronic hindrance from the chloro group, potentially rendering the ring unreactive to many standard electrophiles.

  • Reaction at an Alternative Site: If the reaction is forced, substitution might occur at a less-activated but available position, or the reaction may occur on the exocyclic amino group itself, which is a common pathway for highly activated amino-heterocycles.[5][6]

The diagram below illustrates the electronic contributions of each substituent.

G Start 4-Cl-3-Me-Thiazol-5-NH₂ Protect Protect Amino Group (e.g., Acetic Anhydride) Start->Protect Acylated N-(4-Cl-3-Me-Thiazol-5-yl)acetamide Protect->Acylated FC_Reaction Friedel-Crafts Acylation (e.g., Acyl Chloride, AlCl₃) Acylated->FC_Reaction FC_Product Acylated Thiazole Product FC_Reaction->FC_Product Deprotect Deprotect Amide (Acidic or Basic Hydrolysis) FC_Product->Deprotect Final_Product Target C-Acylated Product Deprotect->Final_Product

References

An In-depth Technical Guide to 4-Chloro-3-methyl-1,2-thiazol-5-amine Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-3-methyl-1,2-thiazol-5-amine and its analogues, with a particular focus on their synthesis, derivatization, and potential applications in modern drug discovery. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to innovate within this promising chemical space.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in a wide array of therapeutic agents.[2] From the antibiotic penicillin to the anticancer agent dabrafenib, the thiazole moiety has proven its versatility and clinical significance.[3] This guide delves into a specific, yet highly versatile, thiazole derivative: this compound. The strategic placement of a chloro, methyl, and primary amine group on the thiazole ring provides a rich platform for chemical modification and the exploration of novel biological activities.

The Core Scaffold: Synthesis of this compound

The synthesis of the this compound core is a critical first step in the exploration of its derivatives. A common and effective method involves the chlorination of 5-amino-3-methylisothiazole hydrochloride.

Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

The precursor, 5-amino-3-methylisothiazole, can be synthesized by the oxidative cyclization of β-iminothiobutyramide using an oxidizing agent like chloramine.[4] The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Chlorination of 5-Amino-3-methylisothiazole Hydrochloride

A robust method for the chlorination of 5-amino-3-methylisothiazole hydrochloride utilizes sulfuryl chloride (SO₂Cl₂) in a suitable solvent such as dichloromethane.[5]

Experimental Protocol: Synthesis of 5-Amino-4-chloro-3-methylisothiazole Hydrochloride [5]

  • Suspend 5-amino-3-methylisothiazole hydrochloride (1.0 eq) in dichloromethane.

  • Cool the suspension to 8-10 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature between 10 and 15 °C.

  • After the addition is complete, continue stirring and allow the reaction mixture to warm to room temperature over approximately 2 hours.

  • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. This step will result in vigorous gas evolution.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Use of Hydrochloride Salt: The hydrochloride salt of the starting material enhances its stability and ease of handling compared to the free base.

  • Controlled Temperature: The dropwise addition of sulfuryl chloride at a controlled low temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

  • Neutralization: The final neutralization step is essential to quench the reaction and remove any remaining acidic components, facilitating the isolation of the product.

Derivatization Strategies for Lead Discovery

The this compound scaffold offers multiple points for diversification, primarily through reactions involving the 5-amino group. These modifications are key to tuning the physicochemical properties and biological activity of the resulting compounds.

N-Acylation of the 5-Amino Group

N-acylation is a fundamental transformation that allows for the introduction of a wide variety of substituents, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. This can be achieved by reacting the core amine with acyl chlorides or anhydrides.

Experimental Protocol: General Procedure for N-Acylation [6][7]

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a base (1.1-1.5 eq), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the acylation reaction can be easily monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting amine. The appearance of a new, less polar spot indicates the formation of the amide product. Further validation is achieved through standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides introduces a key pharmacophore known for a broad range of biological activities.[8][9] These derivatives are typically prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base.[10]

Experimental Protocol: General Procedure for Sulfonamide Synthesis [11]

  • Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane).

  • Add the desired sulfonyl chloride (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.

Formation of Pyrazole-Containing Analogues

The incorporation of a pyrazole ring can significantly impact the biological activity profile of the parent molecule. One synthetic route to pyrazole-containing analogues involves the reaction of the core amine with a diketone or a related precursor.

Experimental Workflow: Synthesis of Pyrazole Derivatives

G cluster_0 Synthesis of Pyrazole Analogue start This compound condensation Condensation Reaction (Acid or Base Catalysis) start->condensation diketone 1,3-Diketone (e.g., Acetylacetone) diketone->condensation cyclization Intramolecular Cyclization condensation->cyclization product 4-Chloro-3-methyl-5-(pyrazol-1-yl)-1,2-thiazole Derivative cyclization->product

Caption: Workflow for the synthesis of pyrazole-containing analogues.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 4-chloro-3-methylisothiazole core have demonstrated promising biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives.[12][13]

Table 1: In Vitro Anticancer Activity of Selected 5-Chloro-3-methylisothiazole Derivatives

Compound IDR GroupCell LineIC₅₀ (µg/mL)Reference
3 -CH=CH-PhMV4-11 (Leukemia)4.4[12]
4 3-Cl-PhMCF-7 (Breast)< 20[12]
8 PhLoVo (Colon)> 30[12]

Structure-Activity Relationship Insights:

  • The presence of a cinnamaldehyde-derived substituent (Compound 3 ) at the hydrazide nitrogen resulted in the highest activity against the leukemia cell line.[12]

  • Substituents at the meta position of the phenyl ring attached to the azomethine group appear to be favorable for activity.[12]

  • The unsubstituted phenyl derivative (Compound 8 ) showed lower activity, suggesting that appropriate substitution on the aromatic ring is crucial for potency.[12]

Antifungal Activity

Derivatives incorporating a pyrazole moiety have been investigated for their antifungal properties. The combination of the thiazole and pyrazole scaffolds can lead to synergistic effects.

Table 2: In Vitro Antifungal Activity of Thiazole-Pyrazole Hybrids

Compound IDR GroupFungusMIC (µg/mL)Reference
7a HC. albicans> 100[12]
7b 4-FC. albicans> 100[12]
8a HC. neoformans> 100[12]

While the specific compounds in the cited study showed moderate activity alone, the exploration of different substitution patterns on both the thiazole and pyrazole rings could lead to more potent antifungal agents.[12]

Potential Mechanisms of Action and Future Directions

While the precise molecular targets for many this compound derivatives are still under investigation, the broader class of thiazole-containing compounds has been shown to interact with a variety of biological targets.

Potential Signaling Pathway Involvement

G cluster_1 Hypothesized Mechanism of Action in Cancer compound Thiazole Derivative kinase Protein Kinase (e.g., MEK1/2, Chk1/2) compound->kinase Inhibition proliferation Cell Proliferation kinase->proliferation Blocks apoptosis Apoptosis kinase->apoptosis Induces

Caption: Potential mechanism of action for anticancer thiazole derivatives.

Some isothiazole derivatives have been identified as inhibitors of kinases such as MEK1/2 and checkpoint kinases (Chk1/2), which are crucial regulators of cell cycle progression and proliferation.[14] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Future Research Directions:

  • Target Identification and Validation: Elucidating the specific molecular targets of active this compound derivatives is a critical next step. This can be achieved through techniques such as affinity chromatography, proteomics, and computational docking studies.

  • Expansion of Chemical Diversity: The synthetic routes outlined in this guide provide a solid foundation for the creation of large, diverse libraries of analogues. Systematic exploration of different substituents at the 5-amino position is warranted to build a comprehensive SAR profile.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of cancer and infectious diseases to assess their efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the demonstrated biological activity of its derivatives, makes it an attractive area for further investigation. By leveraging the synthetic strategies and SAR insights presented in this guide, researchers are well-equipped to explore the full potential of this promising class of compounds in the ongoing quest for new and effective medicines.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Hantzsch Synthesis of 4-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 4-Aminothiazole Scaffold

The thiazole ring system is a cornerstone of medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activity.[1][2] Among these, the 4-aminothiazole moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from the unique electronic and steric properties conferred by the thiazole ring, which allow for precise interactions with biological targets like enzymes and receptors.[3] This makes 4-aminothiazoles invaluable in the development of drugs for a wide range of conditions, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies.[1][2][4] The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, remains a primary and efficient method for constructing this vital heterocyclic framework.[5][6][7] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 4-aminothiazoles, detailing the underlying mechanism, a comprehensive experimental protocol, and critical insights for successful execution.

The Hantzsch Synthesis: A Mechanistic Deep Dive

First described by Arthur Hantzsch in 1887, this synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reagent.[6] In the context of 4-aminothiazole synthesis, the typical reactants are an α-haloketone and thiourea. The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (or thiourea) acting as a nucleophile and attacking the electrophilic carbon of the α-haloketone. This results in the displacement of the halide ion and the formation of an isothiouronium salt intermediate.[7][8][9]

  • Tautomerization and Cyclization: Following the initial SN2 reaction, the intermediate undergoes tautomerization. Subsequently, the nitrogen atom of the thioamide performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[8] This crucial step leads to the formation of a five-membered ring, a hydroxylated thiazoline intermediate.

  • Dehydration and Aromatization: The final step involves the acid-catalyzed dehydration of the cyclic intermediate. The loss of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic 4-aminothiazole product.[10] The aromaticity of the final product is a significant driving force for this reaction.[9]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 Isothiouronium Intermediate reagents->intermediate1 S_N2 Attack intermediate2 Hydroxylated Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Aminothiazole intermediate2->product Dehydration (-H₂O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a representative example of the Hantzsch synthesis.[7]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Bromoacetophenone199.055.00.995 g
Thiourea76.127.50.571 g
Methanol--5 mL
5% Sodium Carbonate (aq)--20 mL
Water (for washing)--As needed
Equipment
  • 20 mL Scintillation Vial or 50 mL Round-Bottom Flask

  • Magnetic Stir Bar

  • Hot Plate with Stirring Capability

  • 100 mL Beaker

  • Buchner Funnel and Side-arm Flask

  • Filter Paper

  • Watch Glass

Step-by-Step Procedure
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7] Add 5 mL of methanol and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to a moderate temperature (around 100°C).[7] Continue to stir for approximately 30 minutes. The reactants should dissolve, and the solution may change color.

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.[7]

  • Neutralization and Isolation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[7] Swirl the beaker to mix the contents thoroughly. The sodium carbonate neutralizes the hydrobromide salt of the product, causing the neutral 2-amino-4-phenylthiazole to precipitate out of the solution.[9]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[7] Wash the filter cake with a small amount of cold water to remove any remaining salts.

  • Drying: Carefully transfer the collected solid to a tared watch glass and allow it to air dry completely.[7]

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by techniques such as melting point determination and NMR spectroscopy.

Hantzsch_Workflow A Combine Reactants (2-Bromoacetophenone, Thiourea, Methanol) B Heat and Stir (30 min) A->B C Cool to Room Temperature B->C D Pour into Na₂CO₃ Solution C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Air Dry Product F->G H Characterize Product G->H

Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Field-Proven Insights and Considerations

  • Solvent Choice: While methanol and ethanol are commonly used, the reaction can also be performed under solvent-free conditions, which can be more environmentally friendly and may lead to shorter reaction times and higher yields.[11]

  • Catalysis: Although the Hantzsch synthesis can proceed without a catalyst, various catalysts have been explored to improve reaction efficiency under milder conditions.[12] These include reusable solid acid catalysts like silica-supported tungstosilicic acid, which can make the process more sustainable.[13][14]

  • Reaction Conditions: The reaction is often carried out with gentle heating, but ultrasonic irradiation has also been shown to be an effective energy source, sometimes leading to shorter reaction times at room temperature.[13][14]

  • Work-up Procedure: The neutralization step with a weak base like sodium bicarbonate is crucial. The initial product exists as a hydrohalide salt, which is often soluble in the reaction medium.[9] Neutralization renders the aminothiazole insoluble, facilitating its isolation.

  • Scope and Variations: The Hantzsch synthesis is highly versatile. A wide variety of substituted α-haloketones and thioamides or thioureas can be used to generate a diverse library of substituted thiazoles.[5][15] This adaptability is a key reason for its continued importance in drug discovery and development.[16]

Conclusion

The Hantzsch synthesis remains a powerful and reliable method for the preparation of 4-aminothiazoles, a critical scaffold in modern medicinal chemistry. Its straightforward procedure, high yields, and adaptability make it an indispensable tool for researchers and drug development professionals. By understanding the underlying mechanism and optimizing the reaction conditions, scientists can efficiently generate diverse libraries of 4-aminothiazole derivatives for the discovery of new and improved therapeutic agents.

References

"experimental procedure for 4-Chloro-3-methyl-1,2-thiazol-5-amine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds. The described method is based on the direct chlorination of 5-Amino-3-methylisothiazole hydrochloride using sulfuryl chloride. This guide offers a comprehensive, step-by-step procedure, including reaction setup, execution, work-up, and purification, complemented by critical safety information and characterization data. The causality behind key experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction

Substituted isothiazole derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules in drug discovery programs. Its preparation via electrophilic chlorination of the corresponding 5-aminoisothiazole is an effective and commonly employed synthetic strategy. This protocol details a reliable procedure for this transformation, emphasizing safety, efficiency, and high purity of the final product.

Reaction Principle and Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 5-Amino-3-methylisothiazole hydrochloride, is reacted with sulfuryl chloride (SO₂Cl₂). The electron-donating amino group at the C5 position activates the isothiazole ring, directing the electrophilic chlorination preferentially to the adjacent C4 position. The reaction is typically performed in an inert solvent at controlled temperatures to manage reactivity and minimize side-product formation.

Reaction Scheme: ``` NH2·HCl NH2 / \ / S // N + SO2Cl2 --> S // N + SO3 + 2HCl | | (Sulfuryl | | C4--C-CH3 Chloride) Cl-C--C-CH3 | | H Cl (5-Amino-3-methylisothiazole (this compound) hydrochloride)

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves. [1][2]* Ventilation: All operations must be conducted in a well-ventilated chemical fume hood. [3]* Sulfuryl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes. [3]* Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.

  • Acidic Vapors: The reaction generates HCl and SO₂ gases. An efficient scrubbing system containing a basic solution (e.g., NaOH) is essential to neutralize these toxic and corrosive fumes. [4]* First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. [1] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. [3] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [5]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

  • Appearance: Off-white to light yellow solid.

  • Melting Point (Mp): 69-71°C. [4]* ¹H NMR Spectroscopy:

    • Solvent: CDCl₃

    • Expected Peaks:

      • δ 4.6 ppm (broad singlet, 2H, -NH₂)

      • δ 2.30 ppm (singlet, 3H, -CH₃) [4] The broad singlet for the amine protons is characteristic and its chemical shift may vary depending on concentration and sample purity. The sharp singlet for the methyl group is a key diagnostic signal.

References

Application Notes and Protocols for 4-Chloro-3-methyl-1,2-thiazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Chloro-3-methyl-1,2-thiazol-5-amine Scaffold

The isothiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents. This application note focuses on a particularly versatile building block: this compound. The specific arrangement of its functional groups—a nucleophilic amino group, a reactive chloro substituent, and a methyl group for steric and electronic modulation—offers a powerful platform for the synthesis of diverse compound libraries.

The primary amino group at the 5-position serves as a key handle for derivatization, readily undergoing reactions such as acylation to form amides, which are crucial for interacting with biological targets.[2] The chlorine atom at the 4-position is strategically positioned for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[3] This dual functionality makes this compound an ideal starting material for generating libraries of compounds for high-throughput screening, particularly in the discovery of kinase inhibitors.[4][5]

This guide provides detailed protocols for the synthesis and derivatization of this compound, along with insights into its application in drug discovery, specifically targeting researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is paramount. Below is a summary of the available data for this compound and structurally related compounds.

PropertyValueSource
Molecular FormulaC₄H₅ClN₂S-
Molecular Weight148.62 g/mol -
AppearanceExpected to be a solidGeneral knowledge
SolubilityLikely soluble in organic solvents like dichloromethane, acetonitrile, and ethyl acetate.Inferred from synthesis protocols[6]

Safety and Handling:

Chlorinated and amino-substituted thiazole and isothiazole derivatives should be handled with care in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9] In case of contact with skin or eyes, rinse immediately with copious amounts of water.[10][11] For inhalation, move to fresh air. If swallowed, seek immediate medical attention.[9] Dispose of waste in accordance with local regulations.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct chlorination of the corresponding 5-amino-3-methylisothiazole precursor. The following protocol is adapted from established methods for the chlorination of related heterocyclic amines.[6]

G start 5-Amino-3-methylisothiazole Hydrochloride reagent Sulfuryl Chloride (SO2Cl2) Dichloromethane (DCM) start->reagent Chlorination product This compound reagent->product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Amino-3-methylisothiazole hydrochloride

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 5-amino-3-methylisothiazole hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred suspension over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

  • Sulfuryl chloride is an effective chlorinating agent for electron-rich aromatic and heteroaromatic systems.

  • Dichloromethane is used as an inert solvent that is suitable for low-temperature reactions.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the chlorination reaction.

  • A basic work-up is necessary to neutralize any excess acid and byproducts.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12][13] The amino group at the 5-position can be acylated to introduce a variety of side chains that can interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design.[5] The chloro group at the 4-position allows for the introduction of larger aromatic or heteroaromatic groups via Suzuki-Miyaura cross-coupling, which can occupy the hydrophobic pocket of the active site.[3][14]

G scaffold This compound acylation N-Acylation scaffold->acylation Amine Reactivity suzuki Suzuki Coupling scaffold->suzuki Halogen Reactivity product1 Amide Derivatives acylation->product1 product2 Aryl/Heteroaryl Derivatives suzuki->product2 target Kinase ATP-Binding Site product1->target H-Bonding (Hinge Region) product2->target Hydrophobic Interactions

Caption: Derivatization strategy for kinase inhibitor development.

Protocol 2: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the title compound with an acid chloride.[15][16]

Materials:

  • This compound (1.0 eq)

  • Acid chloride (e.g., benzoyl chloride) (1.1 eq)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

Trustworthiness of the Protocol: This is a standard and robust method for amide bond formation. The use of pyridine as a base effectively neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous work-up efficiently removes the pyridine and any unreacted acid chloride.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected or N-acylated this compound with a boronic acid.[3][17]

Materials:

  • N-protected/acylated this compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a Schlenk flask, add the N-protected/acylated this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Expertise & Experience: The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling and often requires optimization for specific substrates. For electron-rich heteroaryl chlorides, a more active palladium catalyst may be necessary. The addition of water to the solvent system can often accelerate the reaction.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound are not extensively published, we can extrapolate from related isothiazole and thiazole-based kinase inhibitors to guide drug design.[1][5][18]

Position of SubstitutionModificationExpected Impact on ActivityRationale
5-Amino GroupAcylation with small, hydrogen-bonding groupsPotential for improved kinase inhibitionFormation of key hydrogen bonds with the kinase hinge region.
5-Amino GroupAcylation with larger, more complex moietiesMay increase or decrease activityDependent on the specific topology of the target kinase active site.
4-PositionSubstitution with electron-donating aryl groupsMay enhance activityFavorable interactions within the hydrophobic pocket.
4-PositionSubstitution with electron-withdrawing aryl groupsMay decrease activityUnfavorable electronic interactions.
3-Methyl GroupReplacement with other small alkyl groupsModulation of steric and electronic propertiesFine-tuning of binding affinity and selectivity.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry, particularly in the development of kinase inhibitors. Its distinct functional handles allow for systematic and diverse chemical modifications, facilitating the exploration of structure-activity relationships. The protocols provided in this application note offer a solid foundation for researchers to synthesize and derivatize this scaffold, enabling the generation of novel compound libraries for drug discovery programs. The inherent potential of the isothiazole core, combined with the strategic placement of reactive and modulatory groups, positions this compound as a key intermediate for the next generation of targeted therapeutics.

References

Application Notes & Protocols: Strategic Functionalization of 4-Chloro-3-methyl-1,2-thiazol-5-amine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 1,2-thiazole-5-amine core represents a privileged scaffold, appearing in a range of biologically active molecules. The targeted subject of this guide, 4-Chloro-3-methyl-1,2-thiazol-5-amine, is a particularly valuable building block. The presence of a reactive chlorine atom at the C4 position, ortho to a directing amino group, provides a synthetic handle for introducing molecular diversity through modern cross-coupling chemistry. This strategic functionalization is pivotal for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

This document serves as a technical guide for researchers, providing in-depth protocols and field-proven insights into the three most impactful palladium-catalyzed cross-coupling reactions for this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Our focus extends beyond mere procedural steps to elucidate the underlying causality, enabling scientists to troubleshoot and adapt these methods for their specific molecular targets.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations lies a general catalytic cycle involving a palladium catalyst.[1][2] The cycle typically begins with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[2][3] The Pd(0) complex then orchestrates the coupling through three fundamental steps:

  • Oxidative Addition: The active LnPd(0) catalyst inserts into the carbon-chlorine bond of the thiazole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-rich and sterically hindered chloroheterocycles.[4][5]

  • Transmetalation: The organic moiety from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[1][5]

The success of these reactions hinges on the careful selection of ligands, bases, and solvents, which modulate the stability and reactivity of the palladium intermediates throughout the cycle. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition step and facilitate the final reductive elimination.[5][6]

Catalytic_Cycle L_nPd(0) L_nPd(0) Oxidative_Addition Oxidative Addition L_nPd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X L_nPd(II)(Ar)(X) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-M Ar-Pd(II)-R L_nPd(II)(Ar)(R') Transmetalation->Ar-Pd(II)-R M-X Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->L_nPd(0) Ar-R' caption General Pd-Catalyzed Cross-Coupling Cycle

Caption: General Pd-Catalyzed Cross-Coupling Cycle

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between our chloro-thiazole and various aryl or heteroaryl boronic acids (or their ester derivatives).[4][7][8] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice strategy for scaffold elaboration.

Expertise & Causality

The primary challenge in coupling this compound is the relative inertness of the C-Cl bond. This is overcome by employing catalyst systems known to be effective for aryl chlorides.

  • Catalyst & Ligand: We recommend using a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) combined with a bulky, electron-rich biarylmonophosphine ligand such as SPhos or XPhos.[5] These ligands stabilize the monoligated Pd(0) species, which is highly active for oxidative addition into the C-Cl bond.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective choices. K₃PO₄ is often preferred for more challenging couplings as it can also accelerate reductive elimination.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification p1 Combine chloro-thiazole, boronic acid, & base in flask p2 Add solvent (e.g., Dioxane/Water) p1->p2 p3 Degas mixture (Argon sparging for 15 min) p2->p3 r1 Add Pd catalyst and ligand p3->r1 r2 Heat to 80-100 °C under Argon r1->r2 r3 Monitor by TLC/LC-MS (2-12 h) r2->r3 w1 Cool to RT, dilute with Ethyl Acetate r3->w1 w2 Wash with water, then brine w1->w2 w3 Dry over Na₂SO₄, filter, concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: Workflow for a typical Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.5 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Sparge the resulting suspension with the inert gas for 15 minutes to ensure anaerobic conditions.

  • In a separate vial, quickly weigh and add the Pd(OAc)₂ and SPhos, then add them to the reaction mixture against a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Parameters
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Toluene/H₂O10085-95
4-pyridylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (3.0)Dioxane/H₂O9070-85
3-thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)Dioxane/H₂O9575-90

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[3][9][10] This allows for the introduction of primary and secondary alkyl or aryl amines at the C4 position of the thiazole core, a crucial transformation for modulating physicochemical properties like solubility and basicity.

Expertise & Causality

This reaction presents a unique challenge: the substrate itself contains an amino group that could potentially coordinate to and inhibit the palladium catalyst. Furthermore, the C-N bond-forming reductive elimination can be difficult from electron-rich heteroaryls.

  • Catalyst & Ligand: Success relies on highly active catalyst systems. We recommend a precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., GPhos-supported) with a very bulky and electron-donating ligand such as BrettPhos or RuPhos. These ligands create a sterically accessible metal center that favors coupling with the external amine over substrate inhibition and promotes the final C-N reductive elimination.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the coupling amine, generating the active amide nucleophile.[3] Sodium tert-butoxide (NaOt-Bu) is the most common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be used.[3]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are required to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with morpholine.

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox Recommended) cluster_reaction Catalysis cluster_workup Workup & Purification p1 Add chloro-thiazole, Pd catalyst, ligand, & NaOt-Bu to vial p2 Add anhydrous solvent (e.g., Toluene) p1->p2 p3 Add amine coupling partner p2->p3 r1 Seal vial and heat to 90-110 °C p3->r1 r2 Stir vigorously (12-24 h) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to RT, quench with sat. NH₄Cl(aq) r3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Dry over Na₂SO₄, filter, concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: Workflow for a typical Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • BrettPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Note: This reaction is highly sensitive to air and moisture. All operations should ideally be performed in a glovebox.

  • To an oven-dried vial inside a glovebox, add NaOt-Bu, Pd₂(dba)₃, and BrettPhos.

  • Add the this compound.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor for completion by LC-MS.

  • After cooling to room temperature, carefully uncap the vial and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Reaction Parameters
Amine PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
AnilinePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene10075-90
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.6)Dioxane11065-80
PiperidineG3-XPhos (2)-NaOt-Bu (1.4)Toluene9080-95

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds by coupling the chloro-thiazole with a terminal alkyne.[11][12][13] This transformation is invaluable for creating rigid, linear extensions from the core, which are often explored as linkers or pharmacophoric elements in drug design.

Expertise & Causality

The classic Sonogashira reaction employs a dual-catalyst system. While effective, careful control of reaction conditions is paramount to avoid a common side reaction.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[11] The palladium catalyst activates the C-Cl bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation.[13]

  • Base & Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual role: it deprotonates the alkyne and acts as a solvent or co-solvent.

  • Side Reaction: The primary competing pathway is the oxidative homocoupling of the alkyne (Glaser coupling), which is catalyzed by the copper salt in the presence of oxygen. Therefore, maintaining strictly anaerobic conditions through thorough degassing is critical for high yields of the desired cross-coupled product.[12] Modern copper-free variants can circumvent this issue but may require more specialized ligands and conditions.[14][15]

Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with phenylacetylene.

Sonogashira_Workflow cluster_prep Reaction Setup (Anaerobic) cluster_reaction Catalysis cluster_workup Workup & Purification p1 Combine chloro-thiazole, Pd catalyst, & CuI in flask p2 Evacuate and backfill with Argon (3x) p1->p2 p3 Add degassed solvent (e.g., THF/Et₃N) p2->p3 p4 Add terminal alkyne via syringe p3->p4 r1 Stir at RT to 50 °C p4->r1 r2 Protect from light r1->r2 r3 Monitor by TLC/LC-MS (4-16 h) r2->r3 w1 Filter through Celite to remove salts r3->w1 w2 Concentrate filtrate w1->w2 w3 Purify by column chromatography w2->w3

Caption: Workflow for a classic Sonogashira coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Celite

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF and degassed triethylamine via syringe.

  • Stir the mixture for 5 minutes, then add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). It is advisable to protect the reaction from light, as copper acetylides can be light-sensitive.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the mixture and dilute it with diethyl ether or ethyl acetate.

  • Filter the suspension through a pad of Celite to remove the copper salts and amine hydrohalide precipitate. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography.

Data Summary: Sonogashira Reaction Parameters
Alkyne PartnerPd Catalyst (mol%)Cu(I) source (mol%)BaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT80-95
1-HexynePd(PPh₃)₄ (2)CuI (4)DIPEADMF5075-85
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF4085-98

Conclusion

This compound is a versatile and highly tractable substrate for palladium-catalyzed cross-coupling reactions. By leveraging modern catalyst systems, researchers can efficiently execute Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to forge new C-C and C-N bonds. The protocols and insights provided herein are designed to serve as a robust starting point for the synthesis of diverse compound libraries, accelerating the discovery of new therapeutic agents and chemical probes. Mastery of these reactions empowers the medicinal chemist to strategically and rapidly navigate chemical space in the quest for novel molecular function.

References

Synthesis of Kinase Inhibitors from 4-Chloro-3-methyl-1,2-thiazol-5-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2-Thiazole Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, by virtue of their central role in cellular signaling pathways, represent a major class of therapeutic targets.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2] Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds have emerged as "privileged structures" capable of interacting with the ATP-binding site of a wide array of kinases.[1][2] Among these, the 1,2-thiazole ring system has garnered significant attention due to its unique electronic properties and ability to form key hydrogen bonding interactions within the kinase hinge region.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel kinase inhibitors utilizing 4-Chloro-3-methyl-1,2-thiazol-5-amine as a versatile starting material. This readily available building block offers two key points of diversification: the 5-amino group and the 4-chloro substituent. This dual reactivity allows for the systematic exploration of chemical space and the generation of diverse libraries of potential kinase inhibitors. We will delve into the strategic considerations behind synthetic route design and provide detailed, field-proven protocols for key chemical transformations, including N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Strategic Rationale: Why this compound?

The choice of this compound as a starting material is underpinned by several strategic advantages in the context of kinase inhibitor synthesis:

  • Bifunctional Handle for Diversification: The presence of both a nucleophilic amino group and an electrophilic chloro-substituted carbon allows for orthogonal chemical modifications. The amino group can be readily acylated or engaged in other N-functionalization reactions, while the chloro group serves as a handle for palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or heteroaryl moieties. This dual functionality is paramount for structure-activity relationship (SAR) studies.

  • The Thiazole Core: The inherent properties of the thiazole ring are well-suited for kinase inhibition. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction with the hinge region of many kinases.[1]

  • Methyl Group Substitution: The 3-methyl group can provide beneficial steric interactions within the ATP-binding pocket, potentially enhancing potency and selectivity for specific kinases. It can also influence the overall conformation of the inhibitor, locking it into a bioactive conformation.

Core Synthetic Strategies and Protocols

The synthesis of a diverse library of kinase inhibitors from this compound can be conceptualized as a modular approach, focusing on the sequential or combinatorial functionalization of the 5-amino and 4-chloro positions.

Workflow for Kinase Inhibitor Synthesis

G start This compound acylation N-Acylation (Amide Bond Formation) start->acylation Acyl Chloride/Carboxylic Acid suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd Catalyst, Base inhibitor1 Kinase Inhibitor Library A (N-Acyl Derivatives) acylation->inhibitor1 inhibitor2 Kinase Inhibitor Library B (4-Aryl Derivatives) suzuki->inhibitor2 inhibitor3 Kinase Inhibitor Library C (4-Amino Derivatives) buchwald->inhibitor3

Figure 1: General synthetic strategies from the starting material.

Protocol 1: N-Acylation of the 5-Amino Group

The formation of an amide bond at the 5-amino position is a fundamental step in elaborating the thiazole scaffold. This modification can introduce a variety of substituents that can probe different regions of the kinase active site.

Causality: The amide linkage provides a rigid vector for positioning substituents and can also participate in hydrogen bonding interactions. The choice of the acylating agent is critical for tuning the physicochemical properties and biological activity of the final compound.

Detailed Protocol: Synthesis of N-(4-chloro-3-methyl-1,2-thiazol-5-yl)benzamide

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.1 eq) in the same solvent dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired N-acylated product.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Benzoyl Chloride1.1Acylating Agent
Triethylamine1.5Base
Dichloromethane-Solvent

Table 1: Reagents for N-Acylation.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 4-Position

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[3] In this context, it enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the thiazole ring, a critical modification for targeting the solvent-exposed region of the kinase active site.

Causality: The introduction of aryl or heteroaryl groups can lead to beneficial π-π stacking interactions, improve ligand efficiency, and modulate the solubility and pharmacokinetic properties of the inhibitor. The choice of the boronic acid coupling partner is a key determinant of the final compound's biological profile.

Detailed Protocol: Synthesis of 4-Aryl-3-methyl-1,2-thiazol-5-amine Derivatives

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane (DME)) and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-substituted thiazole.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Arylboronic Acid1.5Coupling Partner
Pd(PPh₃)₄0.1Catalyst
Sodium Carbonate2.0Base
Toluene/Water (4:1)-Solvent

Table 2: Reagents for Suzuki-Miyaura Coupling.

Protocol 3: Buchwald-Hartwig Amination at the 4-Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the thiazole ring, providing access to a different chemical space compared to C-C bond-forming reactions.

Causality: The introduction of an amino substituent at the 4-position can establish new hydrogen bonding interactions within the kinase active site and significantly alter the polarity and solubility of the inhibitor. The nature of the amine coupling partner can be varied to fine-tune the inhibitor's properties.

Detailed Protocol: Synthesis of 4-(Arylamino)-3-methyl-1,2-thiazol-5-amine Derivatives

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a phosphine ligand such as XPhos or RuPhos (0.04-0.1 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Solvent: Add a dry, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-substituted thiazole.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Amine1.2Coupling Partner
Pd₂(dba)₃0.02Precatalyst
XPhos0.04Ligand
Sodium tert-Butoxide1.5Base
Toluene-Solvent

Table 3: Reagents for Buchwald-Hartwig Amination.

Exemplary Kinase Targets and Inhibitor Scaffolds

The 1,2-thiazole scaffold has been successfully incorporated into inhibitors targeting a range of kinases, including:

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.[1]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their inhibitors have shown efficacy in treating various cancers.[1]

  • Rho-associated Kinases (ROCK): These kinases are involved in regulating cell shape and motility and are targets for diseases including cancer and glaucoma.[5]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is frequently mutated or overexpressed in various cancers.[6]

Illustrative Kinase Inhibitor Scaffolds

G cluster_0 N-Acyl Derivatives cluster_1 4-Aryl Derivatives cluster_2 4-Amino Derivatives a1 R-CO-NH-Thiazole b1 Aryl-Thiazole-NH2 c1 R-NH-Thiazole-NH2

References

Unambiguous Structural Characterization of 4-Chloro-3-methyl-1,2-thiazol-5-amine via Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methyl-1,2-thiazol-5-amine is a substituted isothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a functionalized building block, its precise structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This application note provides a detailed guide to the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present detailed, field-proven protocols for sample preparation and data acquisition, alongside an expert interpretation of the expected spectral data. The causality behind experimental choices is explained, ensuring that the described workflow is a self-validating system for researchers engaged in the synthesis and application of novel heterocyclic molecules.

Compound Profile

  • Systematic Name: this compound

  • Synonym: 5-Amino-4-chloro-3-methylisothiazole

  • Molecular Formula: C₄H₅ClN₂S

  • Chemical Structure:

PropertyValue
Average Molecular Weight148.62 g/mol
Monoisotopic Mass147.98635 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and relative spatial arrangement of atoms.[1]

Predicted ¹H and ¹³C NMR Spectra

The expected NMR data provides a spectral fingerprint for the target compound. The predictions below are based on established principles of chemical shifts and coupling constants for heterocyclic systems.[2][3][4]

¹H NMR (Proton NMR): The structure contains two distinct types of protons: those on the methyl group and those on the amine group.

  • Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.4 ppm . This downfield shift (relative to a simple alkane) is due to the deshielding effect of the adjacent sp² carbon and the overall aromatic character of the isothiazole ring. The signal will integrate to 3 protons.

  • Amine Protons (-NH₂): A broad singlet is anticipated in the region of δ 5.5-6.5 ppm , integrating to 2 protons. The chemical shift of N-H protons is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Its broadness is a characteristic feature resulting from quadrupole broadening from the ¹⁴N nucleus and proton exchange.

¹³C NMR (Carbon NMR): The molecule possesses four unique carbon atoms, each with a distinct chemical environment.

  • Methyl Carbon (-CH₃): Expected to resonate in the upfield region, around δ 10-15 ppm .

  • C4 (C-Cl): This carbon is attached to both the electron-withdrawing chlorine atom and the sulfur atom. Its resonance is predicted to be around δ 115-125 ppm .

  • C3 (C-CH₃): This carbon is part of the heterocyclic ring, bonded to nitrogen, sulfur, and the methyl group. A significant downfield shift is expected, placing its signal around δ 148-155 ppm .[5]

  • C5 (C-NH₂): Attached to a ring nitrogen and the exocyclic amine group, this carbon is the most deshielded, with a predicted chemical shift in the range of δ 155-165 ppm .[5]

Experimental Workflow: NMR Analysis

The following diagram and protocols outline a robust workflow for acquiring high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Filter solution into a clean 5 mm NMR tube using a pipette with glass wool B->C D Insert tube into spectrometer C->D E Lock, Tune, and Shim the instrument D->E F Acquire ¹H Spectrum (e.g., 16-32 scans) E->F G Acquire ¹³C Spectrum (e.g., 1024-4096 scans) E->G H Apply Fourier Transform, Phase Correction, and Baseline Correction F->H G->H I Calibrate chemical shifts (reference to solvent peak) H->I J Integrate ¹H signals and assign multiplicities I->J K Correlate ¹H and ¹³C data with predicted structure J->K

Figure 1. Experimental workflow for NMR analysis.
Protocol 1: NMR Sample Preparation

This protocol is designed for standard high-field NMR spectrometers.

  • Weigh Sample: Accurately weigh the sample. For a routine ¹H NMR spectrum, 5-10 mg is sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[6][7]

  • Choose Solvent: Select an appropriate deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual proton signal (δ ~2.50 ppm) does not overlap with the expected analyte signals. CDCl₃ could also be used, but the amine protons may exchange more rapidly or have a different chemical shift.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[8] Vortex or gently warm the vial to ensure complete dissolution. A homogenous solution is critical for acquiring high-quality spectra.[8]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool.[7] The final sample height in the tube should be approximately 4-5 cm.[8][9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[9]

Protocol 2: NMR Data Acquisition

These are general steps for acquiring standard 1D spectra. Instrument-specific procedures should be followed as per the manufacturer's guidelines.[10][11][12]

  • Instrument Setup: Insert the sample into the spectrometer's autosampler or manual loader.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming procedures are then performed to optimize the magnetic field homogeneity across the sample volume, which is crucial for achieving sharp spectral lines.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16 to 32 scans is usually sufficient for a sample of this concentration.

  • ¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required.[6] A typical acquisition may involve 1024 to 4096 scans, which can take from 20 minutes to several hours.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shift scale to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides two critical pieces of information for structural confirmation: the molecular weight of the compound and, with high-resolution instruments, its elemental formula.[13] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as the basic amine group is readily protonated to form a pseudomolecular ion, [M+H]⁺, with minimal fragmentation.[14][15]

Predicted Mass Spectrum

Low-Resolution ESI-MS: In positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺. A key diagnostic feature will be the isotopic pattern caused by the presence of chlorine.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two major peaks in the mass spectrum separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1.[16]

    • [M+H]⁺ peak for ³⁵Cl isotope: Expected at m/z ≈ 149.0

    • [M+2+H]⁺ peak for ³⁷Cl isotope: Expected at m/z ≈ 151.0

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[17][18][19]

  • Calculated Exact Mass for [C₄H₆³⁵ClN₂S]⁺: 148.99350 Da

  • An experimentally observed mass within a narrow tolerance (typically <5 ppm) of this calculated value provides definitive confirmation of the molecular formula.

Tandem MS (MS/MS): While ESI is a soft technique, fragmentation can be induced to provide further structural information. Potential fragmentation pathways for the [M+H]⁺ ion at m/z 149 could include the neutral loss of HCl (36 Da) or cleavage of the thiazole ring.[20]

Experimental Workflow: MS Analysis

The following workflow is typical for LC-MS analysis, which provides separation of the analyte from potential impurities prior to mass analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Data Acquisition cluster_proc Data Processing & Interpretation A Prepare a stock solution (e.g., 1 mg/mL in MeOH) B Perform serial dilutions to ~1-10 µg/mL using the initial mobile phase A->B C Transfer final solution to an autosampler vial B->C D Inject sample into LC system C->D E Separate on a C18 reverse-phase column D->E F Ionize eluent using Electrospray (ESI+) E->F G Analyze ions in Mass Spectrometer (Full Scan for HRMS) F->G H Extract ion chromatogram for expected m/z G->H I Analyze mass spectrum of the analyte peak H->I J Confirm [M+H]⁺ and Cl isotopic pattern I->J K Verify elemental formula using exact mass (<5 ppm error) J->K

Figure 2. Experimental workflow for LC-MS analysis.
Protocol 3: MS Sample Preparation

This protocol is for analysis by liquid chromatography coupled with mass spectrometry (LC-MS).

  • Prepare Stock Solution: Create a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilution: Perform serial dilutions from the stock solution to achieve a final working concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL. The dilution should be done using the initial mobile phase of the intended LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The acid aids in the protonation of the analyte.[21]

  • Transfer: Transfer the final diluted sample into an appropriate autosampler vial.

Protocol 4: MS Data Acquisition (LC-ESI-HRMS)

This protocol outlines a general method for obtaining high-resolution mass data.

  • Liquid Chromatography:

    • Column: A standard reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 100-500).

    • Resolution: Set the instrument to high-resolution mode (>60,000 FWHM).

    • Source Parameters: Optimize capillary voltage, gas temperatures, and gas flow rates to achieve stable spray and maximum ion signal for the analyte.

  • Data Analysis:

    • Extract the ion chromatogram for the calculated exact mass of the [M+H]⁺ ion (m/z 148.9935).

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • Confirm the presence of the 3:1 isotopic pattern at m/z ~149.0 and ~151.0.

    • Calculate the mass error between the observed exact mass and the theoretical exact mass. A value below 5 ppm strongly supports the proposed elemental composition.

Summary of Expected Analytical Data

TechniqueParameterPredicted Value/Observation
¹H NMR δ (-CH₃)2.2-2.4 ppm (singlet, 3H)
δ (-NH₂)5.5-6.5 ppm (broad singlet, 2H)
¹³C NMR δ (-CH₃)10-15 ppm
δ (C-Cl)115-125 ppm
δ (C-CH₃)148-155 ppm
δ (C-NH₂)155-165 ppm
ESI-MS [M+H]⁺ (³⁵Cl)m/z ≈ 149.0
[M+2+H]⁺ (³⁷Cl)m/z ≈ 151.0
Isotopic Ratio≈ 3:1
HRMS Exact Mass [M+H]⁺Calculated: 148.99350 Da. Observed: <5 ppm error.

Conclusion

The orthogonal application of Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the core structure and the identity and placement of substituents, while HRMS validates the elemental composition with high confidence. The protocols and expected data presented in this note serve as a comprehensive guide for researchers, ensuring the quality and integrity of this valuable chemical building block in discovery and development pipelines.

References

Application Notes and Protocols for the Purification of 4-Chloro-3-methyl-1,2-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Chloro-3-methyl-1,2-thiazol-5-amine, a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. These application notes detail three primary purification methodologies: recrystallization, normal-phase flash column chromatography, and preparative reversed-phase HPLC. The guide is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and troubleshooting strategies to ensure the attainment of high-purity material.

Introduction: The Importance of Purity

This compound is a substituted aminothiazole, a class of compounds recognized for its broad utility in the synthesis of biologically active molecules. The presence of reactive amine and chloro functionalities, along with the thiazole core, makes it a versatile synthon. However, impurities arising from its synthesis—such as starting materials, regioisomers, or over-chlorinated byproducts—can lead to unwanted side reactions, complex product mixtures, and decreased yields in downstream applications. Therefore, robust and validated purification protocols are essential.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the scientist to adapt and troubleshoot these methods effectively.

Compound Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / ObservationRationale and Impact on Purification
Molecular Formula C₄H₅ClN₂S-
Molecular Weight 148.61 g/mol -
Appearance Likely an off-white to light yellow solidColor may indicate the presence of chromophoric impurities.
Polarity PolarThe amine group and thiazole ring contribute to polarity. This dictates solubility and chromatographic behavior.
pKa (of amine) ~3-5The amine group is basic and can be protonated in acidic conditions. This property is crucial for ion-exchange techniques and for controlling peak shape in chromatography by adding acid or base modifiers to the mobile phase.[1]
Solubility Soluble in polar organic solvents (Methanol, Ethyl Acetate, DCM). Sparingly soluble in water and non-polar solvents (Hexanes).Guides solvent selection for recrystallization and chromatography. Experimental verification is paramount.[2]
Common Synthesis-Related Impurities

Impurities are a direct consequence of the synthetic route. A logical analysis of potential side reactions allows for their targeted removal.

References

Application Notes & Protocols for the Scale-Up Synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

4-Chloro-3-methyl-1,2-thiazol-5-amine is a pivotal heterocyclic building block in contemporary drug discovery and development. The isothiazole scaffold is a constituent of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The presence of chloro, methyl, and amine functionalities on the isothiazole ring offers versatile handles for synthetic elaboration, making it a valuable intermediate for constructing complex molecular architectures in medicinal chemistry programs.[4][5]

This guide provides a comprehensive, technically-grounded protocol for the multi-gram scale-up synthesis of this compound. Moving from bench-scale synthesis to larger-scale production introduces significant challenges related to reaction control, safety, and purification.[6] This document addresses these challenges by detailing a robust and scalable synthetic route, explaining the rationale behind key procedural choices, and outlining critical safety and quality control measures. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Retrosynthetic Analysis and Synthesis Strategy

The construction of the substituted isothiazole ring is the central challenge. A retrosynthetic analysis suggests that the target molecule can be derived from a key intermediate, 4,5-dichloro-3-methyl-1,2-thiazole. This intermediate can, in turn, be synthesized from a readily available acyclic precursor through a cyclization-chlorination sequence. The final step involves a selective nucleophilic aromatic substitution to install the amine group at the C5 position.

This strategy is advantageous for scale-up as it avoids the use of hazardous reagents in the final step and allows for the purification of a stable, crystalline intermediate.

G cluster_legend Legend Target This compound Intermediate1 4,5-Dichloro-3-methyl-1,2-thiazole Target->Intermediate1 Selective Amination (SNAr) Precursor N-Methyl-3-oxobutanamide Intermediate1->Precursor Cyclization / Chlorination Ammonia Ammonia (NH₃) Reagents Sulfuryl Chloride (SO₂Cl₂) + Thionyl Chloride (SOCl₂) A Target Molecule B Key Intermediate C Starting Material D Key Reagents

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Protocols

This section outlines the step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[7]

Step 1: Synthesis of 4,5-Dichloro-3-methyl-1,2-thiazole (Intermediate 1)

This step involves the reaction of an N-alkylated acetoacetamide with a mixture of sulfuryl chloride and thionyl chloride, which serves as both the sulfur source and the chlorinating agent for the cyclization reaction.

Protocol:

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution) to neutralize evolved HCl and SO₂ gases.

  • Reagent Charging: Charge the flask with N-Methyl-3-oxobutanamide (1.0 mole, 115.13 g) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (500 mL). Stir the mixture to form a solution or a fine slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using an ice-water bath.

  • Reagent Addition: Premix sulfuryl chloride (SO₂Cl₂, 2.5 moles, 337.4 g) and thionyl chloride (SOCl₂, 1.2 moles, 142.7 g) in the dropping funnel. Add this mixture dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 40 °C for DCM) for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it into 1 L of ice-cold water. Separate the organic layer.

  • Extraction & Washing: Extract the aqueous layer with DCM (2 x 200 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to afford pure 4,5-dichloro-3-methyl-1,2-thiazole.

Step 2: Synthesis of this compound (Target Molecule)

This step utilizes a selective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C5 position of the isothiazole ring is more activated towards nucleophilic attack than the one at C4, allowing for selective amination.[8]

Protocol:

  • Reactor Setup: Use a pressure-rated glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure gauges, and an inlet for gas.

  • Reagent Charging: Charge the reactor with 4,5-dichloro-3-methyl-1,2-thiazole (1.0 mole, 184.05 g) and a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (600 mL).

  • Ammonia Addition: Cool the solution to 0-5 °C and carefully introduce anhydrous ammonia gas below the surface of the liquid with vigorous stirring. Alternatively, a solution of ammonia in a suitable solvent like isopropanol can be used. Continue the addition until approximately 3-5 molar equivalents of ammonia have been added.

  • Reaction: Seal the reactor and heat the mixture to 60-80 °C. The reaction will generate pressure. Maintain the reaction at this temperature for 8-12 hours, monitoring the internal pressure. The reaction progress should be monitored by HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia into a scrubber. Pour the reaction mixture into 2 L of cold water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by filtration and wash the filter cake thoroughly with cold water to remove residual solvent and salts.

  • Purification: The crude product can be purified by recrystallization from a solvent system such as ethanol/water or toluene/hexane to yield this compound as a crystalline solid.

Scale-Up Considerations and Process Safety

Transitioning this synthesis from the lab to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory Scale (grams)Scale-Up Consideration (kilograms)Rationale & Justification
Heat Management Ice bath is sufficient.Use of a jacketed reactor with a thermal control unit is mandatory.The chlorination step is highly exothermic. Inadequate heat removal can lead to a runaway reaction. Controlled addition rates are critical.
Reagent Handling Fume hood.Closed-system transfers for SO₂Cl₂ and SOCl₂. Use of a pressure-rated vessel for amination.Minimizes operator exposure to corrosive and toxic reagents.[9] Ammonia is a toxic gas requiring specialized handling procedures.
Mixing Magnetic stirring.Mechanical or overhead stirring is essential.Ensures homogenous reaction mixture, prevents localized overheating, and improves reaction kinetics, especially in heterogeneous mixtures.
Purification Chromatography is feasible.Recrystallization or distillation is preferred.Chromatography is generally not cost-effective or practical for large quantities. Developing a robust crystallization process is key for achieving high purity.
Waste Disposal Neutralize and dispose.Segregate waste streams (aqueous, organic, chlorinated).Adherence to environmental regulations is crucial. Acidic and chlorinated waste streams require specialized disposal protocols.

Safety Profile:

  • Thionyl Chloride & Sulfuryl Chloride: Highly corrosive and toxic. React violently with water.[7] All operations must be performed in a dry, inert atmosphere.

  • Ammonia: Toxic and corrosive gas. Inhalation can cause severe respiratory damage.[10]

  • Isothiazole Derivatives: Many isothiazolinones are known skin sensitizers and can cause allergic reactions.[11] Avoid direct contact with skin and eyes.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

AnalysisSpecification
Appearance Off-white to light yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR Conforms to structure (expected signals for methyl and amine protons)
¹³C NMR Conforms to structure (expected signals for isothiazole ring carbons and methyl carbon)
Mass Spec (ESI) [M+H]⁺ corresponding to C₄H₅ClN₂S
Purity (HPLC) ≥ 98%

Experimental Workflow Diagram

G cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Target Molecule A Charge Reactor with N-Methyl-3-oxobutanamide & Solvent B Cool to 0-5 °C A->B C Slowly Add SO₂Cl₂ / SOCl₂ Mix B->C D Reflux for 4-6h C->D E Quench with Ice Water D->E F Extract & Wash E->F G Dry & Concentrate F->G H Purify (Distillation/ Recrystallization) G->H I Charge Reactor with Intermediate 1 & Solvent H->I Intermediate 1 J Add Ammonia I->J K Heat in Sealed Reactor (60-80 °C) J->K L Cool & Vent K->L M Precipitate in Water L->M N Filter & Wash Solid M->N O Purify (Recrystallization) N->O P QC Analysis (NMR, HPLC, MS) O->P Final Product

Caption: Overall workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Aminothiazole Scaffold

The 4-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery efforts.[1][4] Researchers have successfully developed 4-aminothiazole derivatives as potent antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[4][5][6][7] Furthermore, this scaffold has been instrumental in the design of specific enzyme inhibitors, such as those targeting kinases and adenosine receptors.[8][9][10][11]

The exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of these derivatives.[12][13][14] SAR studies systematically investigate how modifications to the chemical structure of a molecule influence its biological activity, guiding the design of more potent, selective, and safer drug candidates.[12][15] This guide provides a comprehensive overview of the key methodologies and protocols for conducting SAR studies on 4-aminothiazole derivatives, intended for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 4-Aminothiazole Derivatives for SAR Studies

A crucial aspect of any SAR study is the efficient synthesis of a library of analogs with diverse structural modifications. The Hantzsch thiazole synthesis and its variations are the most common and versatile methods for preparing 2-aminothiazole derivatives.[16]

General Protocol for the Synthesis of 4-Aryl-2-aminothiazole Derivatives

This protocol outlines a common method for synthesizing 4-aryl-2-aminothiazole derivatives, which can be adapted to introduce various substituents on the aryl ring and the amino group for SAR exploration.[17][18][19]

Materials:

  • Substituted acetophenone (or other α-haloketone)

  • Thiourea

  • Iodine or another halogenating agent

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Halogenation of the Ketone (if starting from a ketone): In a round-bottom flask, dissolve the substituted acetophenone in a suitable solvent like ethanol. Add a halogenating agent, such as iodine, and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).[18]

  • Cyclization with Thiourea: To the solution containing the α-haloketone, add thiourea. The mixture is then heated under reflux. The cyclization reaction forms the 2-amino-4-arylthiazole ring.[17][18]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-2-aminothiazole derivative.[17]

Note on Diversification for SAR:

  • Varying the 4-substituent: By starting with different substituted acetophenones, a wide range of functional groups can be introduced at the 4-position of the thiazole ring.[5][6]

  • Modifying the 2-amino group: The primary amino group at the 2-position can be further functionalized through acylation, alkylation, or sulfonylation to explore the impact of these modifications on biological activity.[10][18]

Visualizing the Synthetic Workflow

G cluster_synthesis Synthesis of 4-Aryl-2-aminothiazole Library Ketone Substituted Acetophenone Haloketone α-Haloketone Ketone->Haloketone Halogenation Cyclization Hantzsch Cyclization Haloketone->Cyclization Thiourea Thiourea Thiourea->Cyclization Aminothiazole 4-Aryl-2-aminothiazole Core Cyclization->Aminothiazole Purification Purification (Column Chromatography) Aminothiazole->Purification Library Diverse Analog Library for SAR Purification->Library

Caption: A generalized workflow for the synthesis of a 4-aminothiazole analog library.

Part 2: Biological Evaluation Protocols

The synthesized compounds must be evaluated for their biological activity to establish a meaningful SAR. The choice of assays depends on the therapeutic target of interest.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains using the broth microdilution method.[5][20]

Materials:

  • Synthesized 4-aminothiazole derivatives

  • Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)[5][20]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control[5]

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in MHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria with standard antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by adding a viability indicator like resazurin.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the general cytotoxicity of the compounds against a mammalian cell line, which is crucial for determining their therapeutic index.[5][21]

Materials:

  • Synthesized 4-aminothiazole derivatives

  • Human cell line (e.g., A549 lung carcinoma cells)[5][20][21]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specific duration (e.g., 48 hours).[21] Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Protocol 3: Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of 4-aminothiazole derivatives against a specific kinase, a common target for this class of compounds.[8][22]

Materials:

  • Synthesized 4-aminothiazole derivatives

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays are then used to elucidate the SAR. This involves systematically analyzing how changes in the chemical structure affect the observed biological activity.[14][15][23]

Key SAR Insights for 4-Aminothiazole Derivatives

Several studies have highlighted key structural features that influence the activity of 4-aminothiazole derivatives:

  • Substituents at the 4-position: The nature of the substituent at the 4-position of the thiazole ring is often critical for activity. For instance, in a series of antibacterial agents, compounds with electron-withdrawing groups like 4-cyanophenyl or 4-trifluoromethylphenyl on the thiazole ring showed enhanced activity.[5][6]

  • Modifications at the 2-amino group: Acylation or substitution on the 2-amino group can significantly modulate the biological profile. For example, introducing an N-acetyl or propionyl group on 2-aminothiazole derivatives led to a marked increase in binding affinity and selectivity for human adenosine A3 receptors.[10]

  • Introduction of additional heterocyclic rings: Fusing or linking other heterocyclic rings to the 4-aminothiazole core can lead to novel compounds with improved activity. For example, derivatives clubbed with quinoline or pyrazoline moieties have shown potent antimicrobial effects.[24]

Data Presentation for SAR Analysis

Quantitative data from SAR studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Example SAR Data for Antibacterial 4-Aminothiazole Derivatives against E. coli

Compound IDR-group at 4-position of ThiazoleMIC (µg/mL)
1a Phenyl>128
1b 4-Fluorophenyl64
1c 4-Chlorophenyl32
1d 4-Cyanophenyl16
1e 4-Trifluoromethylphenyl16
Ciprofloxacin (Reference)0.5

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[5][6]

Visualizing the SAR Logic

G cluster_sar SAR Analysis Workflow Synthesis Synthesize Analog Library Bioassay Biological Evaluation (e.g., MIC, IC50) Synthesis->Bioassay Data Collect and Tabulate Activity Data Bioassay->Data Analysis Analyze Structure-Activity Trends Data->Analysis SAR_Model Develop SAR Model / Hypothesis Analysis->SAR_Model Optimization Design Next Generation of Compounds SAR_Model->Optimization Optimization->Synthesis Iterative Cycle

Caption: A flowchart illustrating the iterative process of SAR studies in drug discovery.

Part 4: Computational Approaches in SAR Studies

In addition to experimental methods, computational tools play a significant role in modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the molecular basis of activity and guide the design of new compounds.[13][25][26][27]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[13] These models can be used to predict the activity of novel compounds before their synthesis.[25][26]

General QSAR Workflow:

  • Data Collection: A dataset of compounds with known biological activities is required.

  • Descriptor Calculation: Molecular descriptors (numerical representations of the chemical structure) are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape, electronic properties).[25][26]

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that relates the descriptors to the biological activity.[8][25]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds.[8][25]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, such as a protein) when bound to each other to form a stable complex.[13] This can help in understanding the binding mode of 4-aminothiazole derivatives to their target and in identifying key interactions that contribute to their activity.

Conclusion

The 4-aminothiazole scaffold remains a highly valuable starting point for the development of new therapeutic agents. A systematic and iterative approach to SAR, combining efficient synthesis, robust biological evaluation, and insightful data analysis, is crucial for unlocking the full potential of this versatile heterocyclic system. The protocols and guidelines presented here provide a solid foundation for researchers to embark on their own SAR studies of 4-aminothiazole derivatives, ultimately contributing to the discovery of novel and effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. The isothiazole scaffold is a valuable building block in medicinal chemistry, and mastering its synthesis is crucial for advancing research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Table of Contents
  • Synthesis Overview & Key Challenges

  • Troubleshooting Guide: Diagnosing and Solving Yield Issues

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

  • References

Synthesis Overview & Key Challenges

The most common and direct route to this compound involves the electrophilic chlorination of its precursor, 5-amino-3-methylisothiazole. While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly impact yield and purity.

The primary challenges include:

  • Controlling Reaction Selectivity: The isothiazole ring, activated by the C5-amino group, is susceptible to over-chlorination or side reactions if conditions are not precisely controlled.

  • Reagent Stability and Handling: The chlorinating agents are often moisture-sensitive and highly reactive.

  • Precursor Purity: The quality of the starting 5-amino-3-methylisothiazole is paramount for a clean reaction.

  • Product Isolation and Stability: The final product can be sensitive, and losses can occur during work-up and purification.

The overall workflow is summarized in the diagram below.

G cluster_0 Precursor Synthesis cluster_1 Chlorination Reaction cluster_2 Purification A β-Iminothiobutyramide B Oxidative Cyclization A->B Oxidant (e.g., H₂O₂) C 5-Amino-3-methylisothiazole (Precursor) B->C D Chlorination with SO₂Cl₂ C->D E Crude 4-Chloro-3-methyl- 1,2-thiazol-5-amine F Aqueous Work-up (Neutralization) E->F G Extraction & Solvent Removal F->G H Final Purification (Trituration/Crystallization) G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Diagnosing and Solving Yield Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question: My yield is significantly low after the chlorination step. What are the most likely causes?

Answer: Low yield in the chlorination of 5-amino-3-methylisothiazole is a common issue. A systematic approach is needed to diagnose the root cause.

G cluster_C Troubleshooting Path 1 cluster_D Troubleshooting Path 2 cluster_E Troubleshooting Path 3 A Low Yield Observed B Analyze Crude Reaction Mixture (TLC/LCMS) A->B C Mostly Unreacted Starting Material B->C Path 1 D Multiple Spots/ Byproducts Observed B->D Path 2 E Product Streak/ No Clear Spots B->E Path 3 C1 Insufficient Chlorinating Agent C->C1 C2 Reaction Temperature Too Low C->C2 C3 Degraded Chlorinating Agent (e.g., SO₂Cl₂ hydrolyzed) C->C3 D1 Over-chlorination (di-chloro species) D->D1 D2 Reaction Temperature Too High D->D2 D3 Ring Opening/Degradation D->D3 E1 Product Degradation/ Polymerization E->E1 E2 Formation of Polar Salts/ Insoluble Materials E->E2

Caption: Decision tree for troubleshooting low yield in the chlorination step.

  • Path 1: Mostly Unreacted Starting Material:

    • Cause: Incomplete reaction. This can be due to insufficient chlorinating agent, low reaction temperature, or use of a reagent that has degraded (e.g., sulfuryl chloride that has been exposed to moisture).

    • Solution:

      • Verify Reagent Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the chlorinating agent. A patent procedure suggests using 1.1 equivalents of sulfuryl chloride.[2]

      • Control Temperature: The reaction is exothermic. Add the chlorinating agent dropwise while maintaining the temperature between 10-15°C to ensure controlled reaction without freezing.[2]

      • Use Fresh Reagents: Ensure your sulfuryl chloride is fresh and has been handled under anhydrous conditions.

  • Path 2: Multiple Spots/Byproducts Observed:

    • Cause: Lack of selectivity. This often points to the reaction temperature being too high, leading to over-chlorination or decomposition. The isothiazole ring can be susceptible to ring-opening under harsh conditions.[3][4]

    • Solution:

      • Strict Temperature Control: The most critical parameter. Use a jacketed reactor or an ice/salt bath to maintain the temperature strictly within the 10-15°C range during addition.[2]

      • Monitor Reaction Progress: Use TLC or LCMS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

      • Choice of Solvent: Dichloromethane is a commonly used solvent that performs well.[2] Ensure it is anhydrous.

  • Path 3: Product Streak/No Clear Spots on TLC:

    • Cause: Product degradation or polymerization. The amino group can be susceptible to oxidation, and the product may form tars under acidic conditions generated during the reaction (HCl byproduct).

    • Solution:

      • Efficient Quenching: After the reaction is complete, quench it promptly by carefully adding it to a cold, basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) to neutralize the generated HCl.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Argon) can sometimes prevent oxidative side reactions.

Question: I am having trouble purifying the final product. My isolated material is an oil or a sticky solid. How can I improve this?

Answer: Purification is critical for obtaining a high-quality final product. If you are getting an impure oil, it is likely due to residual solvent or byproducts.

  • Effective Work-up: After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[2] Wash the organic layer with brine to remove water-soluble impurities and dry it completely over a drying agent like magnesium sulfate.[2]

  • Trituration: This is a highly effective method for purifying the crude solid. After removing the solvent under reduced pressure, add a non-polar solvent in which the product is poorly soluble, such as hexane.[2] Stir or sonicate the mixture. The desired product should precipitate as a solid, while more soluble impurities remain in the hexane. Filter and wash the solid with fresh cold hexane.

  • Avoid Chromatography if Possible: While column chromatography can be used, it may lead to product loss on the stationary phase. Trituration is often a more efficient method for bulk purification.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis?

A1: Sulfuryl chloride (SO₂Cl₂) is the most commonly cited and effective reagent for the chlorination of 5-amino-3-methylisothiazole.[2] It provides good selectivity for the 4-position. N-Chlorosuccinimide (NCS) can also be used, but it may require longer reaction times or higher temperatures, potentially leading to more side products.

Q2: Why is the reaction performed at a low temperature?

A2: There are two primary reasons:

  • To Control Selectivity: The 5-amino group strongly activates the ring towards electrophilic substitution. Low temperatures temper this reactivity, favoring mono-chlorination at the electron-rich 4-position and minimizing the formation of di-chlorinated or other byproducts.

  • To Manage Exothermicity: The reaction is highly exothermic. Adding the chlorinating agent at low temperatures and at a controlled rate prevents a runaway reaction, which would lead to significant byproduct formation and potential safety hazards.[2]

Q3: My starting 5-amino-3-methylisothiazole is dark and looks impure. Should I purify it first?

A3: Absolutely. The purity of the starting material is critical. Impurities can interfere with the chlorination reaction, consume the reagent, and complicate the final purification. It is recommended to purify the 5-amino-3-methylisothiazole, for example, by recrystallization or trituration, until it is a light-colored solid before proceeding.[2] The synthesis of this precursor can be achieved via the oxidative cyclization of β-iminothiobutyramide.[5]

Q4: Can I use the hydrochloride salt of 5-amino-3-methylisothiazole directly?

A4: Yes, using the hydrochloride salt is a common and practical approach. The reaction is typically run as a suspension in a solvent like dichloromethane.[2] The use of the salt can improve the stability and handling of the amine precursor. The reaction still proceeds effectively.

Detailed Experimental Protocols

The following protocols are based on established procedures and best practices for maximizing yield.[2]

Protocol 1: Chlorination of 5-Amino-3-methylisothiazole

Materials:

  • 5-Amino-3-methylisothiazole hydrochloride

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Aqueous sodium hydroxide (1M) or sodium bicarbonate (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

Procedure:

  • Setup: Equip a jacketed, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is dry and can be maintained under an inert atmosphere if desired.

  • Charging the Reactor: Suspend 5-amino-3-methylisothiazole hydrochloride (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per gram of starting material).

  • Cooling: Cool the suspension to 8-10°C using a circulating chiller or an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over a period of 1 hour. Crucially, maintain the internal reaction temperature between 10°C and 15°C throughout the addition. [2]

  • Reaction: Stir the mixture at this temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separate flask containing a vigorously stirred, cold (0°C) aqueous solution of sodium hydroxide or sodium bicarbonate. Caution: This should be done slowly as gas evolution will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a brown solid.[2]

Data Presentation: Chlorination Conditions
ParameterRecommended ValueRationale
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)High reactivity and good selectivity.[2]
Equivalents 1.1 eqEnsures complete conversion without gross excess.
Solvent DichloromethaneGood solubility for reagents, inert.[2]
Temperature 10-15°CCritical for controlling selectivity and exotherm.[2]
Addition Time ~1 hourAllows for proper heat dissipation.[2]
Protocol 2: Purification by Trituration
  • Transfer the crude solid obtained from Protocol 1 into a clean Erlenmeyer flask.

  • Add a sufficient volume of hexane to create a slurry (approx. 3-5 mL per gram of crude material).

  • Stir the slurry vigorously with a magnetic stir bar or use a spatula to break up any clumps for 30 minutes at room temperature.

  • Filter the solid using a Büchner funnel and wash the filter cake with a small amount of cold hexane.

  • Air-dry the purified solid. An 84% yield of the desired product as a brown powder has been reported using this method.[2]

References

Technical Support Center: Synthesis of 2,5-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-disubstituted thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic motif. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Navigating the Complexities of Thiazole Synthesis

The synthesis of 2,5-disubstituted thiazoles, most classically achieved through the Hantzsch synthesis and its variations, is a powerful tool in organic chemistry. However, the path to the desired product is often complicated by the formation of various side products. This guide will help you identify, understand, and mitigate these common issues.

Issue 1: Low Yield of the Desired 2,5-Disubstituted Thiazole

Question: My Hantzsch reaction is giving a very low yield of the target 2,5-disubstituted thiazole. What are the potential causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis can stem from several factors, primarily related to the stability of reactants and the reaction conditions.

  • Causality:

    • Decomposition of Thioamide: Thioamides can be unstable, particularly under harsh acidic or basic conditions and at elevated temperatures.[1] Hydrolysis of the thioamide to the corresponding amide is a common decomposition pathway, rendering it inactive for the thiazole ring formation.

    • Self-condensation of α-Halocarbonyl: α-Haloketones can undergo self-condensation, especially in the presence of a base, leading to a variety of polymeric or dimeric byproducts.[2] This side reaction consumes the α-haloketone, reducing the amount available to react with the thioamide.

    • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can all contribute to low yields. The reaction is a second-order process, meaning the rate is dependent on the concentration of both the α-halocarbonyl and the thioamide.[3]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of your α-halocarbonyl and thioamide. Impurities can catalyze side reactions.

    • Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes improve yields by compensating for any decomposition.[4]

    • Temperature Control: Maintain the recommended temperature for your specific substrates. For many Hantzsch reactions, moderate temperatures (e.g., reflux in ethanol) are optimal.[4] Avoid excessive heat, which can promote decomposition.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.

    • Solvent Choice: Anhydrous ethanol is a common and effective solvent. The use of protic solvents can facilitate the final dehydration step of the thiazoline intermediate.

Issue 2: Formation of Isomeric Thiazole Byproducts

Question: I've isolated a mixture of products that appear to be isomers of my target 2,5-disubstituted thiazole. What are these isomers and how can I control the regioselectivity?

Answer:

A common issue, particularly when using N-substituted thioureas or thioamides, is the formation of regioisomeric thiazole products. The primary isomers are the expected 2-amino (or 2-substituted) thiazole and the 2-imino-3-substituted-2,3-dihydrothiazole.[5]

  • Causality: The regioselectivity of the cyclization step is influenced by the reaction conditions, particularly the pH. In neutral or basic conditions, the more nucleophilic sulfur of the thioamide typically attacks the α-carbon of the haloketone first, leading to the desired 2-substituted thiazole after cyclization and dehydration. However, under acidic conditions, protonation of the thioamide can alter the nucleophilicity of the nitrogen and sulfur atoms, leading to a mixture of isomers.[5]

  • Troubleshooting Steps:

    • pH Control: For the synthesis of 2-(N-substituted amino)thiazoles, maintaining neutral or slightly basic conditions is crucial. The use of a non-nucleophilic base like sodium bicarbonate can be beneficial.

    • Reaction Conditions: If the formation of the 2-imino-2,3-dihydrothiazole is desired, conducting the reaction in a strongly acidic medium (e.g., 10M HCl in ethanol) can favor this isomer.[5]

    • Characterization: Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR) is essential to distinguish between the isomers. The chemical shifts of the protons and carbons in the thiazole ring will differ significantly between the two regioisomers.[5]

Issue 3: Presence of High Molecular Weight Byproducts

Question: My crude product shows significant impurities with high molecular weights, which are difficult to remove. What could these be?

Answer:

The formation of high molecular weight byproducts is often attributed to the formation of dithiazines or polymerization of the starting materials.

  • Causality:

    • Dithiazine Formation: Under certain conditions, two molecules of the thioamide can react with two molecules of the α-haloketone to form a six-membered dithiazine ring. This is more likely to occur at higher concentrations and with prolonged reaction times.

    • Polymerization: As mentioned earlier, α-haloketones can self-condense to form polymeric materials.

  • Troubleshooting Steps:

    • Concentration: Running the reaction at a lower concentration can disfavor the formation of dimeric and polymeric byproducts.

    • Order of Addition: Adding the α-haloketone slowly to the solution of the thioamide can help to maintain a low concentration of the α-haloketone, thus minimizing self-condensation.

    • Purification: These high molecular weight byproducts are often less soluble than the desired thiazole. Purification can often be achieved through careful crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds in three main steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the former ketone, forming a five-membered hydroxythiazoline intermediate.[4]

  • Dehydration: This intermediate readily dehydrates, often under the reaction conditions, to form the aromatic thiazole ring.[4]

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S-Alkylation (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate1->Hydroxythiazoline Intramolecular Cyclization Thiazole 2,5-Disubstituted Thiazole Hydroxythiazoline->Thiazole Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Q2: How can I purify my 2,5-disubstituted thiazole from unreacted starting materials and side products?

A2: Purification strategies depend on the nature of the impurities. A general workflow is as follows:

  • Work-up: After the reaction is complete, a typical work-up involves quenching the reaction, extracting the product into an organic solvent, and washing with brine. If the product is basic (e.g., an aminothiazole), an acidic wash can remove basic impurities, followed by neutralization and extraction.

  • Crystallization: Many 2,5-disubstituted thiazoles are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for purification.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the most common purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[6] The polarity of the eluent should be optimized based on the polarity of the desired product and impurities, as monitored by TLC.

Q3: What are some common analytical techniques to identify side products in my reaction?

A3: A combination of spectroscopic and spectrometric techniques is essential for identifying byproducts:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the complexity of your reaction mixture and to monitor the progress of the reaction and purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. Characteristic chemical shifts for the thiazole ring protons and carbons can help confirm the structure of the desired product and identify impurities.[7] For example, the C5-H of a thiazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Determines the molecular weight of the components in your mixture, which is crucial for identifying byproducts with different molecular formulas than your target compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the product and impurities, such as C=N and C-S stretches characteristic of the thiazole ring.

Q4: Are there alternative, "greener" methods for synthesizing 2,5-disubstituted thiazoles that might produce fewer side products?

A4: Yes, several modern synthetic methods aim to overcome the limitations of the classical Hantzsch synthesis, often employing greener conditions and offering different side product profiles. Some examples include:

  • Microwave-assisted synthesis: Can significantly reduce reaction times and sometimes improve yields and reduce byproduct formation by providing rapid and uniform heating.[8]

  • Catalytic methods: Various metal-catalyzed and organocatalyzed reactions have been developed to construct the thiazole ring, often under milder conditions than the Hantzsch synthesis.

  • One-pot multi-component reactions: These strategies can improve efficiency and reduce waste by combining multiple reaction steps in a single pot without isolating intermediates.[9]

It is important to note that while these methods can be advantageous, they may also have their own unique side reactions and require specific optimization.

Experimental Protocols

Protocol 1: General Procedure for the Purification of a 2,5-Disubstituted Thiazole by Column Chromatography
  • Prepare the Crude Sample: Concentrate the crude reaction mixture under reduced pressure to obtain a residue. Dissolve a small amount of the residue in a minimal amount of the chromatography eluent for loading onto the column.

  • Pack the Column: Prepare a silica gel slurry in the initial, less polar eluent mixture (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a level and well-packed bed.

  • Load the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Collect Fractions: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to obtain the purified 2,5-disubstituted thiazole.

Protocol 2: General Procedure for the Recrystallization of a 2,5-Disubstituted Thiazole
  • Choose a Solvent System: Select a solvent or a mixture of solvents in which the desired compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Dissolve the Crude Product: In a flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallize: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Common Side Product Potential Cause Recommended Mitigation Strategy
Isomeric ThiazolesAcidic reaction conditionsControl pH; use neutral or slightly basic conditions.[5]
DithiazinesHigh reactant concentrations, long reaction timesUse lower concentrations, add α-haloketone slowly.
Polymeric materialsSelf-condensation of α-haloketoneUse a slight excess of thioamide, control temperature.[2]
Amide from ThioamideHydrolysis of thioamideUse anhydrous solvents, control temperature and pH.[1]

Visualizations

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Isomer_Formation Isomeric Products Observed? Optimize_Conditions->Isomer_Formation Control_pH Control Reaction pH Isomer_Formation->Control_pH Yes High_MW_Byproducts High MW Byproducts? Isomer_Formation->High_MW_Byproducts No Control_pH->High_MW_Byproducts Adjust_Concentration Lower Concentration / Slow Addition High_MW_Byproducts->Adjust_Concentration Yes Purification Purification Strategy High_MW_Byproducts->Purification No Adjust_Concentration->Purification Crystallization Recrystallization Purification->Crystallization Chromatography Column Chromatography Purification->Chromatography Pure_Product Pure 2,5-Disubstituted Thiazole Crystallization->Pure_Product Chromatography->Pure_Product

Caption: Troubleshooting workflow for 2,5-disubstituted thiazole synthesis.

References

Technical Support Center: Optimization of Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital synthetic transformation. Aminothiazoles are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, their synthesis, most commonly via the Hantzsch reaction, can be fraught with challenges ranging from low yields to difficult purifications.[3]

This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, ensuring robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during aminothiazole synthesis. Each problem is analyzed by its potential causes, followed by actionable solutions and detailed protocols.

Issue 1: Low or No Product Yield

This is the most frequent challenge. The absence of the desired product or its formation in negligible amounts can be attributed to several factors, from reagent quality to suboptimal reaction parameters.[4]

Potential Causes & Suggested Solutions
Potential Cause Scientific Rationale Suggested Solution
Poor Reagent Quality The Hantzsch synthesis is sensitive to the purity of the starting materials. The α-haloketone can degrade over time, and impurities in the thiourea can inhibit the reaction.Ensure the purity of the α-haloketone and thiourea.[4] Use freshly opened or purified reagents. If the α-haloketone is old, consider re-purification by recrystallization or distillation.
Inappropriate Solvent The reaction involves the formation of charged intermediates that are stabilized by polar solvents, which can accelerate the reaction rate.[5] The solubility of both reactants and the final product is also a critical factor.Screen different polar solvents such as ethanol, methanol, or a mixture of ethanol/water.[4][6] Alcohols are commonly used and often provide good results.[6] In some cases, greener approaches using water as a solvent have been successful.[4]
Suboptimal Temperature Many Hantzsch syntheses require heating to overcome the activation energy barrier.[6] However, excessive heat can lead to the decomposition of reactants or products, and promote side reactions.[4][6]If the reaction is being run at room temperature with no success, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing may be necessary.[6] Monitor the reaction by TLC to avoid prolonged heating.[4]
Incorrect Stoichiometry While a 1:1 molar ratio of α-haloketone to thiourea is typical, an excess of one reagent may be beneficial in certain cases to drive the reaction to completion.Verify the molar ratios of your reactants.[4] A slight excess (e.g., 1.1 to 1.5 equivalents) of thiourea can sometimes improve yields.[7]
Inefficient Work-up The aminothiazole product may be soluble in the work-up solution or may not precipitate as expected, leading to apparent low yields.The product is often precipitated by adding the reaction mixture to a basic solution like aqueous sodium bicarbonate.[6][7] If precipitation does not occur, the product may need to be extracted with an organic solvent.[6]
Issue 2: Formation of Significant Side Products

The appearance of multiple spots on a TLC plate indicates a complex reaction mixture, which complicates purification and reduces the yield of the desired product.

Visualizing the Hantzsch Pathway and Potential Pitfalls

The Hantzsch synthesis is a multi-step process.[8] Understanding this pathway is key to diagnosing side reactions.

Hantzsch_Mechanism Start α-Haloketone + Thiourea SN2 S-Alkylation (SN2) Start->SN2 SideReaction1 Dimerization or Self-Condensation of α-Haloketone Start->SideReaction1 High Temp. or Base Intermediate Thiouronium Salt Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization SideReaction2 Formation of Isomeric Iminothiazoline Intermediate->SideReaction2 Acidic Conditions CyclizedInt Hydroxythiazoline Intermediate Cyclization->CyclizedInt Dehydration Dehydration CyclizedInt->Dehydration Product 2-Aminothiazole (Desired Product) Dehydration->Product

Caption: Key steps of the Hantzsch synthesis and common side reaction points.

Potential Causes & Suggested Solutions
Potential Cause Scientific Rationale Suggested Solution
Incorrect pH The regioselectivity of the cyclization can be influenced by pH. Under strongly acidic conditions, condensation of α-haloketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9]Unless aiming for the imino isomer, maintain neutral or slightly basic conditions. The reaction is typically run without added acid or base, as the hydrohalic acid formed can be sufficient. If issues persist, consider buffering the reaction.
High Temperature or Long Reaction Time Excessive heat or prolonged reaction times can promote the decomposition of starting materials or the desired product, and can also lead to the formation of dimeric or polymeric byproducts.[4]Monitor the reaction closely using TLC.[10] Once the starting material is consumed, stop the reaction immediately. Avoid unnecessarily high temperatures.
Reactive Functional Groups If the starting materials contain other reactive functional groups, these may compete in the reaction, leading to a mixture of products.Protect sensitive functional groups on your reactants before performing the condensation reaction.[4]
Issue 3: Difficulty in Product Isolation/Purification

Even with a good yield, isolating a pure product can be challenging. Aminothiazoles can be tricky to purify due to their polarity and basicity.

Troubleshooting Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Precipitate Does the product precipitate upon work-up? Start->Precipitate Filter Collect by Filtration Precipitate->Filter Yes Extract Extract with an Organic Solvent (e.g., Ethyl Acetate) Precipitate->Extract No Wash Wash with Water and/or Non-polar Solvent Filter->Wash PureSolid Pure Solid Product Wash->PureSolid Dry Dry, Concentrate Extract->Dry CrudeSolid Crude Solid/Oil Dry->CrudeSolid Chromatography Is Column Chromatography Needed? CrudeSolid->Chromatography FinalProduct Final Pure Product Chromatography->FinalProduct Yes Chromatography->FinalProduct No (Pure Enough)

Caption: A decision-making workflow for aminothiazole purification.

Common Purification Hurdles & Solutions
  • Product is highly soluble in the reaction solvent : If the product does not precipitate upon adding a non-solvent (like cold water), it may be too soluble.[10] In this case, extraction with a suitable organic solvent is necessary.[6]

  • Complex mixture of products : If TLC shows multiple, closely-eluting spots, precipitation or recrystallization may not be sufficient. Column chromatography is often required.[4][11]

    • Protocol: Column Chromatography of Aminothiazoles [11]

      • Stationary Phase : Use silica gel (60-120 mesh is standard).

      • Sample Loading : Dissolve the crude material in a minimal amount of solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column. This "dry loading" technique often results in better separation.[11]

      • Mobile Phase (Eluent) : Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The basic nitrogen of the aminothiazole can cause streaking on the silica column. To mitigate this, a small amount of a basic modifier like triethylamine (~0.5-1%) can be added to the eluent.

      • Monitoring : Monitor the collected fractions by TLC to identify those containing the pure compound.[11]

  • Catalyst is difficult to remove : If a homogeneous catalyst was used, its removal can be problematic. Consider using a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[4][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for Hantzsch thiazole synthesis? A1: There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, polar protic solvents like ethanol and methanol are the most commonly used and are a good starting point for optimization.[5][6] They effectively dissolve the reactants and stabilize the charged intermediates in the reaction mechanism.[5] Solvent-free grinding methods have also been reported as an environmentally friendly and efficient alternative.[13]

Q2: How can I monitor the progress of my reaction effectively? A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[10] Spot the reaction mixture alongside your starting materials on a silica gel plate. A typical eluent system for aminothiazoles is a mixture of ethyl acetate and hexane. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates reaction progress. UV light is used for visualization.

Q3: Are there "greener" methods for aminothiazole synthesis? A3: Yes, significant research has focused on developing more environmentally friendly protocols. These include:

  • Water as a solvent : Using water can reduce the reliance on volatile organic compounds.[4]

  • Microwave-assisted synthesis : This technique can dramatically reduce reaction times and energy consumption.[4][10]

  • Solvent-free conditions : Grinding the reactants together, sometimes with a few drops of a liquid to create a paste, can lead to high yields without bulk solvent.[13]

  • Reusable catalysts : Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy separation and recycling, reducing waste.[4][12]

Q4: My α-haloketone seems to be unstable. How should I handle it? A4: α-haloketones, especially α-bromoketones, can be lachrymatory and unstable upon storage. It is best to use them as fresh as possible. Store them in a cool, dark place. If you suspect decomposition (discoloration, presence of HBr), it's advisable to use a freshly prepared or newly purchased batch. Some one-pot procedures circumvent this issue by generating the α-haloketone in situ from the corresponding ketone and a halogenating agent like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA).[14]

References

Technical Support Center: Purification of 4-Chloro-3-methyl-1,2-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3-methyl-1,2-thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic amine. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to help you achieve high purity of your target compound.

Purification Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Recrystallization Challenges

Question 1: My compound "oiled out" during recrystallization and did not form crystals. What are the likely causes and how can I resolve this?

Answer: "Oiling out" is a common phenomenon where the solute separates from the cooling solvent as a liquid phase instead of forming a solid crystalline lattice. This is often due to a high concentration of impurities, a rapid cooling rate, or the selection of an inappropriate solvent system.

Causality and Strategic Solutions:

  • Impurity Effects: The presence of impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic or an oil.

  • Solvent Choice: If the solvent is too good at dissolving the compound even at low temperatures, or if the compound's solubility changes too drastically with temperature, oiling out can occur.

  • Cooling Rate: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving to an ice bath. Slow cooling is critical for the formation of well-defined crystals.

  • Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity is observed. Then, add a small amount of the good solvent to redissolve the precipitate and allow it to cool slowly. For aminothiazoles, common solvent systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane[1].

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Question 2: I'm observing significant product loss during recrystallization. How can I improve my recovery?

Answer: Significant product loss during recrystallization is often a result of using an excessive amount of solvent or choosing a solvent in which the compound has high solubility even at low temperatures.

Improving Recovery:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key to maximizing yield.

  • Solvent Screening: Perform small-scale solvent screening to identify a solvent that provides high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). A general guideline is to look for a solvent with a polarity that is slightly different from your compound.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product remaining in the mother liquor.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

Chromatography Challenges

Question 3: My compound is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

Answer: Streaking of amine-containing compounds on silica gel is a frequent issue caused by the interaction of the basic amine with the acidic silanol groups on the surface of the silica. This results in slow and uneven elution.

Mitigating Streaking:

  • Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common and effective choice[2]. Alternatively, a solution of ammonia in methanol can be used as the polar component of the mobile phase[2].

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative for basic compounds.

    • Amine-functionalized silica: This provides a basic surface that minimizes unwanted interactions.

    • Reverse-phase chromatography (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase. For amines, it is often beneficial to use a mobile phase containing a buffer to control the pH and ensure the compound is in a single ionic state.

Question 4: I am unable to separate my target compound from a closely eluting impurity using column chromatography. What strategies can I employ?

Answer: Separating closely eluting impurities requires optimizing the selectivity of your chromatographic system.

Enhancing Resolution:

  • Solvent System Optimization:

    • TLC Analysis: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. Try combinations of solvents from different solvent groups (e.g., a protic solvent like methanol with an aprotic solvent like dichloromethane).

    • Gradient Elution: Employ a shallow solvent gradient during column chromatography. This can help to better resolve compounds with similar retention factors.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer significantly higher resolution than traditional column chromatography. A variety of stationary phases (e.g., C18, phenyl, cyano) and mobile phase modifiers can be explored to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A1: Based on the common Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with thiourea, potential impurities include[3][4][5]:

  • Unreacted starting materials: Residual α-haloketone and thiourea.

  • Regioisomers: If the starting α-haloketone is not symmetric, there is a possibility of forming isomeric thiazole products.

  • Over-alkylation products: The amino group of the product can potentially react with the starting α-haloketone.

  • Side-reaction byproducts: Depending on the reaction conditions, other byproducts may form.

Q2: What is the general stability of this compound? Are there conditions I should avoid?

  • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Protect the compound from direct light, particularly when in solution.

  • Aminothiazoles, in general, can be sensitive to oxidation, so it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage.

Q3: What are some recommended starting points for developing a recrystallization protocol?

A3: A good starting point is to test the solubility of your crude material in a range of solvents with varying polarities. For a compound like this compound, consider the following solvents:

Solvent ClassExamplesPotential for Recrystallization
AlcoholsEthanol, Methanol, IsopropanolGood starting point, often used for aminothiazoles[6][7].
KetonesAcetoneCan be effective, often used in combination with a non-polar solvent.
EstersEthyl AcetateA moderately polar solvent that can be effective.
ChlorinatedDichloromethaneMay be too good of a solvent, but can be used in mixed solvent systems.
AromaticTolueneCan be effective for compounds with aromatic character.
Non-polarHexane, HeptaneLikely to be a "poor" solvent, useful as an anti-solvent in mixed systems.
Polar AproticAcetonitrileCan be a good choice for moderately polar compounds.

Q4: How can I effectively monitor the purity of my compound during the purification process?

A4:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a column chromatography separation and for assessing the purity of fractions. Use a suitable visualization method, such as UV light (if the compound is UV active) or a chemical stain (e.g., potassium permanganate or iodine).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A gradient method with a C18 column is a good starting point for purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent method for assessing the purity of your final product. The presence of unexpected signals can indicate impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Experimental Workflow Diagrams

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals Success oiling_out "Oiling Out" Occurs cool->oiling_out Problem reheat Reheat to Dissolve Oil oiling_out->reheat mixed_solvent Try Mixed Solvent System oiling_out->mixed_solvent Alternative add_solvent Add More Hot Solvent reheat->add_solvent Option 1 slow_cool2 Cool Even Slower reheat->slow_cool2 Option 2 add_solvent->cool slow_cool2->crystals mixed_solvent->cool Column_Chromatography_Optimization start Crude Amine Mixture silica_col Silica Gel Column start->silica_col streaking Streaking Observed? silica_col->streaking poor_sep Poor Separation (Co-elution) silica_col->poor_sep If streaking is resolved but... add_tea Add 0.1-1% TEA to Mobile Phase streaking->add_tea Yes good_sep Good Separation streaking->good_sep No, Good Peaks add_tea->silica_col alt_stationary Consider Alternative Stationary Phase (Alumina, Amine-silica) poor_sep->alt_stationary If still no separation optimize_solvent Optimize Mobile Phase (TLC Screening) poor_sep->optimize_solvent hplc Consider Preparative HPLC poor_sep->hplc For difficult separations optimize_solvent->silica_col

References

Technical Support Center: Stability of 4-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: The Stability Challenge of 4-Aminothiazole Derivatives

The 4-aminothiazole scaffold is a valuable pharmacophore in medicinal chemistry. However, its utility can be hampered by inherent instability, particularly when compared to its 2-aminothiazole isomer. The root of this instability lies in the electronic structure of the 4-aminothiazole ring. Unlike the 2-amino isomer, the 4-amino configuration lacks the resonance stabilization that would delocalize the lone pair of the exocyclic nitrogen into the ring system.[1] This makes the 4-aminothiazole nucleus more susceptible to degradation through several pathways, most notably hydrolysis, photodegradation, and oxidation.

This guide will provide you with the expertise and practical solutions to mitigate these stability issues, ensuring the integrity of your compounds and the reliability of your experimental results.

Troubleshooting Guide: Addressing Common Stability Issues in Real-Time

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.

Issue 1: My 4-aminothiazole derivative appears to be degrading in aqueous solutions, especially during work-up. What is happening and how can I prevent it?

Answer:

This is a very common issue with 4-aminothiazole derivatives. The primary degradation pathway in aqueous media is hydrolysis, which is often accelerated by basic conditions.[1] The mechanism involves tautomerization of the 4-aminothiazole to a more reactive thiazoline intermediate, which is then readily hydrolyzed to a thiazolone derivative.[2]

  • pH Control is Critical: The hydrolysis of 4-aminothiazoles is significantly accelerated at a pH above neutral. It is recommended to maintain a slightly acidic pH (ideally between 4 and 6) during aqueous work-ups and for any aqueous formulations. A patent for the preparation of 4-aminothiazole notes that alkaline hydrolysis is used to remove a protecting group, highlighting the lability of the compound in basic media.[1]

  • Temperature Management: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Performing aqueous extractions and other manipulations at lower temperatures (0-5 °C) can significantly slow down the rate of degradation.

  • Minimize Exposure Time: The longer your compound is in an aqueous environment, the more opportunity there is for hydrolysis. Streamline your work-up procedures to minimize this exposure time.

  • Solvent Choice: If possible, use organic solvents for extraction and purification. If an aqueous wash is necessary, use pre-chilled, slightly acidic water and work quickly.

  • Upon completion of your reaction, cool the reaction mixture to 0-5 °C in an ice bath.

  • If quenching is required, use a pre-chilled, weakly acidic solution (e.g., 1% citric acid or a pH 5 buffer solution). Add the quenching solution slowly to maintain the low temperature.

  • For extraction, use a water-immiscible organic solvent.

  • If an aqueous wash is necessary, use a pre-chilled brine solution adjusted to a pH between 4 and 5. Perform the wash quickly and minimize agitation.

  • Immediately dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure at a low temperature.

Issue 2: I'm observing the appearance of new, unexpected peaks in my HPLC or LC-MS analysis after my compound has been exposed to light. Is this photodegradation?

Answer:

Yes, it is highly likely that your 4-aminothiazole derivative is undergoing photodegradation. Thiazole-containing compounds can absorb UV and visible light, leading to photochemical reactions. A primary mechanism of photodegradation for some thiazole derivatives involves reaction with singlet oxygen, which can be generated in the presence of light and oxygen. This can lead to complex rearrangements and the formation of various degradation products.[3]

  • Light Protection: Always store and handle 4-aminothiazole derivatives in amber-colored vials or flasks. For highly sensitive compounds, wrapping the container in aluminum foil provides an extra layer of protection.

  • Inert Atmosphere: The presence of oxygen can exacerbate photodegradation. When working with solutions, particularly for extended periods, it is advisable to degas the solvent and work under an inert atmosphere of nitrogen or argon.

  • Antioxidants: The inclusion of a radical scavenger or antioxidant in your solution can help to quench reactive oxygen species that may be formed upon exposure to light.

AntioxidantRecommended Starting ConcentrationSolvent Compatibility
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Good in most organic solvents.
Ascorbic Acid (Vitamin C)0.01 - 0.1% (w/v)Good in aqueous solutions and polar protic solvents.
α-Tocopherol (Vitamin E)0.01 - 0.1% (w/v)Good in non-polar organic solvents.

Data synthesized from general knowledge of antioxidant use in stabilizing organic molecules.[2][4][5]

Issue 3: My solid 4-aminothiazole derivative is changing color and becoming sticky over time. What are the proper storage conditions?

Answer:

The changes you are observing are classic signs of degradation of a solid compound. 4-Aminothiazole itself is known to be hygroscopic and decomposes rapidly in the open atmosphere.[1]

  • Short-Term Storage (days to weeks): Store the solid compound in a tightly sealed container, preferably in a desiccator, at refrigerated temperatures (2-8 °C).

  • Long-Term Storage (months to years): For long-term stability, store the solid under an inert atmosphere (nitrogen or argon) in a sealed vial at or below -20 °C. It is also advisable to protect it from light.

  • Solution Storage: Solutions of 4-aminothiazole derivatives are generally less stable than the solid form. If you must store a solution, use a dry, aprotic solvent, degas the solution with an inert gas, and store at -20 °C or below, protected from light. DMSO stock solutions of some aminothiazoles have been shown to degrade over time at room temperature, so fresh solutions are recommended for biological assays.[6]

Frequently Asked Questions (FAQs)

Q1: Why are 4-aminothiazole derivatives generally less stable than 2-aminothiazole derivatives?

A1: The enhanced stability of 2-aminothiazoles is attributed to resonance stabilization. The lone pair of electrons on the exocyclic amino group at the 2-position can be delocalized into the thiazole ring, which increases the overall stability of the molecule. This resonance stabilization is not possible for the 4-amino isomer, making the 4-aminothiazole nucleus more susceptible to hydrolytic attack.[1]

Q2: What is the effect of substituents on the stability of the 4-aminothiazole ring?

A2: The electronic nature of substituents on the thiazole ring can influence its stability.

  • Electron-withdrawing groups (EWGs): EWGs can increase the electrophilicity of the thiazole ring, potentially making it more susceptible to nucleophilic attack and subsequent hydrolysis.

  • Electron-donating groups (EDGs): EDGs can increase the electron density of the ring, which may offer some stabilization against certain degradation pathways. However, they can also increase the susceptibility to oxidative degradation.

The specific effect will depend on the position and nature of the substituent.[7][8]

Q3: What analytical techniques are best for detecting the degradation of my 4-aminothiazole derivative?

A3: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a powerful tool for assessing the purity of your compound and detecting the emergence of degradation products as new peaks in the chromatogram.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is invaluable for identifying and characterizing degradation products. By obtaining the mass-to-charge ratio (m/z) of the parent compound and its degradants, you can often deduce the chemical transformation that has occurred (e.g., hydrolysis, oxidation).[11][12] Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown degradation products, isolation of the impurity followed by NMR analysis is the gold standard.

Q4: Can I use a buffer to stabilize my 4-aminothiazole derivative in an aqueous solution for an experiment?

A4: Yes, using a buffer is highly recommended. Based on the known instability in basic conditions, a buffer system that maintains a slightly acidic pH is ideal.

  • Recommended Buffers: Citrate or acetate buffers in the pH range of 4-6 are good starting points.

  • Buffers to Avoid: Phosphate buffers can sometimes participate in reactions, and basic buffers like borate or carbonate should be avoided. The choice of buffer can have a significant impact on protein stability, and similar considerations for small molecules are prudent.[13][14] Always perform a small-scale stability test of your compound in the chosen buffer system before proceeding with your main experiment.

Visualizing Degradation and Stability Workflows

Degradation Pathway of 4-Aminothiazole in Aqueous Media

cluster_conditions Accelerating Conditions A 4-Aminothiazole Derivative B Thiazoline Intermediate (Tautomerization) A->B H₂O C Thiazolone Derivative (Hydrolysis Product) B->C H₂O (Base-catalyzed) Aqueous Environment Aqueous Environment Basic pH (>7) Basic pH (>7) Elevated Temperature Elevated Temperature

Caption: Hydrolytic degradation of 4-aminothiazoles.

Troubleshooting Workflow for Low Reaction Yield

Start Low Yield in 4-Aminothiazole Synthesis Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up Procedure Start->Check_Workup Degradation Suspect Product Degradation Check_Conditions->Degradation Check_Workup->Degradation Solution_pH Control pH (Acidic) Degradation->Solution_pH Aqueous steps? Solution_Temp Lower Temperature Degradation->Solution_Temp Yes Solution_Light Protect from Light Degradation->Solution_Light Light exposure? Solution_Atmosphere Use Inert Atmosphere Degradation->Solution_Atmosphere Oxygen present? Success Improved Yield Solution_pH->Success Solution_Temp->Success Solution_Light->Success Solution_Atmosphere->Success

Caption: Decision tree for troubleshooting low yields.

References

"alternative reagents for the synthesis of 4-aminothiazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our aim is to equip you with the necessary knowledge to navigate the complexities of 4-aminothiazole synthesis, with a focus on alternative and greener methodologies.

Introduction to 4-Aminothiazole Synthesis

The 4-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The classical method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1] While robust, this method often suffers from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and difficulties in product isolation.[2] This guide will explore modern, alternative reagents and conditions that address these limitations, enhancing efficiency, safety, and environmental friendliness.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative reagents to α-haloketones in the Hantzsch synthesis?

A1: While α-haloketones are traditional, their lachrymatory nature and instability can be problematic. Greener and more convenient alternatives include the in situ generation of the α-haloketone. This can be achieved by reacting an aromatic ketone with N-bromosuccinimide (NBS) directly in the reaction mixture.[3][4] Another approach involves the use of β-keto tosylates, which can be prepared from the corresponding ketones and react with thioureas in a similar fashion.[2]

Q2: Are there more environmentally friendly solvent choices than traditional organic solvents?

A2: Absolutely. The field is moving towards greener solvents to reduce environmental impact. Polyethylene glycol (PEG), particularly PEG-400, has emerged as an excellent, recyclable solvent for this synthesis.[3][4] Water is another highly effective and environmentally benign solvent, often used in conjunction with catalysts or alternative energy sources like microwave or ultrasound.[5] Deep eutectic solvents (DES), such as a mixture of choline chloride and glycerol, also offer a green alternative to volatile organic compounds.[5]

Q3: What are the benefits of using microwave irradiation for the synthesis of 4-aminothiazoles?

A3: Microwave-assisted synthesis offers several significant advantages over conventional heating methods. These include dramatically reduced reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles with fewer side products.[6][7][8] The rapid and uniform heating provided by microwaves can also enable reactions that are sluggish or do not proceed under conventional conditions.[8]

Q4: How does sonication (ultrasound) improve the synthesis of 4-aminothiazoles?

A4: Ultrasound irradiation promotes the synthesis of 4-aminothiazoles through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to the formation of highly reactive radicals and enhancing mass transfer.[9][10] The benefits include shorter reaction times, milder reaction conditions (often at room temperature), and improved yields.[9][11] It is considered a green chemistry technique as it can often be performed in aqueous media and without the need for external heating.[10]

Q5: Can 4-aminothiazoles be synthesized in a one-pot reaction?

A5: Yes, one-pot multicomponent reactions are highly efficient for synthesizing 4-aminothiazole derivatives.[3][4][9] These methods involve combining all reactants (e.g., an aromatic ketone, a halogenating agent like NBS, and thiourea) in a single vessel, often with a catalyst, to form the final product in a single step.[3][4] This approach improves atom economy, simplifies experimental procedures, and reduces waste generation.[9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-aminothiazoles and provides practical solutions.

Problem: Low or No Product Yield
Possible CauseSuggested Solution(s)
Inappropriate Solvent The polarity and boiling point of the solvent are critical. Screen different solvents such as ethanol, methanol, PEG-400, or water to find the optimal medium for your specific substrates.[12]
Suboptimal Reaction Temperature For conventional heating, ensure the reaction reaches the appropriate reflux temperature. For microwave or ultrasound-assisted methods, optimize the temperature and power settings.[12]
Ineffective or Absent Catalyst While some reactions proceed without a catalyst, many benefit from one. Consider using reusable solid-supported catalysts like silica-supported tungstosilicic acid or copper silicate, which can enhance reaction rates and simplify purification.[9][13]
Poor Quality of Starting Materials Ensure the purity of your α-haloketone (or its precursor) and thiourea. Impurities can lead to side reactions and lower yields.[12]
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of the thioamide component is sometimes used to ensure complete consumption of the α-haloketone.[14]
Problem: Formation of Impurities or Side Products
Possible CauseSuggested Solution(s)
Reaction Temperature Too High or Reaction Time Too Long Over-refluxing or extended reaction times can lead to decomposition or the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12]
Incorrect pH of the Reaction Mixture The pH can influence the reaction pathway. For some substrates, conducting the reaction under acidic conditions can alter the regioselectivity and potentially reduce side reactions.[15]
Presence of Reactive Functional Groups If your starting materials contain other reactive functional groups, they may interfere with the desired reaction. Consider using protecting groups for sensitive moieties.[12]
Problem: Difficult Product Isolation/Purification
Possible CauseSuggested Solution(s)
Product is Highly Soluble in the Reaction Solvent If the product does not precipitate upon cooling, try adding a non-solvent to induce precipitation. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.[12]
Catalyst is Difficult to Remove Opt for a heterogeneous or reusable catalyst that can be easily removed by filtration after the reaction is complete.[9][13]

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[1][6]

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Iminothioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Aminothiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow for Low Yield

A systematic approach is crucial when troubleshooting synthetic reactions.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_solvent Screen Solvents check_reagents->optimize_solvent Reagents OK optimize_temp Optimize Temperature optimize_solvent->optimize_temp add_catalyst Introduce/Change Catalyst optimize_temp->add_catalyst check_time Optimize Reaction Time (TLC) add_catalyst->check_time success Improved Yield check_time->success

Caption: A logical workflow for troubleshooting low product yield.

Comparative Data on Synthesis Methodologies

Table 1: Comparison of Catalysts for 4-Aminothiazole Synthesis
CatalystReaction ConditionsYield (%)AdvantagesReference
None (Conventional)Ethanol, Reflux, 8-12h58Simple setup[8][16]
Silica Supported Tungstosilisic AcidEthanol/Water, Ultrasonic Irradiation, RT, 2h79-90Green, reusable catalyst, mild conditions[9]
Copper SilicateEthanol, Reflux, 1-2h85-95Heterogeneous, reusable, rapid[13]
NiFe₂O₄ NanoparticlesEthanol/Water, 75°C, 45-60 min~75Reusable nanocatalyst, green solvent[17][18]
Table 2: Conventional Heating vs. Alternative Energy Sources
Energy SourceTypical Reaction TimeTypical Yield (%)Key BenefitsReference
Conventional Heating 8 - 24 hours50 - 70Established, simple equipment[7][16]
Microwave Irradiation 5 - 30 minutes84 - 95Rapid, high yields, cleaner reactions[3][4][8]
Ultrasound Irradiation 30 - 120 minutes79 - 90Mild conditions, energy efficient, green[9][10]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles

This protocol is adapted from a greener approach that avoids the use of lachrymatory α-haloketones.[3][4]

  • Reactant Preparation: In a microwave process vial, combine the aromatic ketone (5 mmol), thiourea (5 mmol), and N-Bromosuccinimide (NBS) (5.5 mmol).

  • Solvent Addition: Add a mixture of polyethylene glycol (PEG-400) and water as the reaction medium.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80-85 °C for 28-32 minutes at 300 W.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed if further purification is needed.

Protocol 2: Ultrasound-Assisted Synthesis of Hantzsch Thiazole Derivatives

This protocol utilizes a reusable catalyst under ultrasonic irradiation for an environmentally friendly synthesis.[9]

  • Reactant Mixture: In a suitable flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol).

  • Catalyst and Solvent: Add silica-supported tungstosilicic acid as the catalyst and a 50/50 mixture of ethanol and water as the solvent.

  • Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature for approximately 2 hours.

  • Product Isolation: Upon completion of the reaction (monitored by TLC), filter the reaction mixture to recover the catalyst.

  • Purification: The filtrate can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization.

References

Technical Support Center: 4-Chloro-3-methyl-1,2-thiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-3-methyl-1,2-thiazol-5-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and handling. The information herein is based on established synthetic routes and potential side reactions, aiming to enhance experimental success through a deeper understanding of the underlying chemistry.

I. Understanding the Core Synthesis: Chlorination of 5-Amino-3-methylisothiazole

The most prevalent synthetic route to this compound involves the direct chlorination of 5-Amino-3-methylisothiazole or its hydrochloride salt. Sulfuryl chloride (SO₂Cl₂) is a commonly employed chlorinating agent for this transformation.

5-Amino-3-methylisothiazole 5-Amino-3-methylisothiazole This compound This compound 5-Amino-3-methylisothiazole->this compound SO₂Cl₂ cluster_0 Main Reaction cluster_1 Byproduct Formation A 5-Amino-3-methylisothiazole B This compound A->B SO₂Cl₂ (Controlled) C Dichloro-isomers A->C Excess SO₂Cl₂ / High Temp. D Side-chain Chlorinated Products A->D Radical Conditions / UV light E Sulfonamide Derivatives A->E Reaction at Amino Group

Technical Support Center: Regioselectivity Control in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling regioselectivity during the synthesis of substituted thiazoles. Here, we move beyond simple protocols to explore the underlying principles that govern isomeric outcomes, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

Q1: What exactly is regioselectivity in the context of thiazole synthesis?

A: Regioselectivity refers to the preferential formation of one constitutional isomer over another when multiple reaction pathways are possible. In thiazole synthesis, this typically involves the reaction of two unsymmetrical building blocks. For instance, in the classic Hantzsch synthesis, the reaction between an unsymmetrical α-haloketone and a thioamide can theoretically produce two different thiazole isomers. Controlling the reaction to yield only the desired isomer is the core challenge of regioselectivity.

Q2: The Hantzsch synthesis is the most cited method. What are its primary regioselectivity limitations?

A: The Hantzsch thiazole synthesis, first reported in 1887, is a robust and versatile method involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][2][3] Its primary limitation arises when both reactants are unsymmetrical. The initial step is typically the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone (an SN2 reaction).[4] However, subsequent cyclization can be ambiguous. Furthermore, the synthesis of certain isomers, like 2,5-disubstituted thiazoles, is notoriously difficult with the standard Hantzsch approach due to the instability and poor availability of the required α-haloaldehyde precursors.[5]

Q3: What are the key chemical principles that govern the regiochemical outcome?

A: The regioselectivity is a delicate balance between steric and electronic factors, both in the substrates and the reaction intermediates.[6][7]

  • Electronic Effects: The relative electrophilicity of the carbonyl carbon versus the α-carbon in the haloketone, and the nucleophilicity of the sulfur versus the nitrogen in the thioamide, are critical. Electron-withdrawing groups on the thioamide can influence which atom initiates the cyclization.

  • Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can physically block one reaction pathway, thereby favoring another. For example, significant steric bulk near the carbonyl group can hinder the final cyclization step, sometimes leading to unexpected regioisomers.[8]

  • Reaction Conditions: As we will explore, factors like pH, solvent, and temperature can dramatically shift the equilibrium between competing reaction pathways.[9]

Troubleshooting Guide: Common Regioselectivity Problems & Solutions

Problem 1: "My Hantzsch synthesis with an N-substituted thiourea is yielding a mixture of isomers. How do I control the outcome?"

This is a classic problem where the N-substituted thiourea can cyclize through two different nitrogen atoms, leading to a mixture of a 2-(substituted-amino)thiazole and a 3-substituted-2-iminothiazoline. The key to controlling this is managing the protonation state of the intermediates, which is directly influenced by pH.[9]

Causality: In neutral or basic conditions, the reaction typically proceeds through the "standard" Hantzsch pathway to yield the 2-(substituted-amino)thiazole. However, under strongly acidic conditions, the reaction mechanism can change. The initial S-alkylation intermediate can be protonated differently, favoring cyclization via the substituted nitrogen, which leads to the 3-substituted-2-iminothiazoline isomer.[9]

Solutions & Protocol Adjustments:

ConditionExpected Major ProductRationale
Neutral/Slightly Basic (e.g., EtOH, reflux)2-(Substituted-amino)thiazoleFavors the thermodynamic product via the standard pathway.
Strongly Acidic (e.g., 10M HCl in EtOH)3-Substituted-2-iminothiazolineAlters the protonation state of the thiourea moiety, favoring cyclization through the substituted nitrogen.[9]

Workflow Diagram: pH Control of Cyclization

G cluster_start Starting Materials cluster_pathways Competing Cyclization Pathways Start1 N-R-Thiourea Intermediate S-Alkylation Intermediate Start1->Intermediate S-Alkylation Start2 α-Haloketone Start2->Intermediate Neutral Neutral/Basic Conditions (e.g., EtOH) Intermediate->Neutral Acidic Strongly Acidic Conditions (e.g., HCl/EtOH) Intermediate->Acidic ProductA 2-(R-amino)thiazole (Thermodynamic Product) Neutral->ProductA Cyclization via -NH2 ProductB 3-R-2-iminothiazoline (Kinetic Product under Acid) Acidic->ProductB Cyclization via -NHR

Caption: Competing cyclization pathways based on reaction pH.

Problem 2: "I need to synthesize a 2,5-disubstituted thiazole, but my reactions keep failing or yielding the 2,4-isomer."

This is a common and significant challenge. The direct Hantzsch approach for 2,5-disubstituted thiazoles is often low-yielding because it requires an α-haloaldehyde, which is typically unstable.[5] Attempting to force the reaction with related synthons often leads to rearrangement or formation of the more stable 2,4-isomer.

Causality & Expert Recommendation: Instead of modifying the Hantzsch synthesis, a more reliable strategy is to use alternative synthons that are specifically designed to control the formation of the C4-C5 bond. Modern methods bypass the need for unstable α-haloaldehydes altogether.

Solution: The Isocyanide-Based Method

A highly effective modern approach involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with p-toluenesulfonylmethyl isocyanide (TosMIC).[5] This method reliably produces 2,5-disubstituted thiazoles.

Experimental Protocol: Regioselective Synthesis of 2,5-Disubstituted Thiazoles

  • Preparation: To a stirred solution of methyl-2-oxo-2-(amino)ethanedithioate (1.0 mmol) in DMF (2 mL) in a round-bottom flask, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃) (2.0 mmol) portion-wise over 5 minutes.

  • Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the desired 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamide.

G cluster_reactants Reactants R1 Methyl-2-oxo-2- (amino)ethanedithioate Conditions K₂CO₃, DMF 0 °C to RT R1->Conditions R2 TosMIC R2->Conditions Intermediate Base-induced Cyclization Intermediate Conditions->Intermediate Base-induced annulation Product Regioselective Product: 2,5-Disubstituted Thiazole Intermediate->Product Elimination of Tosyl group

References

Technical Support Center: 4-Chloro-3-methyl-1,2-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support guide for 4-Chloro-3-methyl-1,2-thiazol-5-amine. This document is designed for the hands-on researcher and drug development professional. The thiazole nucleus is a cornerstone in medicinal chemistry, and understanding the nuances of handling substituted derivatives like this one is critical for experimental success and laboratory safety.[1]

It is important to note that while specific hazard and stability data for the this compound isomer is not detailed in publicly available safety data sheets, the guidance herein is synthesized from established principles for handling chlorinated heterocyclic amines, substituted thiazoles, and general laboratory chemicals.[2][3] The causality behind each recommendation is explained to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a substituted heterocyclic amine. The thiazole ring is a key structural motif found in numerous biologically active compounds and pharmaceuticals.[4] As a functionalized building block, it is likely utilized in medicinal chemistry and drug discovery as an intermediate for synthesizing more complex molecules with potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anticancer agents.[1] The presence of a chloro- group, a methyl group, and an amine group provides multiple reaction sites for further chemical modification.[5]

Q2: What are the primary hazards I should be aware of when handling this compound?

A2: Based on the toxicology of analogous compounds, such as other chlorinated thiazoles and aromatic amines, you should assume this compound presents the following hazards until proven otherwise:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7][8]

  • Skin and Eye Damage: Causes severe skin burns and serious eye damage.[6][9] Direct contact can lead to chemical burns and potentially irreversible eye damage.

  • Sensitization: May cause an allergic skin reaction (skin sensitizer).[6][9] Repeated exposure can lead to dermatitis.

  • Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.[7]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[10] All releases to the environment must be avoided.

Q3: What are the definitive storage conditions for ensuring the stability of this compound?

A3: Proper storage is crucial to maintain the compound's integrity. Heterocyclic amines can be sensitive to light, air, and moisture. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified by the supplier.Cool temperatures slow down potential degradation pathways. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The amine functional group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Light Protect from light. Store in an amber vial or in a dark cabinet.Many aromatic and heterocyclic compounds are light-sensitive and can degrade upon exposure to UV light.
Moisture Store in a tightly sealed container in a dry environment.Amines can be hygroscopic. Absorbed moisture can lead to degradation or interfere with reactions. Use of a desiccator is good practice.
Container Use the original supplier's container or a tightly sealed glass vial.Ensures a non-reactive surface and proper seal.

Q4: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A4: Due to the presumed corrosive and sensitizing nature of the compound, a comprehensive PPE strategy is non-negotiable.[3]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use and change them frequently.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, wear a chemically resistant apron or suit.

  • Respiratory Protection: Handle only in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[3]

Q5: How should I properly dispose of waste containing this compound?

A5: All waste (solid compound, contaminated consumables, solutions) must be treated as hazardous waste.[9][10]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

Part 2: Troubleshooting Guide

Problem: The solid compound has changed color upon storage.

A change in color (e.g., from white/off-white to yellow or brown) is a common indicator of degradation or contamination. This workflow will help you diagnose the issue.

G start Color Change Observed storage_check Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Exposure? - Container Seal? start->storage_check purity_check Assess Purity: Run analytical check (TLC, LC-MS, NMR) on a small sample. storage_check->purity_check If conditions were suboptimal compare_data Compare data to reference standard or initial analysis. purity_check->compare_data degraded Compound has likely degraded. Do not use for critical experiments. compare_data->degraded New peaks/spots observed contaminated Contamination suspected. Purify if possible, otherwise discard. compare_data->contaminated Unexpected peaks/spots observed ok_to_use Purity is acceptable. Minor color change may be superficial oxidation. compare_data->ok_to_use Data matches standard

Caption: Troubleshooting workflow for color change in the solid compound.

Problem: The compound is not dissolving as expected.

Potential CauseScientific ExplanationRecommended Solution
Incorrect Solvent "Like dissolves like." The polarity of the solvent may not be compatible with the thiazole derivative.Test solubility in a range of solvents (e.g., DCM, THF, DMSO, DMF) on a small scale before preparing a bulk solution.
Low Temperature Dissolution is an endothermic process for many organic solids.Gently warm the solution. Sonication can also be used to increase the rate of dissolution by breaking up solid aggregates.
Saturation Limit The concentration of the compound exceeds its maximum solubility in that solvent at the current temperature.Add more solvent to decrease the concentration. If not possible, a different solvent with higher dissolving power may be needed.
Poor Compound Quality The presence of insoluble impurities or polymeric degradation products can hinder dissolution.Filter the solution to remove any insoluble material. Re-assess the purity of the starting material.

Problem: I suspect a spill has occurred.

A: Do not panic. Follow this procedure immediately.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double gloves.

  • Contain the Spill: For a solid spill, gently cover with an absorbent material designated for chemical spills to prevent dust from becoming airborne.[11] For a liquid spill, surround the area with absorbent pads or sand.

  • Clean-Up: Gently sweep the solid material or absorb the liquid into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your lab manager and EH&S department.

Part 3: Detailed Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution

This protocol minimizes exposure and ensures accuracy.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning properly.

    • Gather all necessary equipment: analytical balance, weigh paper, spatulas, volumetric flask, and chosen solvent.

    • Don all required PPE (lab coat, goggles, face shield, gloves).

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood.

    • Place a piece of weigh paper on the balance and tare it.

    • Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.

    • Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the weigh paper to rinse any residual powder into the flask.

    • Add solvent to the flask until it is approximately half-full.

    • Gently swirl the flask (or use a magnetic stirrer) to dissolve the compound. Sonication or gentle warming may be applied if needed.

    • Once fully dissolved, allow the solution to return to room temperature.

    • Carefully add solvent up to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a properly labeled amber glass vial or bottle with a tight-fitting cap.

    • The label should include: Chemical Name, Concentration, Solvent, Date of Preparation, and Your Initials.

    • Store the solution under the recommended conditions (see FAQ Q3).

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Substituted Thiazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological performance of various 4-Chloro-3-methyl-1,2-thiazol-5-amine derivatives and related substituted thiazoles. It is designed for researchers, scientists, and drug development professionals, offering objective analysis, supporting experimental data, and insights into the causality behind experimental choices.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural features allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This structural motif is a core component of several clinically approved drugs, such as the potent kinase inhibitor Dasatinib, underscoring its therapeutic significance.[3][4]

This guide will delve into two primary areas of biological evaluation for novel thiazole derivatives: anticancer and antimicrobial activities. We will compare the efficacy of different substitution patterns on the core thiazole structure, present the quantitative data in a clear format, and provide detailed protocols for the key assays used in these evaluations.

Part 1: Comparative Anticancer Activity

The development of novel anticancer agents is driven by the need for therapies with higher specificity for tumor cells and lower systemic toxicity.[1] Thiazole derivatives have emerged as a promising class of compounds, often exerting their effects through mechanisms like the inhibition of crucial signaling kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or by inducing apoptosis.[5][6][7]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiazole derivatives against different human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a primary metric for assessing potency.

Compound ID/SeriesKey Structural FeaturesTarget Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation
4c 4-Chlorophenyl, 3-Cyano, 2-Amino ThiazoleMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[5]
4c 4-Chlorophenyl, 3-Cyano, 2-Amino ThiazoleHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[5]
4d 3-NitrophenylthiazolylMDA-MB-231 (Breast)1.21Sorafenib1.18[6]
4b 4-ChlorophenylthiazolylMDA-MB-231 (Breast)3.52Sorafenib1.18[6]
8c 5-(hydrazonoethyl)thiazole derivativeHCT-116 (Colon)3.16 ± 0.90Cisplatin5.18 ± 0.94[8]
4d 5-(hydrazonoethyl)thiazole derivativeHepG2 (Liver)2.31 ± 0.43Cisplatin41.0 ± 0.63[8]
4i Thiazol-2-imine derivativeSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--[9]
Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into the relationship between chemical structure and cytotoxic activity:

  • Electron-Withdrawing Groups: The presence of potent electron-withdrawing groups, such as a 3-nitrophenyl substituent (Compound 4d ), correlates with exceptionally high activity against the MDA-MB-231 breast cancer cell line, achieving an IC₅₀ value comparable to the reference drug Sorafenib.[6] Similarly, chloro-substituents, as seen in compounds 4c and 4b , consistently confer strong cytotoxic potential.[5][6]

  • Target Specificity: While some derivatives show broad activity, others exhibit selectivity. For instance, compound 6d , a 2-amino-thiazole-5-carboxylic acid phenylamide derivative, displayed high potency against K563 leukemia cells but was significantly less active against breast and colon cancer cell lines, suggesting a targeted mechanism of action.[4]

  • Mechanism of Action: The anticancer activity of these compounds is often linked to specific molecular targets. Compound 4c was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ of 0.15 µM, providing a mechanistic explanation for its antiproliferative effects.[5] This highlights the importance of selecting assays that can elucidate the underlying mechanism, moving beyond simple cytotoxicity screening.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its reliability, high throughput, and the extensive validation it has received in cancer research.[5]

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is a critical parameter and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, protect the plate from light.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the optical density (OD) of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Add Thiazole Derivatives (Serial Dilutions) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate 4h (Formazan Formation) mtt_add->incubation3 solubilize Add DMSO to Dissolve Crystals incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Part 2: Comparative Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[10][11] Thiazole derivatives have demonstrated considerable potential, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria as well as fungi.[12][13]

Data Summary: In Vitro Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The table below compares the MIC values of several thiazole derivatives against common pathogenic strains.

Compound ID/SeriesKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation
37c 3-Carbonitrile ThiazoleS. aureus46.9--[13]
37c 3-Carbonitrile ThiazoleC. albicans7.8--[13]
43a Phenyl-substituted ThiazoleS. aureus16.1 µMNorfloxacin-[13]
43a Phenyl-substituted ThiazoleE. coli16.1 µMNorfloxacin-[13]
Thiazole Derivative Benzothiazole moietyS. dysenteriae125--[10]
7f 4-Chlorophenyl, Tetrazolylthio ThiazoleS. aureus---[14]
4i Thiazole aminoguanidineMRSA-Norfloxacin-[15]

Note: Some studies report MIC in µM, which has been noted. Compound 7f showed high activity, and 4i showed rapid sterilization against MRSA, though specific MIC values were not in the provided snippets.

Structure-Activity Relationship (SAR) Insights
  • Impact of Substituents: The nature and position of substituents on the thiazole ring are crucial determinants of antimicrobial activity. For example, the presence of a phenyl ring can enhance antibacterial action.[13] The incorporation of moieties like tetrazole (compound 7f ) has also been shown to yield high antibacterial activity.[14]

  • Spectrum of Activity: Different derivatives exhibit varying spectra of activity. Some compounds show broad-spectrum effects against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (e.g., 43a ), while others may be more potent against specific pathogens like Shigella dysenteriae.[10][13] This underscores the need for screening against a diverse panel of microorganisms.

  • Novel Mechanisms: Thiazole aminoguanidines (like 4i ) represent a promising class that acts by inhibiting bacterial cell wall biosynthesis. This compound demonstrated rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen, and showed a low tendency to induce resistance.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It is chosen for its efficiency, reproducibility, and conservation of test compounds compared to agar-based methods.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the lowest concentration that inhibits growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test thiazole derivative in MHB. Typically, concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, bringing the final volume to 100 or 200 µL.

  • Controls: Include several essential controls on each plate:

    • Growth Control: Wells containing only inoculated broth (no compound) to ensure the viability of the microorganism.

    • Sterility Control: Wells containing only uninoculated broth to check for contamination.

    • Positive Control: A standard antibiotic (e.g., Gentamicin, Ampicillin) tested in parallel to validate the assay.

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. A reading mirror or a plate reader can aid in this determination.

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Add Standardized Inoculum to All Test Wells inoculum->add_inoculum dilution Perform 2-fold Serial Dilutions of Thiazole Derivative in Plate dilution->add_inoculum add_controls Include Growth, Sterility, & Positive Controls add_inoculum->add_controls incubation Incubate Plate (18-24h at 37°C) add_controls->incubation read_plate Visually Inspect for Turbidity incubation->read_plate determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_plate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The biological evaluation of this compound derivatives and related thiazole analogs reveals a scaffold of immense therapeutic potential. The data clearly demonstrates that strategic structural modifications can yield compounds with potent and selective anticancer or antimicrobial activities. Structure-activity relationship studies are paramount, guiding the rational design of next-generation derivatives with improved efficacy and safety profiles. The experimental protocols detailed herein represent robust, validated methods for obtaining the quantitative data necessary to compare these novel chemical entities and advance the most promising candidates toward further preclinical and clinical development.

References

A Senior Application Scientist's Guide: Evaluating 4-Chloro-3-methyl-1,2-thiazol-5-amine as a Novel Kinase Inhibitor Scaffold in Comparison to Clinically Validated Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel kinase inhibitors is driven by the dual challenges of acquired drug resistance and the need for improved selectivity in targeted cancer therapy.[1][2][3] While established "privileged scaffolds" such as quinazoline, pyrimidine, and indole form the bedrock of many FDA-approved drugs, the exploration of new chemical matter is paramount for expanding the therapeutic arsenal.[4][5][6] The thiazole ring, a key component of potent multi-kinase inhibitors like Dasatinib, represents a versatile and valuable heterocyclic core for engaging the ATP-binding site of kinases.[7][8] This guide presents a comprehensive framework for evaluating the potential of 4-Chloro-3-methyl-1,2-thiazol-5-amine as a foundational scaffold for a new generation of kinase inhibitors. We will dissect its structural attributes, propose a rational discovery workflow, and draw objective comparisons with clinically successful scaffolds, supported by quantitative data and validated experimental protocols designed to guide researchers in their own discovery efforts.

The Landscape of Privileged Kinase Inhibitor Scaffolds

Protein kinases, which regulate a vast number of cellular processes, share a structurally conserved ATP-binding pocket that has become the primary target for small molecule inhibitors.[3][9] The design of these inhibitors often revolves around a core heterocyclic scaffold that mimics the adenine moiety of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase. The success of a scaffold is determined by its ability to provide this foundational interaction while allowing for chemical modifications that confer potency and selectivity.

The Quinazoline Core: Masters of EGFR Inhibition

The 4-anilinoquinazoline scaffold is a hallmark of first and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[6][10] Its rigid, bicyclic structure provides a stable anchor in the ATP pocket, with the N1 atom of the quinazoline ring typically forming a key hydrogen bond with the hinge region. The 4-anilino substituent extends into a deeper hydrophobic pocket, and modifications here are crucial for tuning selectivity and overcoming resistance mutations.[10][11]

  • Exemplary Drugs: Gefitinib, Erlotinib, Lapatinib.[10][11]

  • Mechanism: ATP-competitive inhibition, primarily targeting the EGFR family of receptor tyrosine kinases.[6]

The Pyrimidine Core: A Scaffold of Unmatched Versatility

The pyrimidine ring is arguably one of the most versatile and widely used scaffolds in kinase inhibitor design.[5][12] Its ability to be readily functionalized at multiple positions has led to the development of inhibitors against a wide array of kinase families, from tyrosine kinases like Bcr-Abl to serine/threonine kinases like CDKs.[5][12][13] The aminopyrimidine motif is particularly effective at forming one or two hydrogen bonds with the kinase hinge.

  • Exemplary Drugs: Imatinib (contains a key aminopyrimidine), and numerous CDK and EGFR inhibitors.[7][13]

  • Mechanism: Broadly applicable for ATP-competitive inhibition across the kinome.

The Indole and Oxindole Cores: Harnessing Multi-Kinase Inhibition

The indole nucleus and its oxidized form, oxindole, are prevalent in multi-kinase inhibitors designed to block angiogenesis and tumor growth by targeting several receptor tyrosine kinases simultaneously.[4][9][14] The oxindole core of Sunitinib, for example, establishes hydrogen bonds with the hinge region of VEGFR and PDGFR, while its side chains engage adjacent hydrophobic regions.[15] This ability to target multiple kinases can be a powerful therapeutic strategy but requires careful optimization to manage off-target toxicities.[3][15]

  • Exemplary Drugs: Sunitinib, Semaxanib, Cediranib.[3][4]

  • Mechanism: ATP-competitive inhibition of multiple receptor tyrosine kinases, including VEGFRs, PDGFRs, and Kit.[3]

Profiling the Candidate: this compound

While not a known inhibitor itself, this compound presents an intriguing starting point for fragment-based drug discovery. Its value lies not in its intrinsic activity, but in its potential for elaboration into a potent and selective lead compound.

Structural and Mechanistic Postulates

A thorough analysis of the fragment's structure allows us to hypothesize its potential interactions and points for chemical evolution:

  • 1,2-Thiazol-5-amine Core: The primary amino group at the C5 position is well-positioned to act as a hydrogen bond donor, mimicking the N6-amino group of adenine to engage the kinase hinge region. This is the critical anchor point for ATP-competitive inhibitors.

  • 3-Methyl Group: This small hydrophobic group could probe a nearby pocket, potentially enhancing binding affinity or influencing selectivity based on the specific topology of the target kinase.

  • 4-Chloro Group: This is the key feature for medicinal chemistry optimization. The chlorine atom serves as a versatile chemical handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append larger, more complex moieties. This allows for systematic exploration of the solvent-exposed region of the ATP-binding site, a common strategy for improving potency and selectivity.

A Rational Path Forward: Hypothetical Discovery Workflow

The development of a novel inhibitor from a fragment like this compound would follow a structured, multi-stage process. The causality behind this workflow is to build complexity and potency in a stepwise, data-driven manner.

G Figure 1: Hypothetical Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase A Fragment Screening (e.g., NMR, X-ray) Identify initial low-affinity binders B Hit-to-Lead Chemistry (Structure-Guided Elaboration) Utilize 4-Chloro position for SAR A->B Validate Hit C Lead Optimization (Iterative Design-Synthesize-Test) Improve potency, selectivity, ADME B->C Generate Leads D In Vivo Efficacy Studies (Xenograft Models) Test in disease-relevant models C->D Select Candidate E Safety & Toxicology Assess off-target effects and safety profile D->E Confirm Efficacy

Caption: A streamlined workflow from an initial fragment to a preclinical candidate.

Comparative Analysis and Data Interpretation

To contextualize the potential of a new scaffold, it is essential to compare it against the performance of established inhibitors.

Quantitative Potency of Representative Kinase Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. The table below presents IC₅₀ values for well-known inhibitors from the discussed scaffold classes against their primary kinase targets. This data provides a benchmark for the level of potency a new chemical series should aim to achieve.

Scaffold ClassRepresentative InhibitorPrimary Kinase Target(s)IC₅₀ (nM)
Quinazoline GefitinibEGFR2-37
Quinazoline LapatinibEGFR, HER210.8, 9.8
Pyrimidine ImatinibBcr-Abl250-1000
Pyrimidine CYC116Aurora A, Aurora B8, 9.2[16]
Indole/Oxindole SunitinibVEGFR2, PDGFRβ2, 80
2-Aminothiazole DasatinibBcr-Abl, Src Family<1, <0.5

Data compiled from multiple sources and represent approximate, literature-reported values for illustrative purposes.[8][16][17][18]

Visualizing the Target: EGFR Signaling Pathway

Understanding the biological context is crucial. Kinase inhibitors function by interrupting signaling cascades that drive cancer cell proliferation and survival. The diagram below illustrates the EGFR pathway, a common target for quinazoline-based inhibitors.

G Figure 2: Simplified EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS/RAF/MEK Pathway Dimer->RAS PI3K PI3K/AKT Pathway Dimer->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Gefitinib (Quinazoline Inhibitor) Inhibitor->Dimer Blocks ATP Binding

Caption: Inhibition of EGFR signaling by an ATP-competitive inhibitor.

Essential Experimental Protocols for Scaffold Evaluation

The following protocols provide a self-validating system for assessing a novel compound's activity, from direct enzyme inhibition to its effect in a cellular environment. The rationale for each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.[19][20]

Objective: To determine the IC₅₀ value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Kₘ concentration for the kinase)

  • Test compound serially diluted in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. In the assay plate, add 1 µL of each concentration. Use DMSO alone for "no inhibition" (100% activity) controls and a known potent inhibitor for "full inhibition" (0% activity) controls.

  • Kinase Reaction Setup: Prepare a master mix of kinase and substrate in kinase assay buffer.

  • Inhibitor Pre-incubation: Add 25 µL of the kinase/substrate mix to each well of the compound plate. Gently mix and incubate for 15-20 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Generation:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the controls (0% and 100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Inhibition and Proliferation Assay

This two-part protocol first confirms that the compound can enter cells and inhibit the target kinase (target engagement) and then measures the functional consequence of that inhibition (anti-proliferative effect).

Objective: To measure a compound's potency in a physiologically relevant cellular context.[21][22]

Part A: Western Blot for Phosphorylation Inhibition

  • Cell Culture and Treatment: Plate cancer cells known to be dependent on the target kinase (e.g., A431 cells for EGFR) and grow to 70-80% confluency. Treat the cells with a range of concentrations of the test compound for 1-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total form of the target kinase and/or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

Part B: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well clear-bottom white plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Causality: A 72-hour incubation is typically sufficient to observe the effects of inhibiting proliferation over several cell cycles.

  • Assay: Add CellTiter-Glo® Reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Acquisition and Analysis: Measure luminescence and analyze the data as described in Protocol 1 to determine the GI₅₀ (concentration for 50% growth inhibition).[6]

Visualizing the Workflow: Kinase Selectivity Profiling

A critical step in drug development is to understand a compound's selectivity profile across the human kinome. A highly selective inhibitor has fewer off-target effects, while a carefully designed multi-kinase inhibitor can be more efficacious.[17][23][24]

G Figure 3: Kinase Selectivity Profiling Workflow A Lead Compound B Primary Biochemical Assay (On-Target Potency - IC50) A->B C Broad Kinome Screen (e.g., Reaction Biology, Eurofins) Test at single high concentration (e.g., 1µM) against >300 kinases B->C Potency Confirmed D Data Analysis & Visualization (Kinome Tree, Selectivity Score) C->D E Determine IC50 values for significant off-targets D->E Identify Hits (% Inhibition > 50%) F Cellular Off-Target Validation (Confirm in relevant cell lines) E->F G Final Selectivity Profile F->G

Caption: A workflow for determining the selectivity profile of a lead kinase inhibitor.

Conclusion

The established kinase inhibitor scaffolds—quinazoline, pyrimidine, and indole—have undeniably transformed the landscape of cancer therapy, providing potent and life-saving drugs. Their success offers a deep well of knowledge regarding the principles of engaging the kinase ATP-binding site. However, the future of kinase inhibitor development hinges on chemical innovation and the exploration of novel scaffolds to address clinical challenges like drug resistance.

The this compound scaffold, while currently uncharacterized as an inhibitor, represents a promising starting point for a fragment-based discovery campaign. Its structural features, particularly the hinge-binding 5-amino group and the chemically versatile 4-chloro position, provide the essential anchor and elaboration points required for rational drug design. By employing the rigorous, multi-faceted experimental workflows detailed in this guide—from initial biochemical characterization to cellular target validation and broad selectivity profiling—researchers can systematically evaluate the potential of this and other novel scaffolds. This structured approach, grounded in a deep understanding of both chemistry and biology, is the cornerstone of discovering the next generation of targeted therapies.

References

The Versatile 4-Aminothiazole Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] This guide provides an in-depth, comparative analysis of 4-aminothiazole compounds, drawing upon a wealth of in vitro and in vivo studies. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and kinase-inhibiting agents, offering field-proven insights for researchers, scientists, and drug development professionals.

The Enduring Appeal of the 4-Aminothiazole Nucleus

The 2-aminothiazole moiety, a close relative and often incorporated in broader studies, is a cornerstone of several clinically approved drugs, underscoring the therapeutic potential of this chemical class.[3] The inherent chemical tractability of the aminothiazole ring system allows for extensive derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will dissect the experimental evidence that substantiates the promise of these compounds, moving from foundational in vitro assays to more complex in vivo models.

I. Anticancer Investigations: From Cell Lines to Xenografts

4-Aminothiazole derivatives have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[3]

In Vitro Efficacy: A Tale of Diverse Mechanisms

The anticancer effects of 4-aminothiazole compounds are not monolithic; they engage a variety of cellular targets and pathways.

Targeting Glutaminase in Triple-Negative Breast Cancer:

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on glutamine.[4] The enzyme glutaminase (GLS), which converts glutamine to glutamate, is a key player in this process and a promising therapeutic target.[4] A high-throughput screening campaign identified a 2-amino-thiazole containing molecule, C12, as a glutaminase inhibitor. Subsequent structure-activity relationship (SAR) studies revealed that modifications to three distinct rings of the C12 prototype could enhance GLS inhibition.[4] Specifically, the combination of a 4-F and phenylacetic substitution on ring A, a 1,3,4-thiadiazole moiety on ring B, and a 4-CN substituent on ring C yielded compounds with improved selectivity for GLS over GLS2 and for MDA-MB-231 (TNBC) cells versus SKBR3 cells.[4]

Kinase Inhibition: A Dominant Anticancer Strategy:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis.[5] The 4-aminothiazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

  • Aurora Kinase Inhibition: Novel aminothiazole compounds have been developed as specific inhibitors of Aurora kinases, which are key regulators of mitosis.[5] Certain derivatives demonstrated IC50 values in the nanomolar range (79 and 140 nM) and exhibited high selectivity for Aurora A.[5] These compounds effectively inhibited histone H3 phosphorylation, disrupted the cell cycle, and induced apoptosis.[5]

  • PI3K/mTOR Inhibition: The PI3K/mTOR pathway is a central node in cell growth and proliferation signaling. A 4',5-bisthiazole variant of an (S)-proline-amide aminothiazoleurea derivative was identified as a selective inhibitor of phosphatidylinositol-3 kinase alpha (PI3Kα).[5] Other derivatives have shown potent inhibition of both PI3K and mTORC1, with some exhibiting superior activity compared to the standard drug BEZ235.[5]

  • Dual CK2/GSK3β Inhibition: Casein kinase 2 (CK2) and glycogen synthase kinase 3β (GSK3β) are implicated in various cancers. A series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives were synthesized, with one compound showing the highest dual kinase inhibitory activity with IC50 values of 1.9 μM against CK2 and 0.67 μM against GSK3β.[6]

Comparative In Vitro Anticancer Activity of 4-Aminothiazole Derivatives:

Compound ClassTargetCancer Cell LineIC50/GI50Reference
2-(4-aminophenyl)benzothiazolesUnknownMCF-7, MDA-468Nanomolar range[7]
4-aryl-N-arylcarbonyl-2-aminothiazolesHec1/Nek2Multiple16.3-42.7 nM[3]
2-amino-4-phenylthiazole derivativesUnknownHT292.01 µM[3]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideAbl protein kinaseK5627.4 µM[8]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (1g)CK2/GSK3βN/A (enzymatic)1.9 µM (CK2), 0.67 µM (GSK3β)[6]
In Vivo Validation: From Tumor Growth Inhibition to Survival

The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. Several 4-aminothiazole derivatives have shown promise in preclinical animal models.

Human Mammary Carcinoma Xenografts:

A series of 2-(4-aminophenyl)benzothiazoles were evaluated in vivo against human mammary carcinoma models in nude mice.[7] One compound, in particular, demonstrated potent growth inhibition against both estrogen receptor-positive (ER+) and ER- tumors.[7]

Pharmacokinetics and Brain Penetration in Prion Disease Models:

In the context of neurodegenerative disorders like prion diseases, the ability of a compound to cross the blood-brain barrier is paramount. Studies on 2-aminothiazole analogs with antiprion activity have focused on their pharmacokinetic (PK) properties.[9] Researchers evaluated plasma and brain concentrations after oral dosing, calculating the ratio of the area under the curve (AUC) to the EC50 value.[9] Compounds with high AUC/EC50 ratios were selected for further testing in mouse models of prion disease, with some demonstrating excellent brain penetration and oral bioavailability ranging from 27-40%.[9][10]

II. Antimicrobial Potential: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 4-Aminothiazole derivatives have emerged as a promising class of antimicrobial agents.[11][12][13][14]

In Vitro Antibacterial and Antifungal Efficacy
  • Gram-Positive and Gram-Negative Bacteria: Novel aminothiazole compounds have demonstrated antibacterial activity against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) bacteria.[11][15] The agar well-diffusion method is a common preliminary screening technique for assessing this activity.[11]

  • Cephalosporin Conjugates: To combat resistance, new aminothiazole-oximepiperidone cephalosporins have been synthesized.[12] These compounds effectively inhibit a variety of Gram-negative bacteria, with one derivative showing potency comparable to the established antibiotic ceftazidime.[12] When combined with avibactam, its activity was enhanced against multidrug-resistant K. pneumoniae and A. baumannii.[12]

  • Amino Acid Conjugates: Conjugating amino acids to the aminothiazole scaffold can enhance potency, solubility, and cell permeability.[16] Such derivatives have shown pronounced antibacterial and antifungal activities.[16]

Comparative In Vitro Antimicrobial Activity:

Compound ClassOrganism(s)MethodKey FindingReference
Substituted aminothiazolesE. coli, B. subtilisAgar well-diffusionDemonstrated antibacterial activity[11][15]
Aminothiazole-oximepiperidone cephalosporinsGram-negative bacteriaMIC determinationPotency comparable to ceftazidime[12]
Thiazole-containing amino acids and peptidesGram-positive and Gram-negative bacteriaNot specifiedModerate antibacterial activity[14]

III. Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validity of the findings presented, this section details the step-by-step protocols for key in vitro and in vivo experiments.

Synthesis of Novel 4-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring. A general procedure involves the reaction of a thiourea or thioamide with an α-haloketone.

General Procedure for the Synthesis of 4-Aryl-2-aminothiazoles:

  • Preparation of Thioureido Acid: Start with the synthesis of a thioureido acid intermediate. For example, reacting 4-aminoacetanilide with acrylic acid can yield a precursor.[11]

  • Cyclization Reaction: To a solution of the thioureido acid and sodium carbonate in water, add the corresponding bromoacetophenone.[11]

  • Reflux: Heat the reaction mixture at reflux for a specified period (e.g., 3 hours).[11]

  • Purification: The formed precipitate is filtered, washed with water, and purified by dissolving in an aqueous sodium carbonate solution, filtering, and acidifying the filtrate with acetic acid.[11]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a specific density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the 4-aminothiazole compounds for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general workflow for assessing the antitumor activity of a 4-aminothiazole compound in a human tumor xenograft model.

Workflow:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 breast cancer cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Compound Administration: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the 4-aminothiazole compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

IV. Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key signaling pathways and experimental workflows.

G cluster_0 PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Aminothiazole 4-Aminothiazole Inhibitor Aminothiazole->PI3K Aminothiazole->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by 4-aminothiazole compounds.

G cluster_1 In Vivo Xenograft Study Workflow Start Start Implant Implant Tumor Cells in Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Treatment & Control Groups Monitor->Randomize Treat Administer 4-Aminothiazole Compound or Vehicle Randomize->Treat Measure Measure Tumor Volume Regularly Treat->Measure Measure->Treat Repeat Treatment Endpoint Endpoint: Euthanize, Excise & Analyze Tumors Measure->Endpoint Study Completion

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

V. Future Directions and Concluding Remarks

The 4-aminothiazole scaffold continues to be a highly valuable starting point for the development of novel therapeutics. The extensive body of in vitro and in vivo research highlights its potential across multiple disease areas, particularly in oncology and infectious diseases. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the elucidation of novel mechanisms of action will open up new avenues for therapeutic intervention. The strategic application of the principles and methodologies outlined in this guide will undoubtedly facilitate the translation of promising 4-aminothiazole derivatives from the laboratory to the clinic.

References

A Comparative Guide to the Preclinical Validation of 4-Chloro-3-methyl-1,2-thiazol-5-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 4-Chloro-3-methyl-1,2-thiazol-5-amine as a potential drug target, specifically focusing on its hypothetical activity against a novel oncogenic kinase, designated herein as "Kinase-X." The narrative follows a logical progression from initial target engagement to cellular and in vivo proof-of-concept, offering a direct comparison with an established therapeutic and a negative control. Every protocol is designed to be self-validating, incorporating experimental choices that ensure scientific rigor and data integrity.

Introduction: The Rationale for Target Validation

The journey of a small molecule from a chemical library to a clinical candidate is fraught with challenges, with a significant number of failures occurring due to a lack of efficacy.[1][2] These failures can often be traced back to inadequate preclinical target validation.[1] Target validation is the critical process of demonstrating that manipulating a specific molecular target with a drug can produce a therapeutic benefit within an acceptable safety window.[1][3] This guide outlines a robust, multi-tiered strategy for the validation of this compound, a novel isothiazole derivative, against the hypothetical cancer-associated Kinase-X. Isothiazole and thiazole scaffolds are of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including those with anticancer properties.[4][5][6]

Our validation strategy will compare our lead compound, CMTA (this compound) , against two key comparators:

  • Control-Neg (4-bromo-3-methyl-1,2-thiazol-5-amine): A structurally similar analog, hypothesized to be inactive, to control for off-target or scaffold-specific effects.

  • Inhibitor-Std: A well-characterized, FDA-approved inhibitor of a kinase from the same family as Kinase-X, serving as a positive control and benchmark.

The validation process is structured in three main phases:

  • Phase 1: Biochemical Target Engagement & Specificity.

  • Phase 2: Cellular Target Engagement & Pathway Modulation.

  • Phase 3: In Vitro & In Vivo Functional Efficacy.

Phase 1: Biochemical Validation of Target Engagement

The foundational step in target validation is to unequivocally demonstrate that the small molecule directly binds to and modulates the activity of its intended target.[7][8] This phase aims to quantify the interaction between CMTA and Kinase-X.

Experimental Workflow: Phase 1

cluster_0 Phase 1: Biochemical Validation recombinant_protein Recombinant Human Kinase-X Protein enzymatic_assay Enzymatic Assay (IC50) - CMTA - Control-Neg - Inhibitor-Std recombinant_protein->enzymatic_assay biophysical_assay Biophysical Assay (SPR) - Determine Kd recombinant_protein->biophysical_assay kinase_panel Kinome-Wide Specificity Panel (>400 Kinases) enzymatic_assay->kinase_panel data_analysis_1 Data Analysis: Potency, Affinity, Specificity enzymatic_assay->data_analysis_1 biophysical_assay->data_analysis_1 kinase_panel->data_analysis_1

Caption: Workflow for biochemical target validation.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CMTA against Kinase-X.

Methodology:

  • Express and purify recombinant full-length human Kinase-X.

  • Perform a luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies ADP produced during the kinase reaction.

  • Dispense 5 µL of kinase and substrate solution into a 384-well plate.

  • Add 100 nL of CMTA, Control-Neg, or Inhibitor-Std in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

  • Incubate at room temperature for 1 hour.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure light output using a luminometer.

  • Normalize data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50.

Causality: This assay directly measures the functional consequence (inhibition of enzymatic activity) of the compound binding to the target. Comparing CMTA to Control-Neg is crucial to demonstrate that the specific chloro-substituent is key for activity and not just a property of the thiazole scaffold.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity (dissociation constant, Kd) and kinetics of CMTA to Kinase-X.

Methodology:

  • Immobilize recombinant Kinase-X onto a CM5 sensor chip via amine coupling.

  • Prepare a dilution series of CMTA, Control-Neg, and Inhibitor-Std in running buffer (e.g., from 10 µM to 10 nM).

  • Inject the compounds over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Record the sensorgrams, which measure the change in refractive index upon binding.

  • Fit the association and dissociation curves to a 1:1 Langmuir binding model to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).

Causality: Biophysical assays like SPR provide orthogonal validation to functional assays.[8] They confirm direct physical interaction and provide kinetic data, which can be crucial for later lead optimization to improve drug-target residence time.[8]

Comparative Data Summary: Phase 1 (Hypothetical)
CompoundKinase-X IC50 (nM)Kinase-X Kd (nM)Selectivity Score (S10 at 1µM)
CMTA 50750.02
Control-Neg > 10,000No Binding DetectedN/A
Inhibitor-Std 10150.01

Selectivity Score (S10): The number of off-target kinases inhibited by >90% divided by the total number of kinases tested.

Phase 2: Cellular Target Engagement and Pathway Analysis

Demonstrating biochemical activity is necessary but not sufficient. The next critical step is to prove that the compound can enter cells, engage the target in its native environment, and modulate its downstream signaling pathway.[2][9]

Experimental Workflow: Phase 2

cluster_1 Phase 2: Cellular Validation cell_line Kinase-X Dependent Cancer Cell Line cetsa Cellular Thermal Shift Assay (CETSA) - Target Engagement cell_line->cetsa phospho_flow Phospho-Flow Cytometry - pSubstrate-Y Inhibition (IC50) cell_line->phospho_flow western_blot Western Blot Analysis - Pathway Modulation cell_line->western_blot data_analysis_2 Data Analysis: Cellular Potency & MoA cetsa->data_analysis_2 phospho_flow->data_analysis_2 western_blot->data_analysis_2 cluster_2 Hypothetical Kinase-X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylates Downstream Downstream Effectors (e.g., Transcription Factors) SubstrateY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CMTA CMTA CMTA->KinaseX Inhibits

References

A Senior Application Scientist's Guide to Thiazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence underscores the critical need for efficient and versatile synthetic methods. This guide provides a comparative analysis of classical and modern methods for thiazole synthesis, offering insights into their mechanisms, experimental protocols, and practical applications to empower researchers in making informed decisions for their synthetic strategies.

The Enduring Classics: Hantzsch, Cook-Heilbron, and Gabriel Syntheses

Three cornerstone methods have historically dominated the landscape of thiazole synthesis: the Hantzsch, Cook-Heilbron, and Gabriel syntheses. Each offers a unique approach to constructing the thiazole core, with distinct advantages and limitations.

The Hantzsch Thiazole Synthesis: The Workhorse

First described in 1887, the Hantzsch synthesis remains one of the most widely used methods for thiazole synthesis due to its simplicity and generally high yields.[2] The reaction involves the condensation of an α-haloketone with a thioamide.[2]

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The choice of an α-haloketone is strategic; the halogen acts as a good leaving group, facilitating the initial SN2 reaction, while the ketone provides the electrophilic center for the subsequent cyclization.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [3]

  • Reactants: 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent: Methanol (5 mL).

  • Procedure:

    • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial with a stir bar.

    • Add methanol and heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

    • Air dry the solid product.

  • Yield: This method typically affords high yields, often in the range of 80-99%.[4]

Substrate Scope and Limitations: The Hantzsch synthesis is versatile, accommodating a wide range of α-haloketones and thioamides, allowing for the introduction of various substituents on the thiazole ring.[4] However, the use of lachrymatory and toxic α-haloketones can be a significant drawback.[4]

The Cook-Heilbron Thiazole Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a mild and efficient route to 5-aminothiazoles, a class of compounds that were relatively inaccessible prior to its discovery in 1947.[5] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds.[5]

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, and subsequent tautomerization to yield the 5-aminothiazole. The mild, often room temperature, conditions are a key advantage of this method.

Experimental Protocol: General Procedure for 5-Amino-2-mercaptothiazole Synthesis [6]

  • Reactants: α-aminonitrile and carbon disulfide.

  • Conditions: The reaction is typically carried out under mild conditions, often at room temperature in a suitable solvent.[5]

  • Yields: The Cook-Heilbron synthesis is known for providing significant yields of 5-aminothiazoles.[5]

Substrate Scope and Limitations: The primary utility of the Cook-Heilbron synthesis lies in its ability to produce 5-aminothiazoles, which can be further functionalized.[5] However, its application is less broad compared to the Hantzsch synthesis for generating diverse substitution patterns.[7]

The Gabriel Thiazole Synthesis: A High-Temperature Alternative

The Gabriel synthesis offers a pathway to 2,5-disubstituted thiazoles through the reaction of an α-acylamino ketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][6]

Mechanism and Rationale: This method involves the thionation of the amide carbonyl group of the α-acylamino ketone, followed by an intramolecular cyclization and dehydration. The high temperature required is a notable characteristic of this synthesis, driving the reaction towards the stable aromatic thiazole product.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole [6]

  • Reactants: N-(2-oxopropyl)acetamide and phosphorus pentasulfide.

  • Procedure: The reactants are heated together to drive the cyclization and dehydration.

  • Yields: While specific yields can vary, the Gabriel synthesis is a viable method for obtaining 2,5-disubstituted thiazoles. However, it is often cited as having drawbacks in terms of time and unsatisfactory percentage yields compared to more modern methods.[6]

Substrate Scope and Limitations: The Gabriel synthesis is primarily used for the preparation of 2,5-disubstituted thiazoles.[2] The harsh reaction conditions, including high temperatures and the use of aggressive thionating agents, can limit its applicability with sensitive substrates.[6]

Comparative Analysis of Classical Methods

Synthesis MethodStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Hantzsch α-Haloketone, Thioamide/ThioureaBase (optional)30 min - 12 hRoom Temp. - Reflux80 - 99%[4]High yields, versatile, simpleUse of toxic and lachrymatory α-haloketones
Cook-Heilbron α-Aminonitrile, Carbon Disulfide/Dithioacid-Not specified, often rapidRoom Temperature"Significant"[5]Mild conditions, specific for 5-aminothiazolesLess versatile for general substitution patterns
Gabriel α-Acylamino ketoneP₄S₁₀ or Lawesson's ReagentNot specified, often prolongedHigh (e.g., ~170 °C)Variable, can be unsatisfactory[6]Access to 2,5-disubstituted thiazolesHarsh conditions, high temperature, aggressive reagents

Visualizing the Pathways

To better understand the transformations involved, the following diagrams illustrate the core mechanisms of these classical syntheses.

Hantzsch_Synthesis start α-Haloketone + Thioamide intermediate1 Nucleophilic Attack (S on α-C) start->intermediate1 S_N2 intermediate2 Intramolecular Cyclization (N on C=O) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 end Thiazole intermediate3->end

Hantzsch Thiazole Synthesis Workflow

Cook_Heilbron_Synthesis start α-Aminonitrile + Carbon Disulfide intermediate1 Nucleophilic Attack (N on CS_2) start->intermediate1 intermediate2 Intramolecular Cyclization (S on C≡N) intermediate1->intermediate2 intermediate3 Tautomerization intermediate2->intermediate3 end 5-Aminothiazole intermediate3->end

Cook-Heilbron Thiazole Synthesis Workflow

Gabriel_Synthesis start α-Acylamino ketone + P_4S_10 intermediate1 Thionation of Amide Carbonyl start->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 end 2,5-Disubstituted Thiazole intermediate3->end

Gabriel Thiazole Synthesis Workflow

Modern Advancements in Thiazole Synthesis

While the classical methods are foundational, modern organic synthesis has driven the development of more efficient, safer, and environmentally friendly approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[4] Microwave-assisted Hantzsch synthesis, for example, can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[4][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-thiazol-4(5H)-ones [8]

  • Reactants: Equimolar mixture of a thiosemicarbazone and 2-chloro-N-phenethylacetamide.

  • Solvent: Ethanol.

  • Procedure:

    • The reaction mixture is heated to 70°C at 420W in a microwave reactor.

    • The reaction is typically complete within 10-15 minutes.

    • The product is isolated by cooling and filtration.

  • Yields: Excellent yields of 82-92% are reported.[8]

The significant reduction in reaction time (from 1.5 hours conventionally to 10-15 minutes with microwaves) highlights the efficiency of this modern approach.[8]

Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient strategy for constructing complex molecules. A notable example is the domino alkylation-cyclization of propargyl bromides with thioureas to synthesize 2-aminothiazoles.[9] This method, often performed under microwave irradiation, provides rapid access to these important building blocks in high yields.[9]

Copper-Catalyzed Syntheses

Recent research has focused on developing catalytic methods that avoid the use of stoichiometric and often harsh reagents. Copper-catalyzed syntheses of thiazoles from starting materials like oximes, anhydrides, and potassium thiocyanate represent a significant advancement.[10][11] These methods often proceed under mild, redox-neutral conditions and exhibit good functional group tolerance.[10][11]

Conclusion: Selecting the Optimal Synthetic Route

The choice of a thiazole synthesis method is a critical decision that depends on the desired substitution pattern, the availability and stability of starting materials, and the desired reaction efficiency and scalability.

  • The Hantzsch synthesis remains a robust and high-yielding method for a wide variety of thiazoles, with modern microwave-assisted protocols offering significant improvements in reaction time.

  • The Cook-Heilbron synthesis is the method of choice for accessing the 5-aminothiazole scaffold under mild conditions.

  • The Gabriel synthesis , while historically significant, is often superseded by milder and more efficient modern methods for the synthesis of 2,5-disubstituted thiazoles.

The continuous development of novel synthetic strategies, including domino reactions and catalytic methods, is expanding the toolkit available to researchers. These modern approaches often provide greener, safer, and more efficient alternatives to the classical syntheses, paving the way for the discovery and development of next-generation thiazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Head-to-Head Comparison of 4-Chloro-3-methyl-1,2-thiazol-5-amine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a compelling scaffold in medicinal chemistry. While less explored than its 1,3-thiazole counterpart, it offers a unique vector space for developing novel therapeutic agents. This guide focuses on 4-Chloro-3-methyl-1,2-thiazol-5-amine as a versatile starting intermediate for generating a library of novel analogues. We present a comprehensive framework for the head-to-head comparison of these analogues, detailing synthetic strategies, critical physicochemical characterizations, and robust biological evaluation protocols. By synthesizing established principles of medicinal chemistry with field-proven experimental designs, this document serves as a practical guide for researchers aiming to unlock the therapeutic potential of this promising chemical class.[1][2][3]

Introduction: The Strategic Value of the 1,2-Thiazole Core

Heterocyclic compounds form the bedrock of modern pharmacology, with nearly 75% of FDA-approved small-molecule drugs containing at least one such ring system.[3] Among these, the thiazole family is renowned for its broad spectrum of biological activities, found in agents ranging from antivirals like Ritonavir to anti-inflammatory drugs such as Meloxicam.[1][2][3][4]

While the 1,3-thiazole isomer is more common, the 1,2-thiazole (isothiazole) ring offers distinct electronic and steric properties. The specific starting material, This compound , provides three key modification points: the 5-amino group, the 4-chloro substituent, and the 3-methyl group. The primary amino group at the C5 position is a particularly attractive handle for nucleophilic substitution, allowing for the facile generation of diverse amide, sulfonamide, and urea libraries to probe structure-activity relationships (SAR).[5]

This guide will use a hypothetical series of analogues derived from this core to illustrate the rigorous, multi-parameter comparison necessary for advancing a lead optimization campaign.

Analogue Design & Synthesis Strategy

The primary amino group of this compound is the logical starting point for diversification. A common and effective strategy in medicinal chemistry is to explore the effect of N-acylation. We propose the synthesis of three representative analogues to serve as our comparative cohort.

Proposed Analogues:

  • Parent Compound (PC): this compound

  • Analogue A (A-A): N-(4-Chloro-3-methyl-1,2-thiazol-5-yl)acetamide (a simple aliphatic amide)

  • Analogue B (A-B): N-(4-Chloro-3-methyl-1,2-thiazol-5-yl)benzamide (an aromatic amide)

  • Analogue C (A-C): N-(4-Chloro-3-methyl-1,2-thiazol-5-yl)-4-fluorobenzamide (an aromatic amide with an electron-withdrawing group)

Workflow: General Synthesis of N-Acyl Analogues

The synthesis follows a standard nucleophilic acyl substitution pathway. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or anhydride.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification PC Parent Compound (PC) This compound Reaction Nucleophilic Acyl Substitution PC->Reaction Reagent Acyl Chloride (R-COCl) e.g., Acetyl Chloride, Benzoyl Chloride Reagent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Reaction Mixture Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Solvent Base Non-nucleophilic Base (e.g., Pyridine, Et3N) Base->Reaction HCl Scavenger Purify Column Chromatography Workup->Purify Crude Product Product Final Product N-Acyl Analogue (A-A, A-B, A-C) Purify->Product Purified Analogue G cluster_no_inhibitor No Inhibitor: High FRET cluster_inhibitor With Inhibitor: Low FRET Eu Europium Antibody Kinase_Tracer Kinase + AF647 Tracer Eu->Kinase_Tracer Binding (FRET Signal) Eu_Inhib Europium Antibody Kinase_Inhib Kinase Eu_Inhib->Kinase_Inhib Binding Inhibitor Inhibitor (e.g., A-C) Kinase_Inhib->Inhibitor Binding Tracer_Free AF647 Tracer (Free)

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-methyl-1,2-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 4-Chloro-3-methyl-1,2-thiazol-5-amine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves but for our colleagues as well. This document moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection and use when working with this potent chemical compound. The guidance herein is grounded in established safety protocols and a deep understanding of the chemical's hazard profile.

Immediate Safety Briefing: Understanding the Hazard

Before handling this compound, it is imperative to recognize its significant health and environmental hazards. This compound is classified with the following critical warnings:

  • Corrosive and Harmful: It is harmful if swallowed or inhaled and causes severe skin burns and eye damage, with a risk of blindness. The substance is also corrosive to the respiratory tract.

  • Allergenic: It may cause an allergic skin reaction, leading to sensitization upon contact.

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.

Given these hazards, a casual approach to PPE is not an option. Every handling procedure must be approached with the assumption that exposure will occur without proper barriers.

Core Directive: PPE Selection and Specification

The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Preparation (Solid) Chemical safety gogglesChemical-resistant gloves (Nitrile, ≥0.2 mm thickness), double-glovedFully-buttoned laboratory coatWork within a certified chemical fume hood
Solution Preparation/Dilution Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene), double-glovedChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Running Reactions/Transfers Chemical safety goggles and a face shieldChemical-resistant gloves (Neoprene recommended for prolonged contact)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Spill Cleanup (>10 mL) Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Full-body chemical-resistant suit or coverallsSelf-contained breathing apparatus (SCBA)
Waste Disposal Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatUse in a well-ventilated area[1]

Procedural Guidance: Step-by-Step Protocols

Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

  • Preparation and Inspection:

    • Verify Fume Hood Certification: Before starting any work, ensure the chemical fume hood has been certified within the last year.

    • Gather All Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before introducing the this compound.

    • Inspect PPE: Check all PPE for signs of damage, such as cracks in goggles or punctures in gloves.[2] Dispose of and replace any compromised items.

  • Handling the Chemical:

    • Work Within the Fume Hood: All manipulations of this compound must occur inside a properly functioning chemical fume hood to mitigate inhalation risks.[1]

    • Avoid Contact: Use spatulas and other tools to avoid direct contact. Do not breathe dust or vapors.[2]

    • Controlled Dispensing: When weighing the solid, do so within the fume hood. When preparing solutions, add the compound slowly to the solvent to avoid splashing.

    • Container Management: Keep containers of the chemical tightly closed when not in use.[3]

  • Post-Handling Procedure:

    • Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminant.

    • Hand Hygiene: After removing gloves using the proper technique, wash hands thoroughly with soap and water.[1][3]

    • No Personal Items: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][3]

Emergency Response Protocol: Spills and Exposure

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures and the location of emergency equipment.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[3][4] Remove contact lenses if present and easy to do so. Call for immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and have the person drink two glasses of water at most. Call for immediate medical attention.

In Case of a Spill:

  • Alert and Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[5]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above, which may include respiratory protection for larger spills.[6]

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[6] Work from the outside of the spill inward to prevent spreading.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety officer.[6]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Task Involving This compound assess_task Assess Task Scale & Type start->assess_task small_scale Small Scale? (e.g., <1g, dilute solutions) assess_task->small_scale handling_type Handling Type? small_scale->handling_type Yes spill_check Spill or Aerosol Risk? small_scale->spill_check No (Large Scale) ppe_level_1 Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood handling_type->ppe_level_1 Solid Weighing ppe_level_2 Enhanced PPE: - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Chemical Apron over Lab Coat - Work in Fume Hood handling_type->ppe_level_2 Liquid Transfer/ Solution Prep end Proceed with Task ppe_level_1->end ppe_level_2->end spill_check->ppe_level_2 No ppe_level_3 Emergency PPE: - Splash Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - SCBA spill_check->ppe_level_3 Yes

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plan

Operational Plan: All work with this compound must be preceded by a risk assessment specific to the planned procedure. Ensure that all personnel are trained on the hazards and the specific handling protocols outlined in this guide. An emergency plan should be visibly posted in the laboratory, and all safety equipment, including showers, eyewash stations, and spill kits, must be unobstructed and regularly tested.[2]

Disposal Plan: Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated PPE: All disposable PPE, such as gloves and aprons, that has come into contact with the chemical must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[6]

  • Chemical Waste: Unused chemical and reaction waste must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[3] Do not pour any amount of this chemical or its solutions down the drain.[5]

By integrating these safety measures and protocols into your daily laboratory workflow, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-methyl-1,2-thiazol-5-amine
Reactant of Route 2
4-Chloro-3-methyl-1,2-thiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.